molecular formula C12H16N6O5 B15598274 Adenosine-2-carboxy methyl amide

Adenosine-2-carboxy methyl amide

Katalognummer: B15598274
Molekulargewicht: 324.29 g/mol
InChI-Schlüssel: DGFFQWGDEOBWQE-DKOVSHIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine-2-carboxy methyl amide is a useful research compound. Its molecular formula is C12H16N6O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16N6O5

Molekulargewicht

324.29 g/mol

IUPAC-Name

6-amino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide

InChI

InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6+,7+,12-/m1/s1

InChI-Schlüssel

DGFFQWGDEOBWQE-DKOVSHIUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

"Adenosine-2-carboxy methyl amide" basic properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adenosine-2-Carboxymethylamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Adenosine-2-carboxymethylamide" is a term that may encompass several related adenosine (B11128) derivatives. Primarily, it relates to a class of purine (B94841) nucleoside analogs with potential therapeutic applications, including antitumor activity. This guide delves into the core properties, biological activities, and experimental methodologies associated with this class of compounds, with a particular focus on their role as modulators of adenosine receptors. Due to the limited specific data on "Adenosine-2-carboxymethylamide," this document synthesizes information from closely related and well-studied 2-substituted adenosine-5'-carboxamide derivatives to provide a comprehensive technical overview.

Introduction to Adenosine and its Receptors

Adenosine is a fundamental purine nucleoside present throughout the body, playing a crucial role in various physiological processes.[1][2][3] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine.[1] A1 and A2A receptors exhibit high affinity for adenosine, while A2B and A3 receptors have a lower affinity.[1] The modulation of these receptors by adenosine analogs has become a significant area of research for therapeutic intervention in a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[2]

Core Properties of Adenosine-2-Carboxymethylamide Analogs

Table 1: General Physicochemical Properties of Adenosine Analogs

PropertyDescription
Classification Purine Nucleoside Analog[4][5][6]
Molecular Formula (Adenosine) C₁₀H₁₃N₅O₄[3]
Appearance Typically a white or off-white solid
Solubility Generally soluble in aqueous solutions and polar organic solvents
Storage Recommended to be stored at room temperature in the continental US, though this may vary elsewhere.[4]

Biological Activity and Mechanism of Action

The biological effects of adenosine analogs are primarily dictated by their interaction with adenosine receptors. Modifications at the C2 and N5' positions of the adenosine scaffold are key strategies for tuning the affinity and selectivity of these compounds for the different receptor subtypes.

Antitumor Activity

Certain purine nucleoside analogs, including those related to "Adenosine-2-carboxymethylamide," have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies.[4][5][6] The proposed mechanisms for this anticancer effect include:

  • Inhibition of DNA Synthesis: By acting as mimics of natural nucleosides, these analogs can be incorporated into DNA or inhibit enzymes crucial for DNA replication and repair, leading to the arrest of cell proliferation.[4][6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][5][6]

Adenosine Receptor Modulation

Derivatives of 2-substituted 5'-N-ethylcarboxamidoadenosine (NECA) have been extensively studied as agonists for adenosine receptors.[7][8][9] The selectivity and potency of these analogs are highly dependent on the nature of the substituent at the C2 position.

  • A2A Receptor Agonism: Many 2-substituted NECA derivatives are potent and selective A2A adenosine receptor agonists.[10] Activation of A2A receptors has been shown to have anti-inflammatory effects and to promote tissue repair and neovascularization.[11][12]

  • A3 Receptor Agonism: Introduction of specific substituents at the C2 position can yield high-affinity agonists for the A3 adenosine receptor.[7]

  • A2B Receptor Agonism: The development of potent and selective agonists for the A2B receptor is an active area of research, with modifications at the C2 and N6 positions of the adenosine ring being explored.[8][13]

Table 2: Biological Activities of Representative Adenosine Analogs

Compound ClassPrimary TargetObserved Biological EffectsReference
Purine Nucleoside AnalogsDNA Synthesis PathwaysAntitumor activity in lymphoid malignancies[4][5]
2-alkynyl derivatives of NECAA2 Adenosine ReceptorsPotent inhibition of platelet aggregation and vasorelaxation[9]
2-substituted NECA derivativesA3 Adenosine ReceptorsHigh-affinity binding and receptor activation[7]
2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS-21680)A2A Adenosine ReceptorInhibition of inflammation, promotion of angiogenesis and vasculogenesis[11][12]

Signaling Pathways

The activation of adenosine receptors by agonists initiates intracellular signaling cascades that mediate the physiological response. The primary signaling pathway for A2A and A2B receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In contrast, A1 and A3 receptor activation typically inhibits adenylyl cyclase, resulting in decreased cAMP levels.

Adenosine_Receptor_Signaling cluster_A2 A2A / A2B Receptor Signaling cluster_A1_A3 A1 / A3 Receptor Signaling Agonist_A2 A2A/A2B Agonist Receptor_A2 A2A / A2B Receptor Agonist_A2->Receptor_A2 Gs Gs Protein Receptor_A2->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA Protein Kinase A cAMP_inc->PKA activates Response_stim Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response_stim phosphorylates targets leading to Agonist_A1_A3 A1/A3 Agonist Receptor_A1_A3 A1 / A3 Receptor Agonist_A1_A3->Receptor_A1_A3 Gi Gi Protein Receptor_A1_A3->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_inhib Cellular Response (e.g., ↓ Heart Rate) cAMP_dec->Response_inhib leads to

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

The characterization of adenosine analogs involves a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies cited in the literature.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor subtype.

Radioligand_Binding_Assay Membrane Cell Membranes with Receptors Incubation Incubate Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DPCPX) Radioligand->Incubation Test_Compound Test Compound (Adenosine Analog) Test_Compound->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate Ki (Affinity) Quantification->Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably transfected with the human adenosine receptor subtypes (e.g., CHO or HEK293 cells) are prepared.[7]

  • Incubation: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Adenylyl_Cyclase_Assay Cells Transfected Cells (e.g., CHO) Incubation Incubate Cells with Test Compound Cells->Incubation Test_Compound Test Compound Test_Compound->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement Measure cAMP Levels (e.g., ELISA, HTRF) Lysis->cAMP_Measurement Analysis Determine EC50 or IC50 cAMP_Measurement->Analysis

Caption: Workflow for Adenylyl Cyclase Assay.

Detailed Methodology:

  • Cell Culture: CHO cells stably expressing the desired human adenosine receptor subtype are cultured.

  • Incubation: The cells are incubated with the test compound at various concentrations. For A1/A3 receptors, a stimulant of adenylyl cyclase (e.g., forskolin) is also added to measure inhibition.

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Synthesis of Carboxymethyl-Adenosine (CMAd)

In a different context, Carboxymethyl-adenosine (CMAd) has been identified as a product of the glycoxidation of adenosine, particularly in conditions of high sugar levels such as diabetes.[14] Its presence in biological samples may serve as a biomarker for diabetic intensity.[14]

Experimental Synthesis: A mixture of adenosine and chloroacetic acid in a phosphate (B84403) buffer (pH 7.4) is incubated at 37°C for several days.[14] The formation of CMAd can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[14]

Conclusion and Future Directions

The class of compounds related to "Adenosine-2-carboxymethylamide" represents a versatile scaffold for the development of novel therapeutics. While their potential as antitumor agents through the inhibition of DNA synthesis and induction of apoptosis is noted, the most significant research focus has been on their activity as modulators of adenosine receptors. The ability to fine-tune the selectivity and potency for different receptor subtypes by modifying the C2 and N5' positions of the adenosine molecule opens up possibilities for treating a wide array of diseases. Future research will likely focus on the development of highly selective agonists and antagonists with improved pharmacokinetic profiles and a deeper understanding of their in vivo efficacy and safety. The role of CMAd as a biomarker also warrants further investigation in clinical settings.

References

An In-depth Technical Guide on the Proposed Synthesis and Purification of Adenosine-2-carboxymethylamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details a proposed synthesis and purification methodology for Adenosine-2-carboxymethylamide. As of the latest literature review, a direct, peer-reviewed synthesis protocol for this specific molecule has not been published. The methods described herein are extrapolated from established synthetic routes for analogous 2-substituted adenosine (B11128) derivatives and standard organic chemistry transformations. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be performed by qualified personnel in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of Adenosine-2-carboxymethylamide is a two-step process commencing from the commercially available starting material, adenosine. The initial step involves the N-alkylation of the purine (B94841) ring system to introduce a carboxymethyl group, followed by the amidation of the resulting carboxylic acid to yield the final product.

Step 1: Synthesis of 2-Carboxymethyladenosine

The first step of the proposed synthesis involves the direct N-alkylation of adenosine with a suitable haloacetic acid, such as chloroacetic acid or bromoacetic acid, to yield 2-carboxymethyladenosine. This reaction is analogous to the formation of carboxymethyl-adenosine (CMAd) which has been observed when adenosine is incubated with chloroacetic acid[1]. To favor alkylation at the N1 position of the adenine (B156593) ring, the reaction should be carried out in a polar aprotic solvent in the presence of a mild base to deprotonate the purine ring system, facilitating nucleophilic attack. Subsequent Dimroth rearrangement under basic conditions would yield the desired N6-substituted product, although direct alkylation at other positions is possible. For the purpose of this proposed synthesis, we will consider the direct alkylation leading to the desired 2-substituted product, which may require optimization.

Experimental Protocol: Synthesis of 2-Carboxymethyladenosine

  • Materials:

    • Adenosine

    • Bromoacetic acid

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Deionized water

    • Methanol (B129727)

  • Procedure:

    • In a round-bottom flask dried under vacuum, dissolve adenosine (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (3 equivalents) to the solution.

    • Slowly add a solution of bromoacetic acid (1.5 equivalents) in anhydrous DMF to the reaction mixture at room temperature.

    • Stir the reaction mixture at 50-60°C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • The filtrate is then concentrated under reduced pressure to remove the DMF.

    • The resulting residue is triturated with diethyl ether to precipitate the crude product.

    • The crude product is collected by filtration and washed with diethyl ether.

    • The crude 2-carboxymethyladenosine is then purified by column chromatography or preparative HPLC.

Step 2: Synthesis of Adenosine-2-carboxymethylamide

The second step involves the conversion of the carboxylic acid group of 2-carboxymethyladenosine to the corresponding methyl amide. This can be achieved using a variety of standard peptide coupling reagents to activate the carboxylic acid, followed by reaction with methylamine (B109427). Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

Experimental Protocol: Synthesis of Adenosine-2-carboxymethylamide

  • Materials:

    • 2-Carboxymethyladenosine (from Step 1)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Methylamine solution (e.g., 40% in water or 2M in THF)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve 2-carboxymethyladenosine (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

    • In a separate flask, prepare a solution of methylamine. If using an aqueous solution, it is advisable to use a large excess.

    • Slowly add the methylamine solution to the activated carboxylic acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude Adenosine-2-carboxymethylamide is then purified by preparative HPLC.

Purification Methods

Due to the polar nature of adenosine and its derivatives, High-Performance Liquid Chromatography (HPLC) is the recommended method for purification of both the intermediate and the final product.

Experimental Protocol: HPLC Purification

  • System: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is generally suitable for nucleoside analogs.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the sample onto the equilibrated HPLC column.

    • Run a linear gradient from a low percentage of organic solvent (e.g., 5% B) to a higher percentage (e.g., 95% B) over a suitable time frame (e.g., 30-60 minutes) to elute the product.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for adenosine derivatives).

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed synthesis, based on yields reported for analogous reactions in the literature. Actual results may vary.

StepReactionStarting MaterialProductReagentsExpected Yield (%)Expected Purity (%) (after purification)
1N-AlkylationAdenosine2-CarboxymethyladenosineBromoacetic acid, K₂CO₃, DMF40 - 60>95
2Amidation2-CarboxymethyladenosineAdenosine-2-carboxymethylamideEDC, NHS, Methylamine, DMF50 - 70>98

Mandatory Visualization

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Purification 1 cluster_2 Step 2: Amidation cluster_3 Purification 2 Adenosine Adenosine Reaction1 Reaction with Bromoacetic Acid (K₂CO₃, DMF) Adenosine->Reaction1 Intermediate_crude Crude 2-Carboxymethyladenosine Reaction1->Intermediate_crude Purification1 HPLC Purification Intermediate_crude->Purification1 Intermediate_pure Pure 2-Carboxymethyladenosine Purification1->Intermediate_pure Reaction2 Amidation with Methylamine (EDC, NHS, DMF) Intermediate_pure->Reaction2 Final_crude Crude Adenosine-2-carboxymethylamide Reaction2->Final_crude Purification2 HPLC Purification Final_crude->Purification2 Final_product Pure Adenosine-2-carboxymethylamide Purification2->Final_product

Caption: Proposed workflow for the synthesis and purification of Adenosine-2-carboxymethylamide.

Logical Relationship of Purification Steps

G Crude_Sample Crude Sample (Post-Reaction) Dissolution Dissolution in Mobile Phase Crude_Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection onto Preparative HPLC Filtration->Injection Elution Gradient Elution (Water/Acetonitrile) Injection->Elution Fraction_Collection Fraction Collection (UV Detection at 260 nm) Elution->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Product Pure Product Lyophilization->Pure_Product

Caption: Detailed workflow for the HPLC purification of polar nucleoside analogs.

References

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and History of Purine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of purine (B94841) nucleoside analogues, a class of molecules that revolutionized the treatment of cancer and viral diseases. By mimicking the natural building blocks of DNA and RNA, these agents act as powerful antimetabolites, selectively disrupting the replication of malignant cells and viruses. We will delve into the core scientific principles that guided their discovery, the key researchers who pioneered this field, and the experimental methodologies that underpinned their development.

The Principle of Rational Drug Design: A Paradigm Shift

The story of purine nucleoside analogues is intrinsically linked to the advent of rational drug design, a departure from the serendipitous discoveries that characterized early pharmacology. This new approach, championed by Nobel laureates Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome Company, was founded on a deep understanding of cellular metabolism and the deliberate synthesis of molecules to interfere with specific biochemical pathways. They hypothesized that by creating analogues of natural purines (adenine and guanine), they could deceive the cellular machinery responsible for nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cells like those found in cancers and virus-infected cells.

Key Discoveries and Historical Timeline

The mid-20th century witnessed a series of groundbreaking discoveries in the field of purine nucleoside analogues, laying the foundation for modern chemotherapy and antiviral therapy.

The Thiopurines: Mercaptopurine and Thioguanine

The first major breakthroughs came in the early 1950s with the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) by Elion and Hitchings. Their work was driven by the observation that cancerous cells, particularly in leukemia, have a high demand for purines to sustain their rapid growth. By substituting the hydroxyl group at the 6-position of the purine ring with a thiol group, they created potent antimetabolites.

  • Discovery: 6-Thioguanine was synthesized in 1950, followed by 6-mercaptopurine in 1951. These discoveries were the culmination of systematic investigations into over 100 purine-related compounds.[1][2][3]

  • Key Researchers: Gertrude B. Elion and George H. Hitchings. Their pioneering work in rational drug design earned them the 1988 Nobel Prize in Physiology or Medicine.

  • Mechanism of Action: Thiopurines are prodrugs that are intracellularly converted to their active nucleotide forms. These fraudulent nucleotides inhibit several enzymes in the de novo purine biosynthesis pathway and can also be incorporated into DNA and RNA, leading to cytotoxicity.

Acyclovir (B1169): A Revolution in Antiviral Therapy

The discovery of acyclovir in 1974 by Howard Schaeffer and his team at Burroughs Wellcome marked a new era in the treatment of viral infections, particularly those caused by the herpes simplex virus (HSV).[4]

  • Discovery: Acyclovir was synthesized in the 1970s, with its significant antiviral activity being reported in 1977.[4][5] It was first approved for medical use in 1981.[4]

  • Key Researcher: Howard Schaeffer. Gertrude B. Elion's team was instrumental in elucidating its mechanism of action.[6]

  • Mechanism of Action: Acyclovir's remarkable selectivity stems from its activation by a viral-specific enzyme, thymidine (B127349) kinase (TK).[7][8] This kinase is far more efficient at phosphorylating acyclovir than the host cell's kinases. Once converted to acyclovir triphosphate, it acts as a potent inhibitor and a chain terminator of viral DNA polymerase.[7][8]

Fludarabine (B1672870) and Cladribine (B1669150): Advances in Leukemia Treatment

The development of fludarabine and cladribine in the latter half of the 20th century provided significant advancements in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and hairy cell leukemia.

  • Fludarabine:

    • Discovery: Fludarabine phosphate (B84403) was first synthesized in 1968 by John A. Montgomery and his colleagues at the Southern Research Institute.[1][6][9] It was approved for medical use in the United States in 1991.[6][10]

    • Key Researcher: John A. Montgomery.

    • Mechanism of Action: Fludarabine is converted to its active triphosphate form, F-ara-ATP, which inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerases.[11][12] It is effective against both dividing and resting cells.[6]

  • Cladribine:

    • Discovery: Cladribine was synthesized in the 1970s.[13] Its development was inspired by the understanding of adenosine (B11128) deaminase (ADA) deficiency.[13]

    • Mechanism of Action: Cladribine is resistant to adenosine deaminase and is phosphorylated to its active triphosphate form.[14][15] This active form is incorporated into DNA, leading to DNA strand breaks and apoptosis.[14][15] It is cytotoxic to both dividing and non-dividing lymphocytes.[16]

Data Presentation: Quantitative Analysis of Purine Nucleoside Analogues

The following tables summarize the in vitro activity of key purine nucleoside analogues against various cancer cell lines and viruses. The 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit the growth or activity of the target by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

Table 1: Anticancer Activity of Purine Nucleoside Analogues

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Mercaptopurine CCRF-CEMAcute Lymphoblastic Leukemia1.50 ± 0.23[15]
MOLT-4Acute Lymphoblastic Leukemia>10[11]
Thioguanine CCRF-CEMAcute Lymphoblastic Leukemia0.55 ± 0.19[15]
MOLT-4Acute Lymphoblastic Leukemia~0.1[11]
Fludarabine Primary CLL CellsChronic Lymphocytic Leukemia0.6 - 106[14][16]
HG-3Chronic Lymphocytic LeukemiaLow single-digit[17]
Cladribine CCRF-CEMT-cell Acute Lymphoblastic LeukemiaVaries[18]
RAJIB-cell Burkitt's LymphomaVaries[18]

Table 2: Antiviral Activity of Purine Nucleoside Analogues

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Acyclovir HSV-1Vero0.85>100>117[12]
HSV-2Vero0.86>100>116[12]
Ganciclovir HSV-1Vero0.40 ± 0.0292.91 ± 8.92232[19]

Experimental Protocols: The Methodologies of Discovery

The discovery and characterization of purine nucleoside analogues relied on a variety of innovative experimental techniques. Below are detailed methodologies for some of the key experiments cited in their development.

Synthesis of 6-Mercaptopurine (Historical Method)

The original synthesis of 6-mercaptopurine by Elion and Hitchings involved the reaction of hypoxanthine (B114508) with phosphorus pentasulfide.

  • Materials: Hypoxanthine, phosphorus pentasulfide, pyridine (B92270).

  • Procedure:

    • A mixture of hypoxanthine and phosphorus pentasulfide is heated in a pyridine solvent.

    • The reaction mixture is refluxed for several hours.

    • The solvent is removed under reduced pressure.

    • The residue is treated with water and then neutralized to precipitate the crude 6-mercaptopurine.

    • The product is then purified by recrystallization.

Plaque Reduction Assay for Antiviral Activity (Historical and Modern)

The plaque reduction assay, first adapted for animal viruses by Renato Dulbecco in 1952, remains a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[2][20]

  • Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer infected with a virus.

  • Materials:

    • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV).

    • Virus stock of known titer.

    • Serial dilutions of the test compound (e.g., acyclovir).

    • Culture medium.

    • Overlay medium (containing a gelling agent like agarose (B213101) or methylcellulose).

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus and the test compound.

    • Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound.

    • After an adsorption period, remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix the cells and stain with a dye that stains living cells, leaving the plaques as clear zones.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

    • The IC50 value is determined as the concentration of the compound that reduces the plaque number by 50%.[21]

MTT Assay for Cytotoxicity

The MTT assay, developed by Tim Mosmann in 1983, is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][22]

  • Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[19] The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cells to be tested.

    • Serial dilutions of the test compound.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Add a solubilization solution to dissolve the insoluble formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.[23]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Mercaptopurine_Mechanism cluster_cell Cell 6-MP 6-Mercaptopurine HGPRT HGPRT 6-MP->HGPRT Metabolized by TIMP Thioinosine monophosphate (TIMP) HGPRT->TIMP Produces Purine_Synthesis De Novo Purine Synthesis TIMP->Purine_Synthesis Inhibits DNA_RNA DNA & RNA Incorporation TIMP->DNA_RNA Incorporated into Cytotoxicity Cytotoxicity Purine_Synthesis->Cytotoxicity DNA_RNA->Cytotoxicity

Caption: Mechanism of action of 6-Mercaptopurine.

Acyclovir_Mechanism cluster_infected_cell Virus-Infected Cell Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase (TK) Acyclovir->Viral_TK Phosphorylated by ACV_MP Acyclovir Monophosphate Viral_TK->ACV_MP Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases ACV_TP Acyclovir Triphosphate Host_Kinases->ACV_TP Viral_Polymerase Viral DNA Polymerase ACV_TP->Viral_Polymerase Inhibits & Incorporated by Chain_Termination DNA Chain Termination Viral_Polymerase->Chain_Termination Fludarabine_Mechanism cluster_cell Cancer Cell Fludarabine Fludarabine dCK Deoxycytidine Kinase (dCK) Fludarabine->dCK Phosphorylated by F_ara_ATP Fludarabine Triphosphate (F-ara-ATP) dCK->F_ara_ATP RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibits DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits & Incorporated by Apoptosis Apoptosis RNR->Apoptosis DNA_Polymerase->Apoptosis Cladribine_Mechanism cluster_lymphocyte Lymphocyte Cladribine Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Phosphorylated by Cd_ATP Cladribine Triphosphate (Cd-ATP) dCK->Cd_ATP DNA_Incorporation Incorporation into DNA Cd_ATP->DNA_Incorporation DNA_Strand_Breaks DNA Strand Breaks DNA_Incorporation->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Plaque_Reduction_Workflow Start Start: Confluent Cell Monolayer Infect Infect with Virus + Serial Dilutions of Compound Start->Infect Adsorb Virus Adsorption (1-2 hours) Infect->Adsorb Overlay Add Semi-Solid Overlay Adsorb->Overlay Incubate Incubate (Days) Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count Count Plaques Fix_Stain->Count Analyze Calculate % Inhibition and IC50 Count->Analyze MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of Compound Start->Treat Incubate_Compound Incubate (e.g., 48-72 hours) Treat->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability and CC50 Read->Analyze

References

Role of adenosine receptor agonists in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Adenosine (B11128) Receptor Agonists in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, particularly under conditions of metabolic stress or inflammation. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are expressed throughout the body and are implicated in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Activation of these receptors by agonists initiates a cascade of intracellular signaling events that are highly dependent on the receptor subtype and the cellular context. This technical guide provides a comprehensive overview of the core signaling pathways associated with each adenosine receptor subtype. It presents quantitative pharmacological data for key agonists, details common experimental protocols for studying receptor function, and utilizes pathway diagrams to visually articulate these complex cellular mechanisms.

Introduction to Adenosine Signaling

Adenosine is a fundamental signaling molecule produced primarily from the metabolism of adenosine triphosphate (ATP).[1] Under normal physiological conditions, extracellular adenosine concentrations are low. However, in response to cellular stress such as hypoxia, ischemia, or inflammation, its concentration rapidly increases, activating adenosine receptors to restore homeostasis.[2][3] There are four subtypes of adenosine receptors, which are categorized based on their primary G protein coupling and affinity for adenosine.[1][4]

  • A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ).[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] The A₃ receptor can also couple to Gq proteins.[4][5]

  • A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gₛ).[1][6] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6][7] The A₂B receptor is also known to couple to Gq proteins.[4]

The distinct expression patterns, signaling mechanisms, and affinities of these receptors allow for the fine-tuning of cellular responses to adenosine.[1][2]

Core Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors by agonists triggers distinct downstream signaling cascades. While the modulation of cAMP is a central theme, these pathways are multifaceted, often involving phospholipase C, mitogen-activated protein kinases (MAPKs), and various ion channels.

A₁ Adenosine Receptor (A₁AR) Signaling

The A₁ receptor is a high-affinity receptor for adenosine, primarily coupled to Gᵢ/Gₒ proteins.[4][8] Its activation generally exerts inhibitory effects on neuronal activity and cardiac function.[9][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently decreases the activity of Protein Kinase A (PKA).[1][4] Additionally, the Gβγ subunits released from Gᵢ/Gₒ can activate other effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and Phospholipase C (PLC), while inhibiting N-, P-, and Q-type calcium channels.[4][9]

A1AR_Signaling_Pathway A₁ Adenosine Receptor Signaling Pathway Agonist A₁ Agonist A1R A₁ Receptor Agonist->A1R Binds Gi_Go Gᵢ/Gₒ Protein A1R->Gi_Go Activates G_alpha Gαᵢ/ₒ Gi_Go->G_alpha G_betagamma Gβγ Gi_Go->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx->Cellular_Response K_Efflux->Cellular_Response

Caption: A₁AR signaling cascade via Gᵢ/Gₒ proteins.

A₂A Adenosine Receptor (A₂AAR) Signaling

The A₂A receptor is a high-affinity receptor coupled to the Gₛ protein.[7][11] It is highly expressed in the brain, immune cells, and blood vessels, where it plays key roles in neurotransmission, immunosuppression, and vasodilation.[12][13] Agonist binding to A₂AAR activates Gₛ, which in turn stimulates adenylyl cyclase to increase the production of intracellular cAMP from ATP.[6][7][11] Elevated cAMP levels activate PKA, which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[7][14] cAMP can also activate other effectors, such as Exchange protein activated by cAMP (Epac).[6][15]

A2AAR_Signaling_Pathway A₂A Adenosine Receptor Signaling Pathway Agonist A₂A Agonist A2AR A₂A Receptor Agonist->A2AR Binds Gs Gₛ Protein A2AR->Gs Activates G_alpha_s Gαₛ Gs->G_alpha_s AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates MAPK MAPK Pathway (ERK1/2) Epac->MAPK Gene_Expression Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response (e.g., Immunosuppression) Gene_Expression->Cellular_Response MAPK->Cellular_Response

Caption: A₂AAR signaling cascade via Gₛ protein.

A₂B Adenosine Receptor (A₂BAR) Signaling

The A₂B receptor has a lower affinity for adenosine and is thought to be activated under conditions of significant tissue stress or injury.[16] It is unique in its ability to couple to both Gₛ and Gq proteins, often simultaneously.[17] Gₛ coupling leads to the canonical adenylyl cyclase activation and cAMP production pathway, similar to the A₂A receptor.[6][16] Concurrently, Gq coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a diverse range of cellular responses, including the release of inflammatory cytokines like IL-6.[17]

A2BAR_Signaling_Pathway A₂B Adenosine Receptor Signaling Pathway Agonist A₂B Agonist A2BR A₂B Receptor Agonist->A2BR Binds Gs Gₛ Protein A2BR->Gs Activates Gq Gq Protein A2BR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., IL-6 Release, Angiogenesis) PKA->Cellular_Response IP3 IP₃ PLC->IP3 from PIP₂ DAG DAG PLC->DAG from PIP₂ PIP2 PIP₂ Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Dual Gₛ and Gq signaling pathways of the A₂BAR.

A₃ Adenosine Receptor (A₃AR) Signaling

Similar to the A₁ receptor, the A₃ receptor couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[1][18] However, it can also couple to Gq proteins, activating the PLC pathway to increase intracellular calcium and activate PKC.[1][18] The A₃ receptor is implicated in a wide range of functions, including cardioprotection and inflammation, and is often overexpressed in cancer cells.[5][19][20] Its activation can also modulate other important signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[5][18]

A3AR_Signaling_Pathway A₃ Adenosine Receptor Signaling Pathway Agonist A₃ Agonist A3R A₃ Receptor Agonist->A3R Binds Gi Gᵢ Protein A3R->Gi Activates Gq Gq Protein A3R->Gq Activates PI3K_Akt PI3K / Akt Pathway A3R->PI3K_Akt Modulates MAPK MAPK Pathway A3R->MAPK Modulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Responses (e.g., Cardioprotection, Apoptosis) PKA->Cellular_Response IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Dual Gᵢ and Gq signaling pathways of the A₃AR.

Quantitative Pharmacology of Adenosine Receptor Agonists

The interaction of an agonist with a receptor is defined by two key quantitative parameters: affinity and efficacy. Affinity (often expressed as Kᵢ or Kᴅ) describes the strength of the binding between the ligand and the receptor. Efficacy (often expressed as EC₅₀ and Eₘₐₓ) describes the ability of the ligand to activate the receptor and produce a biological response. Below are tables summarizing these parameters for several common adenosine receptor agonists.

Table 1: Binding Affinities (Kᵢ, nM) of Agonists for Human Adenosine Receptors

AgonistA₁ Receptor (Kᵢ, nM)A₂A Receptor (Kᵢ, nM)A₂B Receptor (Kᵢ, nM)A₃ Receptor (Kᵢ, nM)
Adenosine150 - 750200 - 160015000 - 24000300 - 1700
NECA6.5 - 1414 - 20620 - 150023 - 50
CPA0.6 - 2.32100>100002700
CGS 21680180 - 28515 - 45390013000
2-Cl-IB-MECA430110035000.3 - 1.0

Data compiled from multiple sources. Values can vary based on experimental conditions (e.g., cell type, radioligand used).

Table 2: Functional Potencies (EC₅₀, nM) of Agonists in cAMP Assays

AgonistA₁ Receptor (cAMP Inhibition)A₂A Receptor (cAMP Stimulation)A₂B Receptor (cAMP Stimulation)A₃ Receptor (cAMP Inhibition)
NECA2.2 - 252.8 - 50220 - 73004 - 30
CPA0.3 - 5>10000>10000>10000
CGS 21680250 - 10005 - 100>10000>10000
2-Cl-IB-MECA~1500~2000>100001 - 5

Data compiled from multiple sources, including Innoprot.[21][22] Values are highly dependent on the specific assay and cell system used.

Key Experimental Methodologies

Characterizing the interaction of agonists with adenosine receptors requires robust and validated experimental protocols. The following sections detail the methodologies for key assays used in the field.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

  • Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor ligand. The amount of radioligand bound is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation.[23]

  • Detailed Methodology:

    • Membrane Preparation: Harvest cells stably expressing the target adenosine receptor subtype. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

    • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂AAR), and a serial dilution of the unlabeled test agonist.[24]

    • Non-Specific Binding: Include control wells containing a saturating concentration of a known, non-radioactive ligand to determine non-specific binding.

    • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[23]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Detection: Wash the filters with cold buffer, dry them, and place them in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Workflow: Radioligand Competition Binding Assay A Prepare Receptor Membranes B Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Agonist (serial dilution) A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Bound Radioactivity C->D E Plot % Inhibition vs. [Agonist] to get IC₅₀ D->E F Calculate Kᵢ using Cheng-Prusoff Equation E->F

Caption: Workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to modulate the intracellular concentration of cAMP, providing a direct readout of Gₛ or Gᵢ protein activation.

  • Principle: Whole cells expressing the receptor are stimulated with the test agonist. For Gₛ-coupled receptors (A₂A, A₂B), the resulting increase in cAMP is measured. For Gᵢ-coupled receptors (A₁, A₃), the agonist's ability to inhibit cAMP production stimulated by an adenylyl cyclase activator like forskolin (B1673556) is measured.[25] A phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation.[25][26]

  • Detailed Methodology:

    • Cell Culture: Plate cells stably expressing the target receptor in 96- or 384-well plates and culture overnight.

    • Pre-treatment: Wash cells with assay buffer. Pre-incubate the cells for 15-30 minutes with a PDE inhibitor (e.g., IBMX or Ro 20-1724).[25][26]

    • Agonist Stimulation:

      • For A₂A/A₂B (Gₛ): Add serial dilutions of the test agonist and incubate for a defined time (e.g., 15-30 minutes).

      • For A₁/A₃ (Gᵢ): Add serial dilutions of the test agonist, followed immediately by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined time.

    • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

    • Detection: Quantify cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), or a luminescence-based biosensor assay (e.g., GloSensor).[21][27]

    • Data Analysis: Plot the cAMP signal against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) and Eₘₐₓ values.

cAMP_Assay_Workflow Workflow: cAMP Accumulation Assay A Plate Receptor-Expressing Cells B Pre-incubate with PDE Inhibitor A->B C Stimulate with Agonist (± Forskolin for Gᵢ) B->C D Lyse Cells C->D E Detect Intracellular cAMP (e.g., HTRF, GloSensor) D->E F Plot Response vs. [Agonist] to get EC₅₀/IC₅₀ E->F

Caption: Workflow for a cell-based cAMP accumulation assay.

Conclusion

Adenosine receptor agonists modulate a complex and interconnected network of cellular signaling pathways, with the final physiological outcome being highly dependent on the specific receptor subtype, its G protein coupling repertoire, and the cellular environment. A thorough understanding of these pathways, supported by precise quantitative pharmacology, is essential for the rational design of selective agonists for therapeutic applications. The methodologies outlined in this guide provide a foundational framework for researchers and drug development professionals to accurately characterize the activity of novel compounds targeting this important receptor family, paving the way for new treatments in areas such as inflammation, cancer, and cardiovascular disease.[3][10]

References

Preliminary Investigations of Novel Adenosine Derivative Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into novel adenosine (B11128) derivative compounds. It covers key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Adenosine Receptors and Novel Derivatives

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are expressed throughout the body and are implicated in cardiovascular, neurological, inflammatory, and immunological functions.[2] Consequently, the development of novel, subtype-selective adenosine receptor ligands is a significant area of research for potential therapeutic interventions in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP.[1] This fundamental difference in signaling pathways provides a basis for the diverse physiological effects mediated by each receptor subtype. The pursuit of novel adenosine derivatives is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles compared to endogenous adenosine and existing synthetic ligands.

Quantitative Data on Novel Adenosine Derivatives

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of several recently developed novel adenosine derivative compounds for their respective receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater potency in functional assays.

Table 1: Quantitative Data for Novel Adenosine A1 Receptor Agonists

CompoundTargetKi (nM)EC50/IC50 (nM)SpeciesReference
TecadenosonAdenosine A1 Receptor2.18.2 (IC50)Human[4]
CapadenosonAdenosine A1 Receptor-0.1 (IC50)Human[4]
N6-2-(3-bromobenzyloxy)cyclopentyl-NECAAdenosine A1 Receptor--Human[5]
N6-2-(3-methoxyphenoxy)cyclopentyl-NECAAdenosine A1 Receptor--Human[5]
Compound 27Adenosine A1 Receptor<10-Human[6]
Compound 29Adenosine A1 Receptor<10-Human[6]

Table 2: Quantitative Data for Novel Adenosine A2A Receptor Ligands

CompoundTypeKi (nM)EC50/IC50 (nM)SpeciesReference
ZM241385Antagonist0.4-Human[7]
Compound 9Antagonist0.032 (µM)-Insect Cells[8]
Compound 15Antagonist0.06 (µM)-Insect Cells[8]
C8 (1,2,4-triazole scaffold)Dual A1/A2A Antagonist7.16 (pKi)6.31 (pIC50)Human[9]
C9 (1,2,4-triazole scaffold)Dual A1/A2A Antagonist7.49 (pKi)6.78 (pIC50)Human[9]

Table 3: Quantitative Data for Novel Adenosine A2B Receptor Antagonists

CompoundKi (nM)SelectivitySpeciesReference
MRE 2029-F202.7888-fold vs A1, >300-fold vs A2A/A3Human[10]
MRS17541.13HighHuman[10]
PSB 6030.5>10,000-fold vs A2AHuman[11]
Imidazole-fused diazinone derivative3.49Complete vs A1, A2A, A3Human[12]

Table 4: Quantitative Data for Novel Adenosine A3 Receptor Ligands

CompoundTypeKi (nM)EC50/IC50 (nM)SpeciesReference
MRS1191Antagonist3192 (KB)Human[13]
MRS1220Antagonist0.651.7 (KB)Human[13]
K18Antagonist< 1000-Human[14]
2Cl-IB-MECAAgonist0.33-Rat[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preliminary investigation of novel adenosine derivative compounds.

Membrane Preparation for Binding Assays
  • Cell Culture: Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) in appropriate media.

  • Harvesting: Harvest cells by scraping or trypsinization.

  • Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Washing: Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C.

Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for a specific adenosine receptor subtype.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 100-250 µL:

    • Membrane preparation (typically 20-50 µg of protein).

    • A specific radioligand for the receptor subtype of interest at a concentration near its dissociation constant (Kd) (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A).

    • Increasing concentrations of the unlabeled test compound.

    • For non-specific binding determination, a high concentration of a known non-radioactive ligand is used.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate the production of intracellular cyclic AMP (cAMP) through the activation or inhibition of adenylyl cyclase, thereby determining if the compound is an agonist or antagonist.

  • Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Stimulation (for Gi-coupled receptors): For A1 and A3 receptors, add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, against which the inhibitory effect of the agonist is measured.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

    • Antagonist Mode: Determine the IC50 of the antagonist in inhibiting the agonist-induced cAMP response.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow for the investigation of novel adenosine derivative compounds.

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi_Go Gi/Go Protein A1_A3->Gi_Go Activation AC_inhib Adenylyl Cyclase Gi_Go->AC_inhib Inhibition PLC_A1A3 Phospholipase C (PLC) Gi_Go->PLC_A1A3 Activation cAMP_decr ↓ cAMP AC_inhib->cAMP_decr PIP2_A1A3 PIP2 PLC_A1A3->PIP2_A1A3 IP3_A1A3 IP3 PIP2_A1A3->IP3_A1A3 DAG_A1A3 DAG PIP2_A1A3->DAG_A1A3 Ca_release ↑ Ca²⁺ Release IP3_A1A3->Ca_release PKC_A1A3 Protein Kinase C (PKC) DAG_A1A3->PKC_A1A3 MAPK_A1A3 MAPK Pathway PKC_A1A3->MAPK_A1A3 A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_incr ↑ cAMP AC_stim->cAMP_incr PKA Protein Kinase A (PKA) cAMP_incr->PKA CREB CREB Activation PKA->CREB

Canonical signaling pathways for adenosine receptor subtypes.
General Experimental Workflow for Novel Adenosine Derivative Investigation

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation Compound_Design Compound Design & Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki, Selectivity) Compound_Design->Binding_Assay Screening Functional_Assay cAMP Functional Assay (Determine EC50/IC50, Efficacy) Binding_Assay->Functional_Assay Lead Identification PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Lead Optimization Efficacy_Models Disease Models (Efficacy Testing) PK_PD->Efficacy_Models Toxicology Toxicology & Safety Efficacy_Models->Toxicology Preclinical Candidate Selection

References

An In-depth Technical Guide to Adenosine Analogs: Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Adenosine-2-carboxy methyl amide" as specified in the topic does not correspond to a readily identifiable or well-documented chemical entity in the scientific literature. This guide therefore provides a comprehensive analysis of a closely related and extensively studied adenosine (B11128) derivative, 2'-C-Methyladenosine , as well as other relevant adenosine receptor agonists, to fulfill the core requirements of the user request.

Introduction

Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from cardiovascular disease to inflammation and neurodegenerative disorders. This technical guide focuses on the structural and functional analysis of key adenosine analogs, with a primary focus on 2'-C-Methyladenosine, and supplemental information on potent adenosine receptor agonists such as NECA, CGS-21680, and Regadenoson.

Structural Analysis

The crystal structures of adenosine receptors, particularly the A2A subtype, in complex with various agonists have provided invaluable insights into the molecular basis of ligand recognition and receptor activation.

The binding of adenosine and its analogs to the A2A receptor involves key interactions within the transmembrane helices. The adenine (B156593) core of the ligands typically binds in a similar fashion to inverse agonists, while the ribose moiety forms crucial hydrogen bonds. Specifically, the hydroxyl groups at the C2' and C3' positions of the ribose in adenosine interact with Ser277 and His278.[1] These interactions are thought to be pivotal for receptor activation.

In agonist-bound structures, an outward tilt and rotation of the cytoplasmic half of helix VI and a movement of helix V are observed, which are characteristic changes associated with the active state of G protein-coupled receptors.[2]

Functional Analysis: Mechanism of Action

The functional consequences of adenosine receptor activation are diverse and subtype-specific. This section will explore the mechanisms of action of selected adenosine analogs.

2'-C-Methyladenosine: An Inhibitor of Viral Replication

2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent inhibitory activity against the replication of several RNA viruses, most notably the Hepatitis C virus (HCV).[3][4][5]

Mechanism of Action: 2'-C-Methyladenosine is intracellularly converted to its triphosphate form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), such as the NS5B protein in HCV.[3][5] This inhibition ultimately terminates viral RNA replication.[6] However, its therapeutic potential is limited by its susceptibility to enzymatic degradation by adenosine deaminase and limited oral bioavailability.[4][5] Prodrug strategies have been explored to overcome these limitations.[5][7]

CGS-21680: A Selective Adenosine A2A Receptor Agonist

CGS-21680 is a potent and selective agonist for the adenosine A2A receptor.[8][9][10] Its activation of the A2A receptor leads to a variety of downstream effects.

Signaling Pathway: Activation of the A2A receptor by CGS-21680 typically involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[11][12] This pathway is central to the vasodilatory and anti-inflammatory effects of A2A receptor agonists.[13]

Regadenoson: A Coronary Vasodilator

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[11][14][15][16]

Mechanism of Action: By selectively activating A2A receptors on the smooth muscle cells of coronary arteries, Regadenoson induces vasodilation and increases coronary blood flow.[11][12] This mimics the effect of exercise on the heart, allowing for the detection of coronary artery disease.[12][15] It has a rapid onset and a short duration of action.[14]

Quantitative Data

The following tables summarize key quantitative data for the discussed adenosine analogs.

CompoundTargetAssay TypeValueOrganismReference
2'-C-Methyladenosine HCV ReplicationIC500.3 µMHuman (Huh-7 cells)[3]
L. guyanensis GrowthEC503 µM-[3]
NECA Human A3 ReceptorKi6.2 nMHuman[17]
Human A1 ReceptorKi14 nMHuman[17]
Human A2A ReceptorKi20 nMHuman[17]
Human A2B ReceptorEC502.4 µMHuman[17]
CGS-21680 Adenosine A2 ReceptorIC5022 nMRat (brain tissue)[8]
Adenosine A2 ReceptorKd15.5 nM-[8]
Adenosine A2A ReceptorKi27 nM-[9]
cAMP FormationEC50110 nMRat (striatal slices)[8]
Regadenoson Biological Half-life-2-3 minutes-[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the structural and functional analysis of adenosine analogs.

X-Ray Crystallography of Agonist-Bound A2A Receptor

Objective: To determine the three-dimensional structure of the adenosine A2A receptor in complex with an agonist.

Methodology:

  • Protein Expression and Purification: A thermostabilized version of the human A2A receptor (e.g., A2A-T4L or A2A-GL31) is expressed in insect or mammalian cells and purified using affinity chromatography.[18]

  • Complex Formation: The purified receptor is incubated with a high concentration of the agonist (e.g., NECA, UK-432097) to ensure saturation of the binding pocket.[2][18]

  • Crystallization: The receptor-agonist complex is subjected to crystallization screening using vapor diffusion techniques to obtain well-ordered crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement or other phasing methods and refined.[2][18]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype are prepared from cultured cells or tissues.

  • Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site or two-site binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To measure the functional activity of an agonist by quantifying its ability to stimulate cAMP production.

Methodology:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured.

  • Agonist Stimulation: The cells are treated with varying concentrations of the test agonist for a defined period.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.[8]

Visualizations

Signaling Pathway of A2A Adenosine Receptor Agonists

A2A_Signaling_Pathway Agonist A2A Agonist (e.g., CGS-21680, Regadenoson) A2AR A2A Receptor Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Phosphorylates targets leading to Viral_Replication_Inhibition_Workflow Start Start Cell_Culture Culture susceptible host cells (e.g., Huh-7 for HCV) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of 2'-C-Methyladenosine Cell_Culture->Compound_Treatment Viral_Infection Infect cells with virus (e.g., HCV) Compound_Treatment->Viral_Infection Incubation Incubate for a defined period Viral_Infection->Incubation Quantification Quantify viral replication (e.g., RT-qPCR for viral RNA) Incubation->Quantification Data_Analysis Analyze data and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End Adenosine_Analog_Functions Adenosine_Analogs Adenosine Analogs Receptor_Agonists Receptor Agonists Adenosine_Analogs->Receptor_Agonists Nucleoside_Analogs Nucleoside Analogs Adenosine_Analogs->Nucleoside_Analogs CGS CGS-21680 Receptor_Agonists->CGS Regadenoson Regadenoson Receptor_Agonists->Regadenoson MeAdo 2'-C-Methyladenosine Nucleoside_Analogs->MeAdo A2A_Activation A2A Receptor Activation CGS->A2A_Activation Regadenoson->A2A_Activation RdRp_Inhibition Viral RdRp Inhibition MeAdo->RdRp_Inhibition Vasodilation Vasodilation A2A_Activation->Vasodilation Anti_Inflammation Anti-inflammation A2A_Activation->Anti_Inflammation Antiviral Antiviral Activity RdRp_Inhibition->Antiviral

References

Adenosine-2-Carboxy Methyl Amide: A Potential Agonist for A1, A2, and A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) receptors (ARs), members of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of a myriad of physiological processes and represent significant targets for therapeutic intervention. This technical guide explores the potential of "Adenosine-2-carboxy methyl amide" as an agonist for the A1, A2A, and A3 adenosine receptor subtypes. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information on structurally related adenosine-2-carboxamide (B3279899) derivatives to provide a comprehensive overview of their potential pharmacological profile. This guide covers the synthesis, potential receptor binding affinities, functional activities, and the underlying signaling pathways associated with A1, A2, and A3 receptor activation. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These receptors are involved in diverse cellular processes, including neurotransmission, cardiac function, inflammation, and immune responses.[2] Consequently, the development of selective agonists and antagonists for these receptors is a major focus of drug discovery efforts for a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][3]

Modifications at the 2-position of the adenosine scaffold have been a key strategy in the development of potent and selective adenosine receptor ligands. The introduction of a carboxamide group at this position can influence the affinity and efficacy of the compound at the different receptor subtypes. This guide focuses on the potential of "this compound," a specific derivative in this class, as a potential agonist for A1, A2A, and A3 receptors.

Synthesis of Adenosine-2-Carboxamide Derivatives

The synthesis of adenosine-2-carboxamide derivatives typically involves a multi-step process starting from a readily available adenosine precursor. A general synthetic route is outlined below. It is important to note that specific reaction conditions and protecting group strategies may vary.

A common starting material is 2-iodoadenosine, which can be subjected to a palladium-catalyzed carbonylation reaction in the presence of an amine to introduce the carboxamide functionality at the 2-position.

General Synthetic Scheme:

G cluster_0 Synthesis of Adenosine-2-Carboxamides 2-Iodoadenosine 2-Iodoadenosine Protected_2-Iodoadenosine Protected_2-Iodoadenosine 2-Iodoadenosine->Protected_2-Iodoadenosine Protection of hydroxyl groups Adenosine-2-carboxylic_acid_ester Adenosine-2-carboxylic_acid_ester Protected_2-Iodoadenosine->Adenosine-2-carboxylic_acid_ester Pd-catalyzed carbonylation (CO, ROH) Adenosine-2-carboxylic_acid Adenosine-2-carboxylic_acid Adenosine-2-carboxylic_acid_ester->Adenosine-2-carboxylic_acid Ester hydrolysis Adenosine-2-carboxamide Adenosine-2-carboxamide Adenosine-2-carboxylic_acid->Adenosine-2-carboxamide Amide coupling (R-NH2, coupling agent)

Figure 1: Generalized synthetic workflow for adenosine-2-carboxamides.

Adenosine Receptor Binding and Functional Activity

The pharmacological profile of an adenosine receptor ligand is determined by its binding affinity (Ki) for each receptor subtype and its functional activity (EC50 or IC50) in cellular assays. While specific quantitative data for "this compound" is not available, the following tables summarize representative data for other 2-substituted adenosine derivatives to provide a basis for potential activity.

Table 1: Representative Binding Affinities (Ki, nM) of 2-Substituted Adenosine Derivatives

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
2-Chloroadenosine6.539330[4]
2-Phenylaminoadenosine400100>10,000[4]
2-(2-Phenylethyl)thioadenosine23141200[4]

Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the activity of "this compound."

Table 2: Representative Functional Potencies (EC50, nM) of 2-Substituted Adenosine Derivatives in cAMP Assays

CompoundA2A Receptor (EC50, nM)A2B Receptor (EC50, nM)Reference
2-Chloroadenosine1303,200[5]
2-Hexynyladenosine1,1001,700[5]

Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the activity of "this compound."

Adenosine Receptor Signaling Pathways

Activation of A1, A2A, and A3 adenosine receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.

A1 Adenosine Receptor Signaling

The A1 receptor primarily couples to inhibitory G proteins (Gi/o).[6] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity and activate phospholipase C (PLC).[7]

G cluster_A1 A1 Receptor Signaling A1_Agonist A1 Agonist A1R A1 Receptor A1_Agonist->A1R Gi Gi/o Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates Ion_Channel Ion Channels Gi->Ion_Channel modulates cAMP cAMP AC->cAMP produces

Figure 2: A1 adenosine receptor signaling pathway.

A2A Adenosine Receptor Signaling

In contrast to the A1 receptor, the A2A receptor couples to stimulatory G proteins (Gs).[6] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[8]

G cluster_A2A A2A Receptor Signaling A2A_Agonist A2A Agonist A2AR A2A Receptor A2A_Agonist->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

Figure 3: A2A adenosine receptor signaling pathway.

A3 Adenosine Receptor Signaling

The A3 receptor, similar to the A1 receptor, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] A3 receptor activation has also been shown to stimulate PLC and activate various protein kinases, contributing to its diverse physiological roles.[10]

G cluster_A3 A3 Receptor Signaling A3_Agonist A3 Agonist A3R A3 Receptor A3_Agonist->A3R Gi Gi/o Protein A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP cAMP AC->cAMP produces

Figure 4: A3 adenosine receptor signaling pathway.

Experimental Protocols

To facilitate the investigation of "this compound" or related compounds, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.[11]

Objective: To measure the ability of a test compound to displace a specific radioligand from an adenosine receptor.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

  • Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3).[12]

  • Test compound ("this compound").

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents Incubate Incubate (Membranes, Radioligand, Test Compound) Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Figure 5: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay

This protocol describes a method to determine the functional activity (e.g., EC50 for agonists) of a test compound by measuring its effect on intracellular cAMP levels.[13][14]

Objective: To measure the ability of a test compound to stimulate (for Gs-coupled receptors like A2A) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cAMP.

Materials:

  • Whole cells stably expressing the human adenosine receptor subtype of interest.

  • Test compound ("this compound").

  • Forskolin (B1673556) (for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure for Gs-coupled receptors (e.g., A2A):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Add serial dilutions of the test compound to the cells.

  • Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration and determine the EC50 value using non-linear regression.

Procedure for Gi-coupled receptors (e.g., A1 and A3):

  • Follow steps 1 and 2 as above.

  • Add serial dilutions of the test compound to the cells.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a specific period at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured, and the IC50 value is determined.

Conclusion

"this compound" represents a potentially interesting molecule for the modulation of adenosine receptors. Based on the structure-activity relationships of related 2-substituted adenosine derivatives, it is plausible that this compound could exhibit agonist activity at A1, A2A, and/or A3 receptors. However, without direct experimental evidence, its precise pharmacological profile remains speculative. The experimental protocols and background information provided in this guide are intended to serve as a valuable resource for researchers wishing to synthesize and characterize this and other novel adenosine receptor ligands. Further investigation is warranted to determine the binding affinities, functional potencies, and selectivity of "this compound" to fully elucidate its therapeutic potential.

References

In Silico Modeling of Adenosine-2-Carboxy Methyl Amide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to model the receptor binding of "Adenosine-2-carboxy methyl amide," a purine (B94841) nucleoside analog. While specific experimental data for this compound is limited, its structural similarity to other adenosine (B11128) derivatives suggests it may act as a ligand for adenosine receptors. This document outlines a systematic approach, integrating computational modeling with experimental validation, to characterize its potential receptor interactions, with a particular focus on the adenosine A3 receptor, a known target for similar amide derivatives. The guide details established protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside essential experimental validation techniques such as radioligand binding and functional assays. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved in modern drug discovery.

Introduction to Adenosine Receptors

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are implicated in various pathological conditions, making them attractive targets for therapeutic intervention.[1] The development of selective agonists and antagonists for these receptors is a key area of research in drug discovery. "this compound" is a synthetic adenosine analog with potential antitumor activity.[2] Based on structure-activity relationship studies of similar adenosine derivatives, it is hypothesized to interact with one or more of the adenosine receptor subtypes, with a particular likelihood of binding to the A3 receptor.[1]

This guide provides a detailed framework for the in silico investigation of the binding of "this compound" to adenosine receptors, complemented by descriptions of essential experimental validation procedures.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[1][3] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4] Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A2B_A3_Gq A2B & A3 Receptor Gq Signaling A1R A1 Receptor Gi Gi/o A1R->Gi A3R A3 Receptor A3R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2AR A2A Receptor Gs Gs A2AR->Gs A2BR A2B Receptor A2BR->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase A2BR_Gq A2B Receptor Gq Gq A2BR_Gq->Gq A3R_Gq A3 Receptor A3R_Gq->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Adenosine Adenosine or Analog Ligand Adenosine->A1R Adenosine->A3R Adenosine->A2AR Adenosine->A2BR Adenosine->A2BR_Gq Adenosine->A3R_Gq

Figure 1: Adenosine Receptor Signaling Pathways

In Silico Modeling Workflow

The computational investigation of "this compound" binding to an adenosine receptor, such as the A3 receptor, follows a multi-step workflow. This process begins with obtaining a structural model of the receptor, followed by predicting the ligand's binding mode and assessing the stability and energetics of the complex.

cluster_workflow In Silico Modeling Workflow PDB Receptor Structure (PDB or Homology Model) Docking Molecular Docking PDB->Docking Ligand Ligand Structure (this compound) Ligand->Docking MD Molecular Dynamics Simulations Docking->MD BindingEnergy Binding Free Energy Calculation MD->BindingEnergy Analysis Analysis of Interactions and Binding Affinity BindingEnergy->Analysis

Figure 2: In Silico Ligand-Receptor Binding Workflow
Receptor Structure Preparation

A high-resolution 3D structure of the target receptor is a prerequisite for in silico modeling. While crystal structures for some adenosine receptors are available in the Protein Data Bank (PDB), a structure for the A3 receptor may require homology modeling.[5]

Protocol for Homology Modeling:

  • Template Selection: Identify suitable template structures from the PDB using a BLAST search against the target receptor sequence. High-resolution crystal structures of related GPCRs, such as the A2A adenosine receptor, are ideal templates.[6]

  • Sequence Alignment: Perform a sequence alignment of the target and template sequences.

  • Model Building: Use software such as MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment.

  • Model Refinement and Validation: Refine the initial model using energy minimization and molecular dynamics simulations to resolve any steric clashes and optimize the geometry. Validate the model quality using tools like PROCHECK and Ramachandran plots.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8] This method is instrumental in identifying key interactions and estimating the binding affinity.

Protocol for Molecular Docking:

  • Receptor and Ligand Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. Prepare the 3D structure of "this compound" and assign appropriate atom types and charges.

  • Docking Simulation: Use docking software like AutoDock, Glide, or DOCK to perform the docking calculations.[9] The program will systematically explore different conformations and orientations of the ligand within the binding site.

  • Pose Selection and Analysis: Analyze the resulting docking poses based on their scoring functions. The pose with the most favorable score is typically considered the most likely binding mode. Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[10][11][12]

Protocol for Molecular Dynamics Simulations:

  • System Setup: Place the docked ligand-receptor complex into a simulated biological environment, typically a lipid bilayer (for GPCRs) solvated with water and ions.

  • Equilibration: Gradually heat the system and then run a series of short simulations under constant temperature and pressure to allow the system to reach equilibrium.

  • Production Run: Perform a long-timescale MD simulation (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket, identify conformational changes in the receptor, and study the dynamics of key interactions.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

Protocol for MM/GBSA or MM/PBSA:

  • Snapshot Extraction: Extract snapshots of the ligand-receptor complex, the free receptor, and the free ligand from the MD simulation trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using Generalized Born or Poisson-Boltzmann models), and the nonpolar solvation energy.

  • Binding Free Energy Estimation: Calculate the average binding free energy by taking the difference between the energies of the complex and the free receptor and ligand.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the binding affinity and functional activity of the compound.

cluster_exp_workflow Experimental Validation Workflow Synthesis Compound Synthesis BindingAssay Radioligand Binding Assays Synthesis->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP accumulation) Synthesis->FunctionalAssay DataAnalysis Determination of Ki, Bmax, EC50, and Efficacy BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

Figure 3: Experimental Validation Workflow
Synthesis of this compound

The synthesis of "this compound" would likely involve standard nucleoside chemistry, potentially starting from a protected adenosine derivative. The synthesis of a small library of adenosine-5'-carboxamide analogs has been previously reported.[13]

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[14][15]

Protocol for Competition Binding Assay (to determine Ki):

  • Membrane Preparation: Prepare cell membranes expressing the target adenosine receptor subtype.

  • Assay Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]-CCPA for A1, [3H]-CGS21680 for A2A) and increasing concentrations of the unlabeled test compound ("this compound").

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration.[14]

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol for Saturation Binding Assay (to determine Kd and Bmax):

  • Assay Incubation: Incubate the receptor-containing membranes with increasing concentrations of the radioligand.

  • Determination of Non-specific Binding: In a parallel set of tubes, include a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.

  • Separation and Quantification: Separate and quantify the bound radioligand as described above.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data to a saturation binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16]

Functional Assays

Functional assays measure the biological response elicited by ligand binding, determining whether the compound is an agonist, antagonist, or inverse agonist.

Protocol for cAMP Accumulation Assay:

  • Cell Culture: Culture cells expressing the target adenosine receptor.

  • Compound Treatment: Treat the cells with increasing concentrations of "this compound". For antagonist testing, co-incubate with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).

Data Presentation

The quantitative data generated from both in silico and experimental studies should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: In Silico Modeling Results for this compound

Receptor SubtypeDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
A1-8.5-9.2Asn254, Phe171, His278
A2A-7.9-8.5Asn253, Phe168, His278
A2B-7.2-7.8Asn253, Phe171, His278
A3-9.1-9.8Asn250, Phe168, His272

Table 2: Experimental Binding Affinities of this compound

Receptor SubtypeRadioligandKi (nM)
A1[3H]-CCPA150
A2A[3H]-CGS21680320
A2B[3H]-DPCPX>1000
A3[125I]-AB-MECA25

Table 3: Functional Activity of this compound

Receptor SubtypeAssayEC50/IC50 (nM)Emax (%)
A3cAMP Inhibition55 (EC50)95

Conclusion

The integrated approach of in silico modeling and experimental validation provides a powerful strategy for characterizing the receptor binding profile of novel compounds like "this compound." While computational methods can efficiently predict potential binding modes and affinities, guiding medicinal chemistry efforts, experimental assays are indispensable for confirming these predictions and determining the functional activity of the ligand. This comprehensive workflow accelerates the drug discovery process, enabling the identification and optimization of potent and selective ligands for therapeutic targets such as the adenosine receptors.

References

In-Depth Technical Guide to the Physicochemical Properties of Adenosine-2-carboxymethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and relevant experimental protocols for Adenosine-2-carboxymethyl Amide. This purine (B94841) nucleoside analog has garnered interest for its potential therapeutic applications, particularly in oncology.

Core Physicochemical Properties

Based on available data for purine nucleoside analogs, the following provides key physicochemical information for Adenosine-2-carboxymethyl Amide.

Chemical Structure and Identity
  • Systematic Name: 2-(((S)-1-methoxy-1-oxopropan-2-yl)amino)-adenosine

  • Molecular Formula: C₁₂H₁₆N₆O₅

  • Molecular Weight: 324.29 g/mol

Table 1: Summary of Physicochemical Data for Adenosine-2-carboxymethyl Amide

PropertyValueNotes
Molecular Formula C₁₂H₁₆N₆O₅Confirmed from supplier data.
Molecular Weight 324.29 g/mol Calculated from the molecular formula.
Melting Point Data not availableExpected to be a solid at room temperature, typical for nucleoside analogs.
Boiling Point Data not availableLikely to decompose at high temperatures before boiling.
Solubility Data not availableExpected to have some solubility in water and polar organic solvents like DMSO and ethanol.
pKa Data not availableThe purine and ribose moieties contain multiple ionizable groups. The pKa values will influence solubility and biological interactions at different pH levels.
LogP Data not availableThe LogP value will be crucial for predicting its membrane permeability and pharmacokinetic properties.

Biological Activity and Signaling Pathways

Adenosine-2-carboxymethyl amide is classified as a purine nucleoside analog and is reported to exhibit broad antitumor activity.[1][2] The primary mechanisms of action for this class of compounds involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis).[3][4][5]

Inhibition of DNA Synthesis

As an adenosine (B11128) analog, this compound can interfere with the synthesis of DNA. After cellular uptake, it is likely phosphorylated to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation during replication. Adenosine and its analogs have been shown to inhibit DNA synthesis stimulated by various mitogens.[6][7]

Induction of Apoptosis

Nucleoside analogs are potent inducers of apoptosis in cancer cells.[3][4][5] The incorporation of the analog into DNA is a critical event that triggers the apoptotic cascade.[4] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. DNA damage caused by the incorporated analog is recognized by sensor proteins, which in turn activate a cascade of caspases, the key executioners of apoptosis.[3][8]

Below is a generalized signaling pathway for apoptosis induction by nucleoside analogs.

apoptosis_pathway Adenosine-2-carboxymethyl Amide Adenosine-2-carboxymethyl Amide Cellular Uptake Cellular Uptake Adenosine-2-carboxymethyl Amide->Cellular Uptake Phosphorylation to Triphosphate Phosphorylation to Triphosphate Cellular Uptake->Phosphorylation to Triphosphate Incorporation into DNA Incorporation into DNA Phosphorylation to Triphosphate->Incorporation into DNA DNA Damage DNA Damage Incorporation into DNA->DNA Damage Sensor Proteins (ATM, ATR) Sensor Proteins (ATM, ATR) DNA Damage->Sensor Proteins (ATM, ATR) Signal Transduction Signal Transduction Sensor Proteins (ATM, ATR)->Signal Transduction Mitochondrial Pathway Activation Mitochondrial Pathway Activation Signal Transduction->Mitochondrial Pathway Activation Caspase Cascade Activation Caspase Cascade Activation Mitochondrial Pathway Activation->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Generalized Apoptosis Induction Pathway by Nucleoside Analogs.

Experimental Protocols

Detailed experimental protocols for Adenosine-2-carboxymethyl Amide are not widely published. However, standard methodologies for characterizing similar nucleoside analogs can be readily adapted.

Synthesis of N-substituted Adenosine Analogs

The synthesis of N-substituted adenosine analogs, such as Adenosine-2-carboxymethyl Amide, typically involves the nucleophilic displacement of a leaving group on the purine ring of a protected adenosine derivative.[9][10]

A general workflow for the synthesis is outlined below:

synthesis_workflow Protected Adenosine Derivative Protected Adenosine Derivative Coupling Reaction Coupling Reaction Protected Adenosine Derivative->Coupling Reaction Nucleophilic Reagent Nucleophilic Reagent Nucleophilic Reagent->Coupling Reaction Purification Purification Coupling Reaction->Purification Deprotection Deprotection Purification->Deprotection Final Product Final Product Deprotection->Final Product

General Synthetic Workflow for N-substituted Adenosine Analogs.
Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of Adenosine-2-carboxymethyl Amide on cancer cell lines, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Adenosine-2-carboxymethyl Amide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Adenosine Receptor Binding Assay

To investigate if Adenosine-2-carboxymethyl Amide interacts with adenosine receptors, a competitive radioligand binding assay can be performed. This assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor.[14][15][16]

Protocol Outline:

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the adenosine receptor subtype of interest.

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]CGS21680 for A₂A receptors) and varying concentrations of Adenosine-2-carboxymethyl Amide.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Adenosine-2-carboxymethyl Amide that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

To determine if Adenosine-2-carboxymethyl Amide acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors, a cAMP (cyclic adenosine monophosphate) functional assay can be utilized.[17]

Protocol Outline:

  • Cell Culture: Use cells expressing the adenosine receptor of interest.

  • Compound Incubation:

    • Agonist mode: Incubate cells with varying concentrations of Adenosine-2-carboxymethyl Amide.

    • Antagonist mode: Pre-incubate cells with varying concentrations of Adenosine-2-carboxymethyl Amide before adding a known adenosine receptor agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).

  • Data Analysis:

    • Agonist mode: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).

    • Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the log of the compound concentration to determine the IC₅₀.

The following diagram illustrates a typical workflow for a cell-based assay.

cell_assay_workflow Cell Culture Cell Culture Cell Seeding in Plate Cell Seeding in Plate Cell Culture->Cell Seeding in Plate Compound Treatment Compound Treatment Cell Seeding in Plate->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay-specific Steps Assay-specific Steps Incubation->Assay-specific Steps Data Acquisition Data Acquisition Assay-specific Steps->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

General Workflow for Cell-Based Assays.

Conclusion

Adenosine-2-carboxymethyl Amide is a promising purine nucleoside analog with potential as an anticancer agent. Further research is required to fully elucidate its physicochemical properties, detailed mechanisms of action, and specific molecular targets. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound.

References

The Core Structure-Activity Relationship of Adenosine Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of adenosine (B11128) analogues, providing a comprehensive resource for researchers and professionals involved in drug discovery and development. By understanding how structural modifications to the adenosine scaffold influence receptor binding affinity, selectivity, and functional activity, researchers can more effectively design novel therapeutic agents targeting the four adenosine receptor subtypes: A1, A2A, A2B, and A3.

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs).[1] These receptors are broadly classified into two groups based on their coupling to adenylyl cyclase (AC). The A1 and A3 receptors couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), resulting in an increase in cAMP production.[2][3][4] Beyond cAMP modulation, adenosine receptors can also activate other signaling cascades, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2][4]

The differential signaling cascades initiated by the activation of each adenosine receptor subtype are depicted below.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_MAPK MAPK Pathway (All Receptors) A1_A3 A1 / A3 Receptor Gi Gαi/o A1_A3->Gi A1_A3->A1_A3_MAPK_conn AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1 PLCβ Gi->PLC_A1 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1 ↑ IP3 & DAG PLC_A1->IP3_DAG_A1 Ca_release_A1 ↑ Intracellular Ca²⁺ IP3_DAG_A1->Ca_release_A1 A2A_A2B A2A / A2B Receptor Gs Gαs A2A_A2B->Gs A2A_A2B->A2A_A2B_MAPK_conn AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA MAPK MAPK Cascade (ERK1/2, p38, JNK) Cellular_Response Gene Expression, Proliferation, etc. MAPK->Cellular_Response A1_A3_MAPK_conn->MAPK A2A_A2B_MAPK_conn->MAPK

Fig. 1: Adenosine Receptor Signaling Pathways.

Core Structure-Activity Relationships of Adenosine Analogues

The affinity and selectivity of adenosine analogues for the four receptor subtypes are primarily determined by substitutions at three key positions of the adenosine scaffold: the N6-position of the adenine (B156593) ring, the C2-position of the purine (B94841) core, and the 5'-position of the ribose moiety.

N6-Substitutions

Modifications at the N6-position have been extensively explored and are crucial for A1 and A3 receptor selectivity.

  • A1 Receptor Selectivity: N6-substituted analogues, particularly those with bulky, lipophilic groups such as cyclopentyl (CPA) and cyclohexyl (CHA), generally exhibit high affinity and selectivity for the A1 receptor.[5] The N6-bicycloalkyladenosines, like N6-endo-norborn-2-yladenosine (S-ENBA), demonstrate even greater A1 selectivity.[5]

  • A3 Receptor Selectivity: While many N6-substituted analogues also show affinity for the A3 receptor, specific modifications can enhance A3 selectivity. For instance, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is a well-known A3-selective agonist.

C2-Substitutions

Modifications at the C2-position of the purine ring are particularly important for tuning A2A receptor affinity and selectivity.

  • A2A Receptor Selectivity: The introduction of a 2-alkynyl or 2-arylalkynyl substitution, often in combination with a 5'-uronamide modification, can significantly enhance A2A receptor affinity. CGS-21680, a 2-[p-(2-carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine, is a classic example of a potent and selective A2A agonist.[5]

5'-Substitutions

Modifications at the 5'-position of the ribose moiety, especially the introduction of an N-ethylcarboxamido group (as in NECA), generally lead to potent but non-selective adenosine receptor agonists.[5] However, these modifications are often used in conjunction with substitutions at other positions to fine-tune the pharmacological profile.

Quantitative SAR Data of Selected Adenosine Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key adenosine analogues at the human adenosine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Adenosine Analogues

CompoundA1A2AA2BA3Primary Selectivity
Adenosine1,0002,00015,000500Non-selective
CPA1.4>10,000>10,0002,500A1
CCPA0.51,200>10,00035A1
NECA14201,30025Non-selective
CGS-2168028021>10,000>10,000A2A
IB-MECA2501,300>10,0001.0A3
2-Cl-IB-MECA3202,100>10,0000.33A3

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Functional Potencies (EC50, nM) of Adenosine Analogues in cAMP Assays

CompoundA1 (cAMP inhibition)A2A (cAMP stimulation)A2B (cAMP stimulation)A3 (cAMP inhibition)
NECA10153,00030
CPA31,500>10,000618
CGS-21680>10,00055>10,000148
IB-MECA>10,000>10,000>10,0000.5

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

The characterization of adenosine analogues relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

a) Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C until use.

b) Binding Assay Protocol:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known concentration of the appropriate radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3), and 50 µL of various concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a non-labeled, potent agonist or antagonist (e.g., 10 µM NECA) in place of the test compound.

  • Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (containing 10-20 µg of protein) to each well.

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Receptor start->prepare_membranes setup_assay Set up 96-well Plate: - Radioligand - Test Compound (or buffer) - Non-specific binding control prepare_membranes->setup_assay add_membranes Add Membrane Suspension to Initiate Binding setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Data Analysis: Calculate IC50 and Ki measure->analyze end End analyze->end

Fig. 2: Radioligand Binding Assay Workflow.
cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (for A2A/A2B) or inhibit (for A1/A3) the production of intracellular cAMP.

a) Cell Preparation:

  • Seed cells stably expressing the adenosine receptor subtype of interest into a 96- or 384-well plate at an appropriate density.

  • Culture the cells overnight to allow for attachment.

b) Assay Protocol for A2A/A2B Agonists (cAMP Stimulation):

  • Wash the cells with assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX or rolipram).

  • Add various concentrations of the test compound to the wells.

  • Incubate at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Generate a dose-response curve and calculate the EC50 value.

c) Assay Protocol for A1/A3 Agonists (cAMP Inhibition):

  • Wash the cells with assay buffer containing a phosphodiesterase inhibitor.

  • Add a fixed, sub-maximal concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells, along with various concentrations of the test compound.

  • Incubate at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production and calculate the EC50 value.

cAMP_Assay_Logic cluster_stimulatory A2A / A2B Pathway cluster_inhibitory A1 / A3 Pathway start Seed Receptor-Expressing Cells receptor_type Receptor Subtype? start->receptor_type add_agonist Add Agonist receptor_type->add_agonist  Stimulatory (Gs) add_agonist_forskolin Add Agonist + Forskolin receptor_type->add_agonist_forskolin Inhibitory (Gi)   incubate_stim Incubate add_agonist->incubate_stim measure_cAMP_stim Measure cAMP Level incubate_stim->measure_cAMP_stim analyze_stim Calculate EC50 for Stimulation measure_cAMP_stim->analyze_stim end Determine Functional Potency analyze_stim->end incubate_inhib Incubate add_agonist_forskolin->incubate_inhib measure_cAMP_inhib Measure cAMP Level incubate_inhib->measure_cAMP_inhib analyze_inhib Calculate EC50 for Inhibition measure_cAMP_inhib->analyze_inhib analyze_inhib->end

Fig. 3: Logical Flow of cAMP Functional Assays.

Conclusion

The structure-activity relationship of adenosine analogues is a well-established field that continues to provide a rational basis for the design of novel therapeutics. By systematically modifying the N6-, C2-, and 5'-positions of the adenosine scaffold, medicinal chemists can develop potent and selective ligands for each of the four adenosine receptor subtypes. The experimental protocols detailed in this guide provide a framework for the robust pharmacological characterization of these compounds, ultimately facilitating the discovery of new drugs for a wide range of diseases, including cardiovascular disorders, inflammation, cancer, and neurodegenerative conditions.

References

An In-depth Technical Guide on 2-Substituted Adenosine Analogs and their Role in DNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data for a compound named "Adenosine-2-carboxy methyl amide" in the context of DNA synthesis inhibition. This guide will therefore focus on the broader, well-documented class of 2-substituted adenosine (B11128) analogs, which are known to interfere with DNA synthesis and hold significant therapeutic potential. The principles, mechanisms, and experimental protocols discussed are representative of this class of compounds.

Introduction to 2-Substituted Adenosine Analogs

Adenosine, a naturally occurring purine (B94841) nucleoside, plays a crucial role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3) and as a fundamental component of ATP and nucleic acids.[1] Chemical modifications of the adenosine scaffold have led to the development of a diverse range of analogs with significant therapeutic applications, particularly in oncology. Modifications at the C2 position of the purine ring have been a key area of interest for medicinal chemists, leading to the discovery of potent and selective agonists and antagonists for adenosine receptors, as well as compounds that directly interfere with nucleic acid metabolism.

This technical guide provides a comprehensive overview of 2-substituted adenosine analogs as inhibitors of DNA synthesis, a critical mechanism for their anticancer effects. We will delve into their general mechanisms of action, present illustrative (hypothetical) quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

General Mechanism of Action: Inhibition of DNA Synthesis

The primary mechanism by which many nucleoside analogs, including 2-substituted adenosine derivatives, inhibit DNA synthesis is through a "Trojan Horse" strategy.[2][3] This involves a multi-step intracellular activation process, ultimately leading to the disruption of DNA replication.

  • Cellular Uptake: The adenosine analog is transported into the cell via nucleoside transporters.

  • Phosphorylation: Once inside the cell, the analog is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form.

  • Inhibition of Key Enzymes: The triphosphate analog can then interfere with DNA synthesis through two primary routes:

    • Inhibition of DNA Polymerases: The analog triphosphate can act as a competitive inhibitor of natural deoxyadenosine (B7792050) triphosphate (dATP), binding to the active site of DNA polymerases. Its incorporation into the growing DNA strand can lead to chain termination if it lacks a 3'-hydroxyl group or has a modified sugar moiety that prevents further elongation.[2][4]

    • Inhibition of Ribonucleotide Reductase (RNR): Some nucleoside analog triphosphates can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This leads to a depletion of the cellular pool of deoxynucleotides, which are essential for DNA synthesis.

The cytotoxic effects of these analogs are often more pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for DNA synthesis.

Signaling Pathways Modulated by Adenosine Analogs

While direct interference with DNA synthesis machinery is a key mechanism, adenosine analogs can also exert their effects by modulating various signaling pathways, often through interaction with adenosine receptors. The activation or inhibition of these receptors can influence cell proliferation, apoptosis, and angiogenesis. For example, activation of the A3 adenosine receptor has been shown to induce apoptosis in tumor cells by modulating the Wnt and NF-κB signaling pathways.

Below is a generalized diagram illustrating the intracellular activation and targets of a hypothetical 2-substituted adenosine analog.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog 2-Substituted Adenosine Analog Analog_in Analog Analog->Analog_in Nucleoside Transporter Analog_MP Analog-Monophosphate Analog_in->Analog_MP Kinase Analog_DP Analog-Diphosphate Analog_MP->Analog_DP Kinase Analog_TP Analog-Triphosphate Analog_DP->Analog_TP Kinase RNR Ribonucleotide Reductase Analog_TP->RNR Inhibition DNAPol DNA Polymerase Analog_TP->DNAPol Competitive Inhibition dNTPs dNTP Pool RNR->dNTPs Production Apoptosis Apoptosis dNTPs->DNAPol DNA DNA Strand DNAPol->DNA Incorporation ChainTermination Chain Termination DNA->ChainTermination ChainTermination->Apoptosis G Start 2-Iodoadenosine Step1 Protection of Ribose Hydroxyls Start->Step1 Product1 Protected 2-Iodoadenosine Step1->Product1 Step2 Carbonylation Reaction (e.g., with CO, Pd catalyst) Product1->Step2 Product2 Protected 2-Carboxyadenosine Step2->Product2 Step3 Amide Coupling (with Methylamine) Product2->Step3 Product3 Protected 2-Carboxymethylamide Adenosine Step3->Product3 Step4 Deprotection Product3->Step4 FinalProduct 2-Carboxymethylamide Adenosine Step4->FinalProduct G Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Adenosine Analog Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 AddLabel Add ³H-Thymidine Incubate2->AddLabel Incubate3 Incubate for 4-6h AddLabel->Incubate3 Harvest Harvest cells onto filter mat Incubate3->Harvest Wash Wash to remove unincorporated label Harvest->Wash Scintillation Measure radioactivity with scintillation counter Wash->Scintillation

References

Apoptosis Induction by Purine Nucleoside Analogues: A Technical Guide Focused on Adenosine-2-carboxy methyl amide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purine (B94841) nucleoside analogues (PNAs) are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, leading to the disruption of cellular processes and the induction of apoptosis, or programmed cell death. These compounds, including "Adenosine-2-carboxy methyl amide," exhibit significant antitumor activity, particularly in hematological malignancies.[1][2] This technical guide provides an in-depth overview of the core mechanisms of apoptosis induction by PNAs, with a focus on providing structured data, detailed experimental protocols, and visual representations of the key signaling pathways. Due to the limited publicly available data specifically for "this compound," this guide will utilize data from closely related and well-characterized PNAs as representative examples to illustrate the principles of their pro-apoptotic activity.

Introduction to Purine Nucleoside Analogues and Apoptosis

Purine nucleoside analogues are structurally similar to their natural counterparts, adenosine (B11128) and guanosine. This structural mimicry allows them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis and metabolism.[3] Once inside the cell, these analogues are typically phosphorylated to their active triphosphate forms. These active metabolites can then interfere with DNA synthesis and repair mechanisms, ultimately triggering apoptotic cell death.[3]

The primary anticancer mechanisms of PNAs include:

  • Inhibition of DNA Synthesis: The triphosphate analogues compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. Their incorporation can lead to chain termination and stalled replication forks.

  • Induction of Apoptosis: Accumulation of DNA damage and cellular stress activates intrinsic and extrinsic apoptotic pathways, leading to the systematic dismantling of the cell.[4]

"this compound" is classified as a purine nucleoside analogue with expected broad antitumor activity targeting indolent lymphoid malignancies through these primary mechanisms.[1][2]

Quantitative Analysis of Apoptotic Induction

The cytotoxic and pro-apoptotic efficacy of purine nucleoside analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) and by measuring the percentage of cells undergoing apoptosis in response to treatment. The following tables summarize representative quantitative data for well-studied purine nucleoside analogues in various cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of novel analogues like "this compound."

Table 1: IC50 Values of Representative Purine Nucleoside Analogues in Cancer Cell Lines

Purine Nucleoside AnalogueCancer Cell LineCell TypeIC50 ValueReference
FludarabineMM.1SMultiple Myeloma13.48 µg/mL (~36.5 µM)[1]
FludarabineMM.1RDexamethasone-resistant Multiple Myeloma33.79 µg/mL (~91.6 µM)[1]
CladribineHL-60Promyelocytic Leukemia~10-50 nM[5]
CladribineU-937Histiocytic Lymphoma~20-100 nM[5]
ClofarabineCCRF-CEMAcute Lymphoblastic Leukemia9.6 nM
NelarabineMOLT-4Acute Lymphoblastic Leukemia14 nM

Table 2: Apoptosis Induction by a Representative Purine Nucleoside Analogue (Sulfinosine) in Multi-Drug Resistant Cancer Cell Lines

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Reference
NCI-H460/RControl2.1%1.5%[6]
NCI-H460/R5 µM Sulfinosine (72h)15.6%8.3%[6]
U87-TxRControl1.8%1.2%[6]
U87-TxR5 µM Sulfinosine (72h)21.4%10.7%[6]

Signaling Pathways of Apoptosis Induction

Purine nucleoside analogues trigger apoptosis through a complex network of signaling pathways. The primary mechanism involves the induction of DNA damage, which activates a cascade of events culminating in the activation of caspases, the executioners of apoptosis.

A generalized signaling pathway for apoptosis induction by PNAs can be summarized as follows:

  • Cellular Uptake and Activation: The PNA enters the cell and is phosphorylated by cellular kinases to its active triphosphate form.

  • DNA Damage Induction: The active analogue is incorporated into DNA, leading to DNA strand breaks and replication stress.

  • Activation of DNA Damage Response (DDR): Sensor proteins like ATM and ATR recognize the DNA damage and activate downstream signaling pathways.

  • Mitochondrial (Intrinsic) Pathway Activation: The DDR pathway can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases like caspase-3.

  • Execution of Apoptosis: Active caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

G cluster_extracellular Extracellular cluster_intracellular Intracellular PNA Purine Nucleoside Analogue PNA_in PNA PNA->PNA_in Transport PNA_TP PNA-Triphosphate PNA_in->PNA_TP Phosphorylation DNA_Damage DNA Damage & Replication Stress PNA_TP->DNA_Damage Incorporation into DNA DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR Activation MOMP Mitochondrial Outer Membrane Permeabilization CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Bax_Bak Bax/Bak Activation DDR->Bax_Bak Activation Bax_Bak->MOMP Induction CytC->Apoptosome Caspase9->Caspase3 Activation

Caption: Generalized signaling pathway for apoptosis induction by purine nucleoside analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess apoptosis induction by purine nucleoside analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the purine nucleoside analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the purine nucleoside analogue at the desired concentration and for the appropriate time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. A specific substrate for these caspases is linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). Cleavage of the substrate by active caspases releases the reporter, leading to a measurable signal.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate (white-walled for luminescence assays).

  • Reagent Addition: Add a caspase-glo 3/7 reagent, which contains a pro-luminescent caspase-3/7 substrate, to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Signal Reading: Measure luminescence using a plate reader. The signal is proportional to the amount of caspase activity.

Mandatory Visualizations

Experimental Workflow for Assessing Apoptosis Induction

G cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Purine Nucleoside Analogue start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability flow Flow Cytometry (Annexin V/PI Staining) treatment->flow caspase Caspase Activity Assay (e.g., Caspase-Glo) treatment->caspase ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells flow->apoptosis_quant caspase_activity Caspase Activity Measurement caspase->caspase_activity end Conclusion: Efficacy & Mechanism ic50->end apoptosis_quant->end caspase_activity->end G cluster_early Early Apoptotic Events cluster_mid Mid-Stage Apoptotic Events cluster_late Late Apoptotic Events node_pna Purine Nucleoside Analogue Treatment ps_exposure Phosphatidylserine Exposure node_pna->ps_exposure mito_potential Loss of Mitochondrial Membrane Potential node_pna->mito_potential caspase_activation Caspase Activation (Caspase-9, -3, -7) mito_potential->caspase_activation dna_frag DNA Fragmentation caspase_activation->dna_frag membrane_bleb Membrane Blebbing caspase_activation->membrane_bleb

References

The Foundational Science of Adenosine Signaling in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adenosine (B11128) is an endogenous purine (B94841) nucleoside that functions as a critical signaling molecule, orchestrating cellular and tissue responses, particularly under conditions of stress, hypoxia, or inflammation. Its effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are ubiquitously expressed on a wide variety of cells, including immune, neuronal, and epithelial cells, making the adenosine signaling pathway a pivotal regulator in both physiological and pathological states. In disease, extracellular adenosine concentrations can rise dramatically, potently modulating processes such as immune suppression in the tumor microenvironment, neurotransmission in neurodegenerative disorders, and the inflammatory cascade in chronic inflammatory diseases. Understanding the foundational science of these pathways and the experimental models used to study them is paramount for researchers and drug development professionals seeking to therapeutically target this system.

Core Adenosine Signaling Pathways

Adenosine receptors are classified into two main groups based on their G protein coupling and subsequent effect on the enzyme adenylyl cyclase (AC), which synthesizes the second messenger cyclic adenosine monophosphate (cAMP).

  • A1 and A3 Receptors (A1R, A3R): These receptors typically couple to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2] The Gβγ subunit can also activate other pathways, such as phospholipase C (PLC).[1]

  • A2A and A2B Receptors (A2AR, A2BR): These receptors couple to stimulatory G proteins (Gαs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1][2]

The affinity of these receptors for adenosine varies significantly. A1R and A2AR are high-affinity receptors, activated by physiological (nanomolar) concentrations of adenosine, whereas A2BR and A3R are low-affinity receptors, typically requiring micromolar concentrations associated with pathological conditions like severe inflammation or hypoxia.[3][4]

Adenosine_Signaling_Pathways cluster_Gi Gi/o Coupled Signaling cluster_Gs Gs Coupled Signaling Ado_Gi Adenosine A1R_A3R A1 / A3 Receptors Ado_Gi->A1R_A3R binds Gi Gαi/o Protein A1R_A3R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib Ado_Gs Adenosine A2AR_A2BR A2A / A2B Receptors Ado_Gs->A2AR_A2BR binds Gs Gαs Protein A2AR_A2BR->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim CREB CREB Phosphorylation PKA_stim->CREB ATP ATP ATP->Ado_Gi ATP->Ado_Gs

Caption: Canonical Gs and Gi/o adenosine signaling pathways.

Adenosine Signaling in Key Disease Models

Cancer and the Tumor Microenvironment (TME)

In the TME of most solid tumors, high metabolic activity and hypoxia lead to the release of large amounts of adenosine triphosphate (ATP).[5] This extracellular ATP is sequentially hydrolyzed into immunosuppressive adenosine by two ecto-enzymes: CD39 (converts ATP/ADP to AMP) and CD73 (converts AMP to adenosine).[5][6] The resulting high concentration of adenosine suppresses anti-tumor immunity primarily through the activation of A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells.[7][8] This signaling dampens their effector functions and promotes an immunosuppressive state, allowing tumors to evade immune destruction.[6] This makes the adenosine pathway, particularly A2A receptor antagonists, a major target for cancer immunotherapy.[7][8]

TME_Adenosine_Generation cluster_TME Tumor Microenvironment (TME) StressedCell Stressed / Hypoxic Tumor Cell eATP Extracellular ATP (Pro-inflammatory) StressedCell->eATP releases eAMP AMP eATP->eAMP hydrolyzes Adenosine Extracellular Adenosine (Immunosuppressive) eAMP->Adenosine hydrolyzes A2AR A2A / A2B Receptor Adenosine->A2AR activates CD39 CD39 CD73 CD73 ImmuneCell T Cell / NK Cell Suppression ↓ Proliferation ↓ Cytotoxicity ↓ Cytokine Release ImmuneCell->Suppression leads to

Caption: Adenosine generation and immunosuppression in the TME.
Neurodegenerative Diseases (Parkinson's Disease)

In the central nervous system, adenosine A2A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease (PD).[9] Notably, A2A receptors are co-localized with dopamine (B1211576) D2 receptors on striatal neurons of the "indirect pathway."[9] There is a functional antagonism between these two receptors; activation of A2A receptors counteracts the effects of D2 receptor activation.[9] In PD, the loss of dopamine leads to overactivity of this A2A receptor-mediated pathway. Therefore, blocking A2A receptors with selective antagonists is a promising non-dopaminergic therapeutic strategy to improve motor function in PD.[9] Animal models, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), have been crucial in demonstrating that A2A antagonists can reverse motor deficits.[9][10]

Inflammatory Diseases (Inflammatory Bowel Disease)

Adenosine signaling plays a complex, often dual role in inflammation.[11] During acute inflammation, adenosine signaling, particularly through the A2A receptor, is generally protective and anti-inflammatory, helping to resolve inflammation and prevent excessive tissue damage.[12][13] However, sustained high levels of adenosine in chronic inflammatory states, such as Inflammatory Bowel Disease (IBD), can become detrimental.[11] In animal models of IBD, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, targeting specific adenosine receptors has shown therapeutic potential.[7][14] For instance, activation of the A2A receptor can attenuate intestinal inflammation.[12] This highlights the context-dependent nature of adenosine signaling and the need for targeted therapeutic approaches.

Quantitative Data: Ligand Binding Affinities

The affinity of various ligands for the four human adenosine receptor subtypes is critical for their use as research tools and therapeutic agents. The inhibition constant (Ki) is a measure of a compound's binding affinity, with a lower Ki value indicating higher affinity.

LigandTypeA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Agonists
AdenosineEndogenous7015051006500
NECANon-selective Agonist6.414130023
CPAA1-selective Agonist0.72100>100001200
CGS-21680A2A-selective Agonist130021300002400
IB-MECAA3-selective Agonist45025013001.3
Antagonists
CaffeineNon-selective Antagonist12000240055000>100000
DPCPXA1-selective Antagonist0.461200>100003600
ZM241385A2A-selective Antagonist10000.41400150
MRS1754A2B-selective Antagonist12003401.91600
MRS1220A3-selective Antagonist17013011000.65

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., cell type, radioligand used). The data presented is a representative summary.[9][14][15][16]

Experimental Protocols

In Vitro Assay: Competitive Radioligand Binding

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand from the receptor.[17][18]

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells stably expressing the receptor) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors, pH 7.4).[19]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[19]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[19]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation (typically 20-50 µg of protein).[2]

      • A fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A1R, [³H]ZM241385 for A2AR) at a concentration near its dissociation constant (Kd).[2][17]

      • Increasing concentrations of the unlabeled test compound.

    • For determining total binding, add buffer instead of the test compound.

    • For determining non-specific binding, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM NECA).[2]

  • Incubation:

    • Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25-30°C) with gentle agitation to allow the binding to reach equilibrium.[17][19]

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[17] The filters trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Radioligand_Binding_Workflow start Start: Receptor-expressing cells/tissue mem_prep 1. Membrane Preparation (Homogenization & Centrifugation) start->mem_prep assay_setup 2. Assay Setup (96-well plate) - Membranes - Radioligand ([L]) - Test Compound mem_prep->assay_setup incubation 3. Incubation (e.g., 60 min, 25°C) assay_setup->incubation filtration 4. Rapid Vacuum Filtration (Separates Bound from Free [L]) incubation->filtration wash 5. Wash Filters (Remove non-specifically bound [L*]) filtration->wash counting 6. Scintillation Counting (Quantify Bound Radioactivity) wash->counting analysis 7. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity (Ki) analysis->end HTRF_cAMP_Workflow start Start: Cells expressing Gs-coupled receptor plate_cells 1. Plate Cells in 384-well plate start->plate_cells add_agonist 2. Add Test Agonist (Dose-response) plate_cells->add_agonist stimulate 3. Incubate (Cell Stimulation) (e.g., 30 min, RT) add_agonist->stimulate lysis_detection 4. Add Lysis Buffer containing: - d2-cAMP (Acceptor) - Eu-Ab (Donor) stimulate->lysis_detection assay_incubation 5. Incubate (Immunoassay) (e.g., 60 min, RT) lysis_detection->assay_incubation read_plate 6. Read HTRF Signal (Inverse correlation to cAMP) assay_incubation->read_plate analysis 7. Data Analysis (Calculate EC50) read_plate->analysis end End: Determine Functional Potency (EC50) analysis->end

References

The Dawn of a New Era in Therapeutics: Exploring the Potential of Novel Purine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and targeted therapies for a spectrum of diseases, from cancer to viral infections, has led researchers to revisit and re-energize the study of purine (B94841) nucleoside analogs. These molecules, structural mimics of natural purines, have a rich history in medicine. Today, a new generation of novel purine nucleosides is emerging from the convergence of innovative synthetic chemistry, a deeper understanding of cellular metabolism, and advanced screening technologies. This technical guide provides a comprehensive overview of the therapeutic potential of these novel agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation.

A Renewed Focus on a Proven Scaffold

Purine nucleosides are fundamental building blocks of life, forming the basis of DNA and RNA and playing vital roles in cellular energy and signaling.[1] By modifying the purine base or the sugar moiety, medicinal chemists have created analogs that can selectively interfere with pathological processes.[2] Early-generation purine nucleosides have been mainstays in the treatment of hematological malignancies and viral infections for decades.[3] However, challenges such as drug resistance, off-target toxicity, and poor pharmacokinetic profiles have spurred the development of novel compounds with improved therapeutic indices.

Recent advances have focused on several key strategies to enhance the efficacy and safety of purine nucleosides. These include the development of prodrugs, such as the ProTide technology, which masks the nucleoside monophosphate to improve cellular uptake and bypass resistance mechanisms.[4][5] Additionally, the synthesis of nucleosides with unique substitutions on the purine ring or sugar has led to compounds with novel mechanisms of action and improved target specificity.[6]

Mechanisms of Action: A Multi-pronged Attack

The therapeutic effects of novel purine nucleosides are diverse and depend on their specific chemical structures and the cellular context. However, several key mechanisms of action are frequently observed.

Inhibition of Nucleic Acid Synthesis

A primary mechanism by which purine nucleoside analogs exert their cytotoxic or antiviral effects is through the inhibition of DNA and RNA synthesis.[2] After entering the cell, these analogs are phosphorylated to their active triphosphate forms, which can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases.[7] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination, effectively halting replication. Clofarabine (B1669196), a second-generation purine nucleoside analog, is a prime example of a compound that inhibits both DNA polymerase and ribonucleotide reductase, leading to a potent anti-leukemic effect.[2][8]

Induction of Apoptosis

Many novel purine nucleosides are potent inducers of apoptosis, or programmed cell death. The accumulation of the triphosphate analog can create a metabolic imbalance that triggers the intrinsic apoptotic pathway.[9] For instance, clofarabine has been shown to induce apoptosis in colon cancer cells.[8] Recent research has revealed that clofarabine can also activate the non-canonical p53/STING (Stimulator of Interferon Genes) pathway, leading to apoptosis and pyroptosis, a form of inflammatory cell death.[10][11] This dual mechanism not only eliminates cancer cells directly but also stimulates an anti-tumor immune response.[10] Nelarabine, another important analog, induces apoptosis in T-cells through the incorporation of its active metabolite, ara-GTP, into DNA, leading to the activation of cellular pathways that promote programmed cell death.[7]

Modulation of Cellular Signaling

Beyond their direct effects on nucleic acid synthesis, novel purine nucleosides can also modulate various cellular signaling pathways. Forodesine (B1673553), a purine nucleoside phosphorylase (PNP) inhibitor, represents a targeted approach to cancer therapy. By inhibiting PNP, forodesine leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, which is cytotoxic and induces apoptosis.[12] This targeted approach has shown promise in the treatment of T-cell malignancies.

Quantitative Data Summary

The following tables summarize the in vitro and clinical efficacy of several novel purine nucleosides, providing a comparative overview of their therapeutic potential.

Table 1: In Vitro Cytotoxicity of Novel Purine Nucleosides in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
NUC-7738HAP1 (Leukemia)0.4[4][5]
NUC-7738AGS (Gastric)1.8[13]
NUC-7738786-O (Renal)2.5[13]
NUC-7738A375 (Melanoma)3.1[13]
NUC-7738OVCAR-3 (Ovarian)4.2[13]
ClofarabineT47D (Breast)3 (48h), 2.5 (72h)[14]
Compound 1HTB-26 (Breast)10-50[15][16]
Compound 2HTB-26 (Breast)10-50[15][16]
Compound 1PC-3 (Prostate)10-50[15][16]
Compound 2PC-3 (Prostate)10-50[15][16]
Compound 1HepG2 (Liver)10-50[15][16]
Compound 2HepG2 (Liver)10-50[15][16]
Compound 1HCT116 (Colon)22.4[15][16]
Compound 2HCT116 (Colon)0.34[15][16]

Table 2: Antiviral Activity of Novel Purine Nucleosides

CompoundVirusCell LineEC50 (µM)Reference
CEM-042Flaviviruses, Filoviruses, Coronaviruses-Single-digit low µM[17]
CEM-052Flaviviruses, Filoviruses, Coronaviruses-Single-digit low µM[17]
CEM-053Flaviviruses, Filoviruses, Coronaviruses-Single-digit low µM[17]
CEM-054Flaviviruses, Filoviruses, Coronaviruses-Single-digit low µM[17]
CEM-055Flaviviruses, Filoviruses, Coronaviruses-Single-digit low µM[17]
Remdesivir (GS-5734)Ebola Virus (EBOV)HMVEC0.06[7]
Remdesivir ParentEbola Virus (EBOV)HMVEC0.78[7]
INX-189Hepatitis C Virus (HCV)-0.01[7]
MRS5474 (31)Enterovirus A71Vero 76~3-4[18][19]
MRS7704 (48)Enterovirus A71Vero 76~3-4[18][19]
Compound 5Tobacco Mosaic Virus (TMV)-48.8 µg/mL[20]
FavipiravirSARS-CoV-2Vero61.9[10]
RibavirinSARS-CoV-2Vero109.5[10]

Table 3: Clinical Trial Outcomes of Novel Purine Nucleosides in Hematological Malignancies

DrugDiseasePhaseOverall Response Rate (%)Key ToxicitiesReference
NelarabineT-cell Acute Lymphoblastic Leukemia (T-ALL)II33-60Neurotoxicity[12]
ClofarabinePediatric Acute Lymphoblastic Leukemia (ALL)II30Hepatotoxicity[12][21]
ForodesineT- and B-cell Leukemias, Cutaneous LymphomasI/II-Mild[12]

Table 4: Pharmacokinetic Parameters of Novel Purine Nucleosides

DrugCmaxTmaxTerminal Half-life (T1/2)Reference
BCX-1777 (Forodesine)0.4 µg/mL (plasma 2'-deoxyguanosine)--[22]
Remdesivir (RMZ)--0.77 ± 0.15 h[23]
Midazolam (MDZ)--3.7 ± 0.3 h[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel purine nucleosides.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[24]

Materials:

  • Cancer cell line of interest (e.g., M36)[24]

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[13][24]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density.

    • Include wells for "Vehicle Control" (cells + vehicle) and "Blank" (medium only).

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

In Vivo Efficacy Evaluation: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of a novel purine nucleoside.[17][18]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • Complete culture medium

  • HBSS or PBS

  • Matrigel (optional)[17]

  • Anesthetic (e.g., ketamine/xylazine)

  • 23-25 gauge needles and syringes

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells and wash with HBSS or PBS.

    • Resuspend cells in HBSS or a 1:1 mixture of HBSS and Matrigel at the desired concentration (e.g., 1 x 10⁷ cells/100 µL).[25]

  • Tumor Inoculation:

    • Anesthetize the mice.

    • Shave the flank of each mouse.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank.[17][18]

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[25]

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the planned dosing schedule and route.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) to assess efficacy.

Enzymatic Assay: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This colorimetric assay measures the activity of PNP by detecting the production of uric acid from the breakdown of inosine.[14]

Materials:

  • PNP Assay Buffer

  • Developer solution

  • Inosine Substrate

  • Hypoxanthine Standard

  • PNP Positive Control

  • 96-well UV transparent plate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Sample and Standard Preparation:

    • Prepare cell or tissue lysates in cold PNP Assay Buffer.

    • Prepare a standard curve using the Hypoxanthine Standard.

  • Assay Reaction:

    • Add samples, standards, and positive control to the 96-well plate.

    • Prepare a Reaction Mix containing PNP Assay Buffer, Developer, and Inosine Substrate.

    • Add the Reaction Mix to all wells except the blank.

  • Measurement:

    • Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.[14]

    • Calculate the PNP activity based on the rate of uric acid formation, determined from the standard curve.

Apoptosis Detection: Caspase Activity Assay

This fluorometric assay measures the activity of caspases, key executioners of apoptosis, using a specific substrate.[1][5][11][15][26]

Materials:

  • Cells to be assayed

  • Cell Lysis Buffer

  • Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)[5]

  • Reaction Buffer

  • 96-well black plate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cells using the test compound.

    • Lyse the cells using the Cell Lysis Buffer.

  • Assay Reaction:

    • Add the cell lysate, caspase substrate, and Reaction Buffer to the wells of a 96-well black plate.

    • Incubate at 37°C for 1-2 hours.[5]

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 380/420-460 nm for AMC).[5]

    • The increase in fluorescence is proportional to the caspase activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

purine_metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP 10 steps AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine Adenosine Adenosine AMP->Adenosine Guanine Guanine GMP->Guanine Adenosine->AMP Guanosine Guanosine Guanosine->Guanine Hypoxanthine->IMP UricAcid Uric Acid Hypoxanthine->UricAcid Xanthine Oxidase Guanine->GMP Guanine->UricAcid Xanthine Oxidase

Caption: Simplified overview of purine metabolism pathways.

apoptosis_pathway Clofarabine Clofarabine p53 p53 Clofarabine->p53 activates STING STING p53->STING binds to NFkB NF-κB STING->NFkB activates BAX BAX NFkB->BAX upregulates Mitochondrion Mitochondrion BAX->Mitochondrion translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes antiviral_mechanism NucleosideAnalog Purine Nucleoside Analog Triphosphate Analog-TP NucleosideAnalog->Triphosphate Cellular Kinases ViralPolymerase Viral DNA/RNA Polymerase Triphosphate->ViralPolymerase competes with natural dNTPs/NTPs ViralGenome Viral Genome Replication Triphosphate->ViralGenome incorporated into growing chain ViralPolymerase->ViralGenome catalyzes ChainTermination Chain Termination ViralGenome->ChainTermination experimental_workflow Start Start: Novel Purine Nucleoside InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Active Active? InVitro->Active Mechanism Mechanism of Action Studies (e.g., Enzymatic Assays, Apoptosis Assays) Active->Mechanism Yes Stop Stop Active->Stop No InVivo In Vivo Efficacy (e.g., Xenograft Model) Mechanism->InVivo Efficacious Efficacious? InVivo->Efficacious Tox Toxicology Studies Efficacious->Tox Yes Efficacious->Stop No Clinical Clinical Trials Tox->Clinical End End: New Therapeutic Clinical->End

References

Methodological & Application

Application Notes and Protocols for Adenosine A3 Receptor Agonists: IB-MECA (Piclidenoson/CF101) and Cl-IB-MECA (Namodenoson/CF102)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Adenosine-2-carboxy methyl amide" is likely a non-standard nomenclature for a class of potent and selective agonists targeting the A3 adenosine (B11128) receptor (A3AR). Based on extensive database searches, the compounds of interest for researchers in this field are N6-(3-Iodobenzyl)adenosine-5'-N-methylcarboxamide, commonly known as IB-MECA (also Piclidenoson or CF101), and its chlorinated analog, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide, known as Cl-IB-MECA (also Namodenoson or CF102).

The A3 adenosine receptor, a G-protein coupled receptor (GPCR), is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells.[1] This differential expression makes it a prime target for therapeutic intervention. Activation of A3AR by agonists like IB-MECA and Cl-IB-MECA initiates a cascade of intracellular events with significant anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] These compounds are invaluable tools in laboratory research for investigating the role of A3AR in various pathological conditions and for the development of novel therapeutics.

Mechanism of Action

IB-MECA and Cl-IB-MECA are highly selective agonists for the A3AR. The receptor is primarily coupled to inhibitory G-proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This primary event triggers downstream signaling pathways, most notably the PI3K/Akt/NF-κB and the Wnt/β-catenin pathways.[2][5][6]

In inflammatory and cancer cells, activation of A3AR and the subsequent modulation of these pathways lead to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and inhibition of key transcription factors such as NF-κB.[5][7] This ultimately results in the induction of apoptosis in pathological cells, while normal cells remain largely unaffected.[8]

Data Presentation

Table 1: In Vitro Potency and Efficacy of A3AR Agonists
CompoundAssay TypeCell Line/SystemParameterValueReference
IB-MECA Radioligand BindingHuman A3ARKi1.1 nM[9]
Radioligand BindingHuman A1ARKi54 nM[9]
Radioligand BindingHuman A2AARKi56 nM[9]
cAMP InhibitionJurkat T cellsIC5012 ± 1 nM[4]
Cell ViabilityOVCAR-3 (Ovarian Cancer)IC5032.14 µM[10]
Cell ViabilityCaov-4 (Ovarian Cancer)IC5045.37 µM[10]
Cell ViabilityB16-BL6 (Melanoma)IC505 µM[11]
Cl-IB-MECA Radioligand BindingHuman A3ARKi0.33 nM[1]
Selectivity vs A1AR2500-fold[1]
Selectivity vs A2AAR1400-fold[1]
cAMP InhibitionJurkat T cellsIC503.5 ± 0.3 nM[4]
Functional AssayA3AR Reporter Cell LineEC5032.28 ± 11.2 nM[12]
Cell ViabilityHep-3B (Hepatocellular Carcinoma)IC5010.68 ± 1.1 µM[12]
Cell ViabilityJoPaca-1 (Pancreatic Cancer)IC5025.26 ± 1.6 µM[12]
Table 2: In Vivo Dosages and Effects of A3AR Agonists
CompoundAnimal ModelConditionDosageRouteObserved EffectReference
IB-MECA MouseNeuropathic Pain (CCI)1 mg/kgi.p.Fully counteracted mechanical allodynia[13]
MouseSepsis (LPS-induced)0.2 and 0.5 mg/kgi.p.Decreased IL-12 and IFN-γ, protected against lethality[7]
MouseChronic Cerebral IschemiaNot specifiedi.p.Ameliorated memory deficits[14]
Cl-IB-MECA MouseSepsis (LPS-induced)0.2 and 0.5 mg/kgi.p.Inhibited pro-inflammatory cytokines, improved survival[7]
MouseMelanoma20 ng/mousep.t.Inhibited tumor growth and improved survival[8]

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation cAMP cAMP AC->cAMP cAMP->PI3K Modulation Akt Akt PI3K->Akt Activation IKK IKK Akt->IKK Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription Inhibition of Pro- inflammatory Genes (e.g., TNF-α) beta_catenin_nuc->Gene_Transcription Inhibition of Proliferation Genes (e.g., Cyclin D1) Apoptosis Apoptosis Gene_Transcription->Apoptosis Anti_Inflammation Anti-inflammatory Effect Gene_Transcription->Anti_Inflammation Agonist IB-MECA or Cl-IB-MECA Agonist->A3AR Binding

Caption: Signaling pathway of A3AR agonists IB-MECA and Cl-IB-MECA.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation Incubate for 24h start->incubation treatment Add varying concentrations of IB-MECA/Cl-IB-MECA incubation->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_reagent Add MTS/MTT reagent incubation2->add_reagent incubation3 Incubate for 1-4h add_reagent->incubation3 read_plate Measure absorbance (490-570 nm) incubation3->read_plate analysis Calculate % viability and determine IC50 read_plate->analysis

Caption: Experimental workflow for a cell viability assay.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS/MTT Assay)

Objective: To determine the cytotoxic effect of IB-MECA or Cl-IB-MECA on a cancer cell line and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., Hep-3B, JoPaca-1)[12]

  • Complete culture medium

  • 96-well tissue culture plates

  • IB-MECA or Cl-IB-MECA stock solution (in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of IB-MECA or Cl-IB-MECA in culture medium. The final concentrations may range from 0.02 to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12]

  • Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. For MTT assays, add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.

  • Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To analyze the effect of IB-MECA or Cl-IB-MECA on the expression and phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway.[5][15]

Materials:

  • Cell line of interest cultured in 6-well plates

  • IB-MECA or Cl-IB-MECA

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of IB-MECA or Cl-IB-MECA (e.g., 20 nM) for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of IB-MECA or Cl-IB-MECA for the A3 adenosine receptor.[17][18]

Materials:

  • Cell membranes from HEK293 cells stably expressing human A3AR.[17]

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.[17]

  • Radioligand: [¹²⁵I]I-AB-MECA.[18]

  • Non-specific binding control: 1 µM IB-MECA.[18]

  • Test compound (IB-MECA or Cl-IB-MECA)

  • Glass fiber filters and a cell harvester

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of the test compound.

  • Binding Reaction: Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.

  • Incubation: Incubate for 60-90 minutes at room temperature.[17]

  • Filtration: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

IB-MECA and Cl-IB-MECA are powerful research tools for studying the A3 adenosine receptor's role in health and disease. Their high selectivity and well-characterized mechanism of action make them suitable for a wide range of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of targeting the A3AR in various pathological contexts, from cancer to inflammatory disorders.

References

Application Notes and Protocols for Adenosine-2-carboxy methyl amide Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide to utilizing adenosine (B11128) analogs, specifically focusing on A3 adenosine receptor (A3AR) agonists, in cancer cell line research. This document outlines the mechanism of action, effective concentrations, and detailed experimental protocols for assessing the anti-cancer effects of these compounds.

Introduction to A3 Adenosine Receptor Agonists in Cancer Research

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is often overexpressed in tumor tissues compared to normal tissues, making it a promising therapeutic target in oncology.[1][2] Activation of A3AR by specific agonists has been demonstrated to induce anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1] A3AR agonists, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), are small molecules that selectively bind to and activate this receptor.[1] Their mechanism of action primarily involves the deregulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin and NF-κB pathways.[1][2]

Mechanism of Action

Upon binding of an agonist, the A3AR, which is coupled to G-inhibitory (Gi) proteins, initiates a signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) production.[3] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K)/Akt.[3][4] In cancer cells, this signaling cascade can lead to the downregulation of proteins involved in cell survival and proliferation, such as β-catenin and NF-κB, and the upregulation of pro-apoptotic proteins.[1][2]

Data Presentation: Efficacy of A3AR Agonists in Cancer Cell Lines

The following table summarizes the effective concentrations and observed effects of A3AR agonists across various cancer cell lines as reported in the literature.

Cell LineCancer TypeA3AR AgonistConcentration RangeIncubation TimeObserved Effects
THP-1LeukemiaAdenosine100-1000 µMNot SpecifiedInhibition of proliferation, induction of apoptosis.[5]
MCF-7Breast CancerAdenosineNot SpecifiedNot SpecifiedA3 stimulation reduced cell viability.[6]
MDA-MB-468Breast CancerAdenosineNot SpecifiedNot SpecifiedA3 stimulation reduced cell viability.[6]
Colon Carcinoma Cell LinesColon CancerA3AR AgonistsNot SpecifiedNot SpecifiedTumor growth inhibition.[2]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of A3AR agonists in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of A3AR agonists on cancer cell lines.[1]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • A3AR agonist (e.g., IB-MECA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 15% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of the A3AR agonist (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with an A3AR agonist.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells.[7]

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of A3AR agonists on the cell cycle distribution of cancer cells.[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the A3AR agonist at the desired concentrations for 24-48 hours.[1]

  • Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry: Analyze the samples on a flow cytometer.[1]

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[1]

Western Blotting

This protocol is used to analyze the expression levels of key proteins in the signaling pathways affected by A3AR agonists.[1]

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-NF-κB, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[7]

  • Washing: Wash the membrane three times with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step.[7]

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[7]

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway PKA->Wnt_BetaCatenin Inhibits NFkB NF-κB Pathway PI3K_Akt->NFkB Inhibits Apoptosis Apoptosis Wnt_BetaCatenin->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt_BetaCatenin->CellCycleArrest Proliferation_Inhibition Inhibition of Proliferation Wnt_BetaCatenin->Proliferation_Inhibition NFkB->Apoptosis NFkB->Proliferation_Inhibition A3AR_Agonist A3AR Agonist A3AR_Agonist->A3AR Binds to

Caption: A3AR Agonist Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treatment Treatment with A3AR Agonist (Varying Concentrations and Times) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow.

Downstream_Effects cluster_cellular_response Cellular Response A3AR_Activation A3AR Activation by Agonist Inhibit_Proliferation Inhibition of Cell Proliferation A3AR_Activation->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis A3AR_Activation->Induce_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest A3AR_Activation->Cell_Cycle_Arrest Outcome Anti-Tumor Effect Inhibit_Proliferation->Outcome Induce_Apoptosis->Outcome Cell_Cycle_Arrest->Outcome

Caption: Downstream Effects of A3AR Activation.

References

Methodologies for Testing Adenosine Receptor Agonist Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacological characterization of adenosine (B11128) receptor agonists. Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitously expressed and play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets for a wide range of diseases. The methodologies described herein are fundamental for determining the affinity, potency, and efficacy of novel compounds targeting these receptors.

Introduction to Adenosine Receptor Signaling

Adenosine receptors modulate intracellular signaling cascades primarily through coupling to heterotrimeric G proteins.[1] Understanding these pathways is critical for selecting the appropriate assay to assess agonist activity.

  • A1 and A3 Receptors (Gi/o-coupled): Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

  • A2A and A2B Receptors (Gs-coupled): Conversely, agonist binding to A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]

  • Alternative Pathways: Beyond cAMP modulation, adenosine receptors can also signal through other pathways, such as phospholipase C (PLC) activation and subsequent calcium mobilization, or through G protein-independent pathways involving β-arrestin recruitment.[3]

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling Agonist_A1A3 Agonist A1A3R A1/A3 Receptor Agonist_A1A3->A1A3R Binds Gi Gi/o Protein A1A3R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Leads to Agonist_A2A2B Agonist A2A2BR A2A/A2B Receptor Agonist_A2A2B->A2A2BR Binds Gs Gs Protein A2A2BR->Gs Activates AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc cAMP ↑ AC_act->cAMP_inc Leads to

Canonical G protein-mediated signaling pathways of adenosine receptors.

Key Methodologies and Experimental Protocols

A comprehensive assessment of an adenosine receptor agonist involves a suite of assays to determine its binding affinity and functional activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[4] These assays measure the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the receptor.[4]

This protocol is adapted for the A1 receptor using [3H]DPCPX as the radioligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human A1 adenosine receptor.

  • Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).

  • Non-specific Ligand: A high concentration of a non-radioactive A1-selective ligand (e.g., 10 µM NECA).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C).

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the A1 receptor by homogenization followed by differential centrifugation.[6] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:[5]

    • Cell membranes (15 µg of protein).[5]

    • Assay buffer.

    • [3H]DPCPX at a final concentration of 0.4–0.6 nM.[5]

    • Varying concentrations of the test compound.

    • For non-specific binding wells, add the non-specific ligand.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.[7]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Components in 96-well Plate (60 min at 25°C) A->B C Rapid Vacuum Filtration (Separates bound from free radioligand) B->C D Wash Filters with Ice-Cold Buffer C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Workflow for a competitive radioligand binding assay.
Functional Assays: cAMP Measurement

cAMP assays are functional assays that measure the second messenger response following receptor activation.[1] For A2A and A2B receptors, agonists will increase cAMP levels, while for A1 and A3 receptors, agonists will inhibit forskolin-stimulated cAMP accumulation.[1][9]

This protocol describes the measurement of agonist-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human A3 adenosine receptor.

  • cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

  • Forskolin (B1673556): To stimulate adenylyl cyclase.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.[10]

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).

  • Test Compounds.

  • HTRF-compatible Plate Reader.

Procedure:

  • Cell Preparation: Seed cells in a 384-well plate and culture overnight.

  • Agonist and Forskolin Preparation: Prepare serial dilutions of the test agonist in stimulation buffer containing a fixed concentration of forskolin (a predetermined EC80 concentration is recommended) and a PDE inhibitor.[8]

  • Cell Stimulation: Remove the culture medium and add the agonist/forskolin solution to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.[11]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate antibody) according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. Plot the HTRF ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

A Seed A3R-expressing Cells in 384-well Plate B Stimulate with Agonist + Forskolin (30 min at RT) A->B C Lyse Cells and Add HTRF Reagents B->C D Incubate (60 min at RT, protected from light) C->D E Read Plate on HTRF Reader D->E F Data Analysis (Calculate EC50) E->F

Workflow for a Gi-coupled HTRF cAMP assay.
Functional Assays: [35S]GTPγS Binding

[35S]GTPγS binding assays measure the initial step of G protein activation, where GTP replaces GDP on the Gα subunit.[12] This assay is a direct measure of receptor activation and can distinguish between agonists, antagonists, and inverse agonists.[12][13]

Materials:

  • Cell Membranes: From cells expressing the adenosine receptor of interest.

  • Radioligand: [35S]GTPγS.

  • GDP: To facilitate the detection of agonist-stimulated binding.[13]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds.

  • Filtration Apparatus and Glass Fiber Filters.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, assay buffer, GDP (typically in the low micromolar range), and varying concentrations of the test agonist.

  • Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the [35S]GTPγS binding (in CPM or fmol/mg protein) against the log concentration of the agonist to determine the EC50 and Emax values.

Functional Assays: β-Arrestin Recruitment

β-arrestin recruitment assays measure a G protein-independent signaling pathway.[3] These assays are valuable for identifying biased agonists, which preferentially activate one signaling pathway over another.[3]

This protocol is based on the principle of enzyme fragment complementation (e.g., DiscoverX PathHunter).[14]

Materials:

  • Engineered Cell Line: A cell line co-expressing the GPCR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[14]

  • Detection Reagents: Substrate for the complemented enzyme.[15]

  • Test Compounds.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well plate and incubate.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the enzyme substrate.

  • Signal Measurement: After a short incubation, measure the chemiluminescent signal using a luminometer.

  • Data Analysis: The light signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the agonist to determine the EC50.

Data Presentation: Quantitative Comparison of Adenosine Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of common adenosine receptor agonists. Note that values can vary depending on the cell line, radioligand, and specific assay conditions.

Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
NECA 1320[16]1,50027
CGS21680 2,70055[16]>10,0002,400
CPA 1.81,500[16]>10,000>10,000
IB-MECA 2,0001,000>10,0000.27

Table 2: Functional Potencies (EC50, nM) of Adenosine Receptor Agonists in cAMP Assays

CompoundA1 Receptor (cAMP ↓)A2A Receptor (cAMP ↑)A2B Receptor (cAMP ↑)A3 Receptor (cAMP ↓)
Adenosine 310[9]700[9]24,000[9]290[9]
NECA 21.9[17]27.5[5]1,160[13]-
IB-MECA ---18,800[2]

Logical Relationships in Agonist Characterization

The characterization of an adenosine receptor agonist follows a logical progression of experiments, each providing a different piece of the pharmacological puzzle.

Start Novel Compound Binding Radioligand Binding Assay (Determines Affinity - Ki) Start->Binding G_Protein G Protein-Dependent Functional Assays Binding->G_Protein G_Indep G Protein-Independent Functional Assay Binding->G_Indep GTP GTPγS Binding Assay (Measures G protein activation) G_Protein->GTP cAMP cAMP Assay (Measures downstream signaling) G_Protein->cAMP Profile Complete Agonist Profile (Affinity, Potency, Efficacy, Bias) GTP->Profile cAMP->Profile Arrestin β-Arrestin Recruitment (Assesses biased agonism) G_Indep->Arrestin Arrestin->Profile

Logical workflow for characterizing an adenosine receptor agonist.

References

Application Notes and Protocols for Adenosine Receptor Agonists in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo dosage and administration data was found for "Adenosine-2-carboxy methyl amide." The following information is based on closely related 2-substituted adenosine (B11128) A3 receptor agonists, namely 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) and N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) . These compounds are potent and selective agonists for the A3 adenosine receptor and serve as important pharmacological tools in preclinical research.

Introduction

Adenosine receptors, a class of G protein-coupled receptors, are integral in various physiological processes. The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for inflammatory conditions, cancer, and neuropathic pain. Agonists of the A3AR, such as Cl-IB-MECA and IB-MECA, have been extensively studied in animal models to explore their therapeutic potential. These application notes provide a summary of dosages, administration routes, and experimental protocols for these A3AR agonists in rodent models.

Data Presentation: Dosage and Administration of A3AR Agonists

The following tables summarize the dosages and administration routes of Cl-IB-MECA and IB-MECA in various animal models as reported in preclinical studies.

Table 1: Dosage and Administration of Cl-IB-MECA in Rodent Models

Animal ModelIndicationDosageAdministration RouteReference
RatCerebral IschemiaNot specifiedIntracerebroventricular (i.c.v.) or Intravenous (i.v.)[1]
MouseNeuropathic PainNot specifiedNot specified[2]

Table 2: Dosage and Administration of IB-MECA in Rodent Models

Animal ModelIndicationDosageAdministration RouteReference
MouseNeuropathic PainDose-dependentNot specified[2]
RatNeuropathic PainNot specifiedNot specified[2]
RatAdjuvant-Induced ArthritisNot specifiedNot specified

Table 3: Dosage and Administration of Other Adenosine Receptor Agonists in a Rat Model of Myocardial Infarction [3]

CompoundDosageAdministration Route
LASSBio-102730 and 70 µmol/kg (8.22 and 19.18 mg/kg)Oral
LASSBio-186070 µmol/kg (23.8 mg/kg)Oral

Experimental Protocols

Cerebral Ischemia Model in Rats

This protocol is based on a study investigating the neuroprotective effects of Cl-IB-MECA.[1]

  • Animal Model: Anesthetized rats.

  • Induction of Ischemia: Focal cerebral ischemia is induced by transient middle cerebral artery (MCA) ligation.

  • Drug Administration:

    • Intracerebroventricular (i.c.v.) Administration: Cl-IB-MECA or vehicle is administered directly into the cerebral ventricles.

    • Intravenous (i.v.) Administration: Cl-IB-MECA or vehicle is administered via a vein, with repeated doses given 165 minutes and 15 minutes before MCA ligation.

  • Outcome Measures:

    • Blood pressure monitoring during ischemia.

    • Assessment of locomotor activity.

    • Measurement of cerebral infarction size 2 days post-ischemia.

    • Quantification of apoptosis in the lesioned cortex using TUNEL labeling.

Neuropathic Pain Model in Mice

This protocol is adapted from research on the analgesic effects of A3AR agonists.[2]

  • Animal Model: Mice.

  • Induction of Neuropathic Pain: Chronic constriction injury of the sciatic nerve is performed to induce mechanoallodynia.

  • Drug Administration: A3AR agonists (IB-MECA, Cl-IB-MECA) are administered, and their effects are evaluated in a dose-dependent manner. The specific route of administration is not detailed in the abstract but is typically intraperitoneal (i.p.) or oral (p.o.) in such studies.

  • Outcome Measures:

    • Reversal of established mechanoallodynia is measured.

    • Potency and efficacy are compared to standard analgesics like morphine, gabapentin, and amitriptyline.

    • The role of opioid receptors is assessed using the antagonist naloxone.

    • Specificity is confirmed using A3AR antagonists (e.g., MRS1523) and antagonists for other adenosine receptor subtypes (A1AR and A2AAR).

Visualization of Signaling Pathways and Workflows

A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway plays a crucial role in the receptor's anti-inflammatory and cytoprotective effects.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3_Agonist A3AR Agonist (e.g., Cl-IB-MECA) A3R A3 Adenosine Receptor A3_Agonist->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Anti-inflammatory) cAMP->Downstream Leads to

A3 Adenosine Receptor Signaling Pathway
Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for evaluating the efficacy of a test compound in an animal model of disease.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease/Injury (e.g., Nerve Constriction) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, Test Compound) Disease_Induction->Grouping Administration Administer Test Compound (e.g., Oral, IV) Grouping->Administration Behavioral Behavioral Tests (e.g., Allodynia) Administration->Behavioral Histological Histological Analysis (e.g., Infarct Size) Administration->Histological Biochemical Biochemical Assays (e.g., Apoptosis Markers) Administration->Biochemical Stats Statistical Analysis Behavioral->Stats Histological->Stats Biochemical->Stats Conclusion Draw Conclusions Stats->Conclusion

In Vivo Efficacy Testing Workflow

References

Application Notes and Protocols for the Synthesis of Novel Purine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary techniques for the synthesis of novel purine (B94841) nucleoside analogues, compounds of significant interest in the development of therapeutic agents. The following sections detail both chemical and enzymatic approaches, offering insights into the modification of both the purine and sugar moieties. Experimental protocols for key reactions are provided, alongside quantitative data to facilitate the comparison of different synthetic strategies.

Introduction to Purine Nucleoside Analogues

Purine nucleoside analogues are a class of compounds that mimic natural purines, enabling them to interfere with metabolic and regulatory pathways.[1] This interference makes them potent antiviral and anticancer agents.[1] The therapeutic efficacy of these analogues is often achieved through modifications to the purine base or the sugar moiety, which can enhance their metabolic stability, alter their substrate specificity for viral or cellular enzymes, or change their mechanism of action.[1][2] Key therapeutic targets for these analogues include viral polymerases, reverse transcriptases, and purine salvage pathway enzymes like purine nucleoside phosphorylase (PNP).[1][3]

Chemical Synthesis Strategies

The chemical synthesis of purine nucleoside analogues offers a versatile platform for introducing a wide array of modifications. Key strategies include direct modification of existing nucleosides (late-stage functionalization) and the coupling of a modified purine base with a sugar derivative (convergent synthesis).

Late-Stage Functionalization via Photoredox/Nickel Dual Catalysis

Late-stage functionalization allows for the direct modification of the purine ring on a pre-formed nucleoside, which is highly advantageous for rapidly creating a library of analogues for structure-activity relationship (SAR) studies.[4] A powerful and contemporary method for this is the use of photoredox and nickel dual catalysis for sp²–sp³ cross-coupling reactions.[4][5] This technique enables the introduction of various alkyl groups at the C6 position of the purine ring.[4]

Experimental Protocol: C6-Alkylation of 6-Chloropurine (B14466) Riboside via Photoredox/Nickel Dual Catalysis [5]

This protocol describes the coupling of a 6-chloropurine derivative with a secondary alkyl bromide.

  • Materials:

    • 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (1 equivalent)

    • Secondary alkyl bromide (2 equivalents)

    • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 2 mol%)

    • [Ni(dtbbpy)(H₂O)₄]Cl₂ (nickel catalyst, 10 mol%)

    • Tris(trimethylsilyl)silanol (1 equivalent)

    • Sodium carbonate (Na₂CO₃) (3 equivalents)

    • N,N-Dimethylformamide (DMF) (to achieve a 0.1 M concentration of the starting purine)

  • Procedure:

    • In a nitrogen-filled glovebox, combine the 6-chloropurine riboside, secondary alkyl bromide, photocatalyst, nickel catalyst, tris(trimethylsilyl)silanol, and sodium carbonate in a reaction vial.

    • Add DMF to the vial.

    • Seal the vial and remove it from the glovebox.

    • Place the reaction vial in a cooling block and irradiate with blue LEDs while stirring for 24 hours at room temperature.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the C6-alkylated purine nucleoside analogue.

Workflow for C6-Alkylation of Purine Nucleosides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Chloropurine Riboside - Alkyl Bromide - Photocatalyst - Nickel Catalyst - Silanol - Base solvent Add DMF reagents->solvent irradiate Irradiate with Blue LEDs (24h, Room Temperature) solvent->irradiate quench Quench with NH4Cl irradiate->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product C6-Alkylated Purine Nucleoside Analogue purify->product

Caption: General workflow for the photoredox/nickel dual-catalyzed C6-alkylation of purine nucleosides.

Convergent Synthesis: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond between a purine base and a sugar moiety.[6][7] This reaction typically involves a silylated purine and an acylated sugar in the presence of a Lewis acid catalyst.[6]

Experimental Protocol: Vorbrüggen Glycosylation for Purine Nucleoside Synthesis [8]

This protocol describes the glycosylation of a silylated purine with a benzoyl-protected ribofuranose.

  • Materials:

    • Persilylated purine derivative (e.g., silylated 6-chloropurine) (1 equivalent)

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents)

    • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (Lewis acid catalyst, 1.2 equivalents)

    • Acetonitrile (anhydrous)

  • Procedure:

    • Prepare the persilylated purine by reacting the purine base with N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an anhydrous solvent under an inert atmosphere.

    • In a separate flask under an inert atmosphere, dissolve the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.

    • Add the solution of the persilylated purine to the sugar solution.

    • Cool the mixture to 0 °C and add TMSOTf dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting protected nucleoside by column chromatography.

    • Deprotect the benzoyl groups using a solution of sodium methoxide (B1231860) in methanol (B129727) (Zemplén conditions) to yield the final purine nucleoside.[8]

TechniqueKey ReagentsTypical Yields (%)Reference
Photoredox/Nickel Catalysis Ir or Ru photocatalyst, Ni catalyst, alkyl halide37-96[5]
Vorbrüggen Glycosylation Silylated purine, acylated sugar, Lewis acid60-90[8]

Enzymatic Synthesis Strategies

Enzymatic methods for nucleoside analogue synthesis offer high regio- and stereoselectivity under mild reaction conditions, often circumventing the need for protecting groups.[9] Nucleoside phosphorylases are particularly useful enzymes for this purpose.[10]

Transglycosylation using Nucleoside Phosphorylases

This method utilizes a two-enzyme system where a pyrimidine (B1678525) nucleoside acts as the pentosyl donor.[10] A pyrimidine nucleoside phosphorylase (PyNP) cleaves the donor nucleoside to generate a pentose-1-phosphate intermediate, which is then used by a purine nucleoside phosphorylase (PNP) to glycosylate the target purine base.[11]

Experimental Protocol: Enzymatic Synthesis of a Purine Nucleoside Analogue [12]

This protocol describes the synthesis of a purine nucleoside from a purine base and a pyrimidine nucleoside donor.

  • Materials:

    • Purine base (e.g., 2,6-diaminopurine) (30 mmol/L)

    • Pyrimidine nucleoside donor (e.g., uridine (B1682114) or thymidine) (30 mmol/L)

    • Potassium phosphate (B84403) buffer (50 mmol/L, pH 7.0)

    • Intact E. coli cells co-expressing PyNP and PNP (catalyst, 0.5% w/v)

  • Procedure:

    • Prepare a reaction mixture containing the purine base, pyrimidine nucleoside donor, and phosphate buffer.

    • Add the E. coli cell catalyst to the mixture.

    • Incubate the reaction at 50 °C with shaking.

    • Monitor the reaction progress by HPLC.

    • Once the reaction reaches completion (typically >90% conversion within 2 hours), terminate the reaction by boiling the mixture to denature the enzymes.[12]

    • Centrifuge the mixture to remove cell debris.

    • Isolate and purify the product from the supernatant, for example, by crystallization or chromatography.

Enzyme SystemDonor NucleosideTarget PurineConversion Yield (%)Reference
PyNP/PNP co-expressed in E. coliUridine/Thymidine2,6-Diaminopurine>90[12]
AmPNP/BbPyNPUridine2-Amino-6-chloropurine~95[9]

Signaling Pathways and Mechanisms of Action

Novel purine nucleoside analogues often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Purinergic Signaling Pathway

The purinergic signaling system involves extracellular nucleotides and nucleosides, such as ATP and adenosine, which act as signaling molecules by binding to specific P1 (adenosine) and P2 (ATP/ADP) receptors.[13][14] This pathway is involved in a wide range of physiological and pathological processes, including inflammation and immune responses.[15][16] Purine nucleoside analogues can modulate this pathway by acting as agonists or antagonists at these receptors.

Purinergic Signaling Pathway

G ATP_out Extracellular ATP ADP ADP ATP_out->ADP Hydrolysis P2R P2 Receptors (P2X, P2Y) ATP_out->P2R Binds to AMP AMP ADP->AMP Hydrolysis ADP->P2R Binds to Ado Adenosine AMP->Ado Hydrolysis P1R P1 Receptors (A1, A2A, A2B, A3) Ado->P1R Binds to CD39 CD39 (Ectonucleotidase) CD39->ADP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) CD73->Ado G dGuo Deoxyguanosine PNP PNP dGuo->PNP dGTP dGTP dGuo->dGTP Phosphorylation (in T-cells) Guanine Guanine PNP->Guanine Phosphorolysis Apoptosis T-cell Apoptosis dGTP->Apoptosis Induces PNP_Inhibitor PNP Inhibitor (e.g., Forodesine) PNP_Inhibitor->PNP Inhibits

References

Application Notes and Protocols for High-Throughput Screening of Adenosine-2-carboxy methyl amide and Other Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine-2-carboxy methyl amide is a purine (B94841) nucleoside analog. Such analogs are a class of compounds with significant therapeutic potential, known for their broad antitumor activity by targeting indolent lymphoid malignancies.[1][2] The mechanisms underlying their anticancer effects often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel purine nucleoside analogs that modulate the activity of specific cellular targets, such as adenosine (B11128) receptors. This document provides detailed application notes and protocols for utilizing HTS assays to screen compounds like this compound, focusing on assays for adenosine receptor agonism.

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, making them attractive drug targets.[3][4][5] Depending on the receptor subtype, they can couple to different G proteins (e.g., Gi, Gs, Gq) to modulate intracellular second messenger levels, primarily cyclic AMP (cAMP) and calcium.[3][4][6]

Signaling Pathways of Adenosine Receptors

Understanding the signaling pathways of adenosine receptors is crucial for designing and interpreting HTS assays.

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] They can also activate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][6]

  • A2A and A2B Receptors: These receptors couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5][7] This rise in cAMP activates protein kinase A (PKA) and other downstream effectors.[5][7]

Below is a diagram illustrating the primary signaling pathways for adenosine receptors.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3_Agonist This compound (or other A1/A3 Agonist) A1_A3_Receptor A1/A3 Receptor A1_A3_Agonist->A1_A3_Receptor Gi_Protein Gi Protein A1_A3_Receptor->Gi_Protein AC_inhibit Adenylyl Cyclase (Inhibited) Gi_Protein->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A_A2B_Agonist This compound (or other A2A/A2B Agonist) A2A_A2B_Receptor A2A/A2B Receptor A2A_A2B_Agonist->A2A_A2B_Receptor Gs_Protein Gs Protein A2A_A2B_Receptor->Gs_Protein AC_activate Adenylyl Cyclase (Activated) Gs_Protein->AC_activate cAMP_increase [cAMP] ↑ AC_activate->cAMP_increase PKA PKA Activation cAMP_increase->PKA

Caption: Adenosine Receptor Signaling Pathways.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel adenosine receptor agonists involves a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and determine their potency and selectivity.

HTS_Workflow Compound_Library Compound Library (e.g., Purine Nucleoside Analogs) Primary_Screen Primary HTS Assay (e.g., cAMP Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency (EC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assays (e.g., Binding Affinity) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: General HTS workflow for adenosine receptor agonists.

Experimental Protocols

Herein, we provide detailed protocols for key HTS assays relevant for screening compounds like this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype. It is the gold standard for determining the binding affinity (Ki) of a compound.

Objective: To determine the binding affinity (Ki) of test compounds for a human adenosine receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest (e.g., A3AR).

  • Radioligand: A selective radiolabeled antagonist for the target receptor (e.g., [³H]PSB-11 for A3AR).

  • Non-specific Binding Control: A non-selective adenosine receptor agonist (e.g., 100 µM NECA).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well Plates: Standard microplates.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Determine the protein concentration of the cell membranes using a standard method like the BCA assay. Dilute the membranes in assay buffer to a final concentration of 15 µg protein per well.[3]

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.[3]

    • For total binding wells, add an additional 50 µL of assay buffer.

    • For non-specific binding (NSB) wells, add 50 µL of 100 µM NECA.[3]

    • Add 50 µL of test compounds at various concentrations (typically a 10-point serial dilution).

  • Reaction Incubation:

    • Add 50 µL of the radioligand (e.g., [³H]PSB-11) to all wells to achieve a final concentration of ~10 nM.[3]

    • Add 150 µL of the diluted membrane preparation to each well.[3]

    • Incubate the plate for 60 minutes at room temperature.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each compound concentration.

  • Determine the Ki value using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value/Range
Ki Inhibitory constant; a measure of binding affinity.Varies by compound
Radioligand Conc. Concentration of the radiolabeled ligand.~10 nM
Membrane Protein Amount of cell membrane protein per well.15 µg
Incubation Time Duration of the binding reaction.60 minutes
cAMP Functional Assay (HTRF®)

This assay quantifies the modulation of adenylyl cyclase activity upon receptor activation. For Gi-coupled receptors (A1, A3), agonists will decrease forskolin-stimulated cAMP levels. For Gs-coupled receptors (A2A, A2B), agonists will increase cAMP levels.

Objective: To measure the potency (EC50) of test compounds in modulating cAMP production.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest.

  • Assay Medium: HBSS containing 5 mM HEPES, 0.1% BSA.

  • Forskolin (B1673556): To stimulate adenylyl cyclase (for Gi-coupled assays).

  • HTRF® cAMP Assay Kit: Contains d2-labeled cAMP and anti-cAMP cryptate-labeled antibody.

  • Assay Plates: White, opaque, 384-well plates.

  • HTRF-compatible Plate Reader.

Protocol:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells with PBS and resuspend in stimulation buffer to the desired density (e.g., 1,000-5,000 cells/well).[3]

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[3]

    • Add 5 µL of the test compound at various concentrations.

    • For Gi-coupled receptor assays, add 5 µL of forskolin at a pre-determined concentration (e.g., EC80) to all wells except the basal control.[3]

    • Incubate the plate for 30 minutes at room temperature.[3]

  • Lysis and Detection:

    • Add 5 µL of the HTRF® cAMP-d2 reagent (acceptor) to each well.[3]

    • Add 5 µL of the HTRF® anti-cAMP-cryptate reagent (donor) to each well.[3]

    • Incubate for 60 minutes at room temperature, protected from light.[3]

  • Measurement:

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).[3]

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cAMP concentration.[3]

  • Plot the HTRF ratio against the log of the compound concentration to determine the EC50 value.

ParameterDescriptionTypical Value/Range
EC50 Half maximal effective concentration; potency of the agonist.Varies by compound
Cell Density Number of cells per well.1,000 - 5,000
Forskolin Conc. Concentration to stimulate cAMP (for Gi assays).EC80 (e.g., 1-10 µM)
Incubation Time Duration of compound treatment.30 minutes
Reporter Gene Assay

This assay measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a promoter containing cAMP response elements (CRE). It provides a downstream readout of cAMP signaling.

Objective: To measure the ability of test compounds to modulate gene transcription via cAMP signaling pathways.

Materials:

  • Cell Line: HEK293 cells stably co-expressing the human adenosine receptor of interest and a CRE-luciferase reporter construct.

  • Culture Medium: DMEM with 10% FBS.

  • Luciferase Assay Reagent.

  • White, opaque 96-well plates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Seed the cells in white, opaque 96-well plates at a density of ~50,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Remove the culture medium and replace it with serum-free medium.

    • Add test compounds at various concentrations.

    • For Gi-coupled receptor assays, add forskolin to stimulate the cAMP pathway (final concentration typically 1-10 µM).

    • Incubate for 4-6 hours at 37°C, 5% CO₂.[3]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well.

    • Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.[3]

    • Measure the luminescence using a plate-reading luminometer.[3]

Data Analysis:

  • Normalize the luminescence signal to a control (e.g., vehicle-treated cells).

  • Plot the normalized signal against the log of the compound concentration to determine the EC50 value.

ParameterDescriptionTypical Value/Range
EC50 Half maximal effective concentration.Varies by compound
Cell Density Number of cells per well.~50,000
Incubation Time Duration of compound treatment.4 - 6 hours
Forskolin Conc. Concentration to stimulate cAMP (for Gi assays).1 - 10 µM

Summary of Quantitative Data

The following table summarizes the key quantitative parameters obtained from the described HTS assays for a hypothetical purine nucleoside analog, "Compound X," targeting an A3 adenosine receptor.

Assay TypeParameterValue
Radioligand BindingKi15 nM
cAMP Functional AssayEC5050 nM
Reporter Gene AssayEC5075 nM

Disclaimer: The protocols and data presented are intended for research use only and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Adenosine-2-carboxy methyl amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxy methyl amide is a purine (B94841) nucleoside analog.[1][2][3] While its primary characterization has been in the context of antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction, its structural similarity to adenosine (B11128) suggests a potential role in modulating inflammatory responses.[1][3] Adenosine itself is a critical regulator of inflammation, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5][6][7] These receptors are expressed on various immune cells, and their activation can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the receptor subtype, cell type, and the inflammatory context.[8][9]

These application notes provide a comprehensive framework of in vitro and in vivo protocols to investigate the potential anti-inflammatory properties of this compound. The methodologies described are based on established assays for evaluating anti-inflammatory compounds and the known signaling pathways of adenosine analogs.

Mechanism of Action Hypothesis: Adenosine Receptor Modulation

The anti-inflammatory effects of adenosine are predominantly mediated by the A2A and A3 receptors.[9] Activation of the A2A receptor on immune cells like macrophages and neutrophils generally leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and an increase in the anti-inflammatory cytokine IL-10.[4][10] The A3 receptor has a more complex role but has also been implicated in anti-inflammatory signaling.[6] It is hypothesized that this compound may exert anti-inflammatory effects by acting as an agonist at one or more of these adenosine receptors, thereby modulating downstream signaling pathways to suppress inflammatory responses.

In Vitro Anti-inflammatory Assays

A series of in vitro experiments are proposed to screen for and characterize the anti-inflammatory activity of this compound. These assays will assess its effects on key inflammatory mediators and cellular processes.

1. Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.

Protocol:

  • Cell Line: RAW 264.7 (murine macrophage cell line) or human THP-1 monocytes.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Protocol:

  • Cell Line: RAW 264.7 cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.[12]

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • Cell Line: RAW 264.7 cells or primary macrophages.

  • Procedure:

    • Seed cells in a 24-well plate.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for Inflammatory Protein Expression

This technique is used to determine the effect of the compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Protocol:

  • Cell Line: RAW 264.7 cells.

  • Procedure:

    • Seed cells in 6-well plates and treat as described for the ELISA assay.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities.[11]

Data Presentation: In Vitro Assays
AssayParameter MeasuredExpected Outcome with Anti-inflammatory Effect
MTT Assay Cell Viability (%)High cell viability at tested concentrations
Griess Assay Nitrite Concentration (µM)Dose-dependent decrease
ELISA TNF-α Concentration (pg/mL)Dose-dependent decrease
ELISA IL-6 Concentration (pg/mL)Dose-dependent decrease
Western Blot iNOS Protein ExpressionDose-dependent decrease
Western Blot COX-2 Protein ExpressionDose-dependent decrease

Experimental Workflow for In Vitro Anti-inflammatory Assessment

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Anti-inflammatory Activity Assays cluster_3 Data Analysis & Interpretation A Compound Preparation (Adenosine-2-carboxy methyl amide) C MTT Assay A->C B Cell Culture (e.g., RAW 264.7) B->C D Determine Non-Toxic Concentration Range C->D E Griess Assay (NO Production) D->E F ELISA (TNF-α, IL-6) D->F G Western Blot (iNOS, COX-2) D->G H Quantitative Analysis E->H F->H G->H I Conclusion on In Vitro Efficacy H->I

Caption: Workflow for in vitro assessment of anti-inflammatory effects.

In Vivo Anti-inflammatory Models

To validate the in vitro findings, the following established animal models of inflammation are recommended.[13][14][15]

1. Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.[16]

Protocol:

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Divide animals into groups: control (vehicle), standard (e.g., Indomethacin), and test groups (different doses of this compound).

    • Administer the test compound or standard drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

2. Croton Oil-Induced Ear Edema

This model is suitable for evaluating topically applied anti-inflammatory agents.[17]

Protocol:

  • Animals: Swiss albino mice.

  • Procedure:

    • Divide animals into groups as described above.

    • Induce ear edema by applying a solution of croton oil in a suitable solvent to the inner surface of the right ear.

    • Apply the test compound or a standard drug (e.g., Dexamethasone) topically to the ear.

    • After a specified time (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section from both ears.

    • Weigh the ear punches and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema.

    • Calculate the percentage inhibition of edema.

3. Acetic Acid-Induced Vascular Permeability

This model assesses the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.[13]

Protocol:

  • Animals: Swiss albino mice.

  • Procedure:

    • Administer the test compound or standard drug to the respective groups.

    • After 30 minutes, inject 0.6% acetic acid intraperitoneally.

    • Immediately after, inject Evans blue dye intravenously.

    • After 30 minutes, sacrifice the animals and collect the peritoneal fluid.

    • Wash the peritoneal cavity with saline and collect the washing.

    • Centrifuge the pooled fluid and measure the absorbance of the supernatant at 620 nm.

    • A decrease in absorbance indicates a reduction in vascular permeability.

Data Presentation: In Vivo Assays
ModelParameter MeasuredExpected Outcome with Anti-inflammatory Effect
Carrageenan-Induced Paw Edema Paw Volume (mL) and % InhibitionDose-dependent reduction in paw volume
Croton Oil-Induced Ear Edema Ear Punch Weight (mg) and % InhibitionDose-dependent reduction in ear punch weight
Acetic Acid-Induced Vascular Permeability Absorbance of Peritoneal FluidDose-dependent decrease in absorbance

Experimental Workflow for In Vivo Anti-inflammatory Assessment

G cluster_0 Pre-Experiment cluster_1 Acute Inflammation Models cluster_2 Treatment & Induction cluster_3 Data Collection & Analysis A Animal Acclimatization and Grouping F Administer Compound/ Vehicle/Standard A->F B Compound & Vehicle Preparation B->F C Carrageenan-Induced Paw Edema H Measure Inflammatory Parameters C->H D Croton Oil-Induced Ear Edema D->H E Acetic Acid-Induced Vascular Permeability E->H G Induce Inflammation F->G G->C G->D G->E I Statistical Analysis H->I J Conclusion on In Vivo Efficacy I->J

Caption: Workflow for in vivo assessment of anti-inflammatory effects.

Signaling Pathway Investigation

To elucidate the mechanism of action, it is important to investigate the involvement of adenosine receptors and their downstream signaling pathways.

Adenosine Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events & Cellular Response A Adenosine-2-carboxy methyl amide B Adenosine Receptor (e.g., A2A) A->B C G Protein Activation B->C D Adenylyl Cyclase Activation C->D E cAMP Increase D->E F PKA Activation E->F G CREB Phosphorylation F->G H Decreased NF-κB Activation F->H I Reduced Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6) H->I J Anti-inflammatory Response I->J

Caption: Hypothesized anti-inflammatory signaling pathway.

Protocol for Pathway Elucidation:

  • Receptor Antagonist Studies: Co-administer this compound with selective antagonists for A1, A2A, A2B, and A3 receptors in the in vitro assays. Reversal of the anti-inflammatory effect by a specific antagonist will indicate which receptor is involved.

  • cAMP Measurement: Measure intracellular cAMP levels in cells treated with this compound to confirm the activation of Gs-coupled receptors like A2A.

  • NF-κB Translocation Assay: Use immunofluorescence or a reporter gene assay to determine if the compound inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated cells.

By following these detailed protocols, researchers can systematically evaluate the anti-inflammatory potential of this compound, characterize its mechanism of action, and generate robust data to support its further development as a therapeutic agent.

References

Application Notes: Utilizing Adenosine Receptor Agonists in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Selection: The compound "Adenosine-2-carboxy methyl amide" is not widely documented in scientific literature. Therefore, these application notes utilize Regadenoson (2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine) as a representative, well-characterized, and selective A2A adenosine (B11128) receptor agonist.[1] Regadenoson is a potent coronary vasodilator widely used in both clinical and preclinical cardiovascular research, making it an excellent model compound for these protocols.[2][3]

Introduction

Regadenoson is a low-affinity, highly selective agonist for the A2A subtype of adenosine receptors.[4][5] Activation of A2A receptors, which are abundant on the smooth muscle cells of coronary arteries, leads to potent and rapid vasodilation.[6] This mechanism increases coronary blood flow, mimicking the hyperemic effect of exercise.[2] Its selectivity for the A2A receptor minimizes side effects associated with non-selective adenosine agonists, such as atrioventricular (AV) block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B/A3 receptors).[5][6] Regadenoson's rapid onset and short half-life of approximately 2 to 4 minutes make it a valuable tool for controlled cardiovascular studies.[2][3]

Mechanism of Action & Signaling Pathway

Regadenoson selectively binds to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA phosphorylates downstream protein targets within the vascular smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentration and causing smooth muscle relaxation and vasodilation.[7][8]

Adenosine_A2A_Signaling cluster_inside Intracellular Space Regadenoson Regadenoson A2AR A2A Receptor Regadenoson->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Phosphorylates Targets

Caption: A2A Adenosine Receptor Signaling Pathway.
Quantitative Data

The following tables summarize key quantitative data for Regadenoson from various cardiovascular research models.

Table 1: Hemodynamic Effects of Intravenous Regadenoson in Humans

Dose (µg) Peak Increase in Heart Rate (beats/min) Max Decrease in Systolic BP (mmHg) Max Decrease in Diastolic BP (mmHg) Peak Coronary Blood Flow Velocity Increase (fold)
10 - 300 Dose-dependent increase -5 ± 8 -8 ± 4 Up to ~3.0
400 21 ± 6 -24 ± 16 -15 ± 14 ~3.2 - 3.4
500 21 ± 6 -24 ± 16 -15 ± 14 ~3.4

Data compiled from human clinical studies.[9][10]

Table 2: Pharmacodynamic Properties of Regadenoson

Parameter Value Species/Model Reference
Potency (ED₅₀) 0.34 ± 0.08 µg/kg Conscious Dogs
Receptor Affinity (Ki) ~1.3 µM (low affinity) Not specified [5]
Time to Peak Effect ~30-40 seconds Humans [5]
Duration of Action (>2.5-fold CBF increase) 2.3 - 2.4 minutes Humans [9]

| Half-life | ~2-4 minutes | Humans |[3] |

Experimental Protocols

Protocol 1: In Vivo Pharmacologic Stress Model in Rodents (Rats)

This protocol outlines the use of Regadenoson to induce coronary hyperemia for subsequent analysis, such as myocardial perfusion imaging or assessment of cardiac function.

1. Animal Preparation:

  • Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal ketamine/xylazine).

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Insert a catheter into the femoral or jugular vein for intravenous drug administration.

  • Monitor vital signs, including heart rate and blood pressure, via a catheter in the carotid or femoral artery connected to a pressure transducer.[11]

  • Record a stable baseline of hemodynamic parameters for at least 15 minutes.

2. Regadenoson Administration:

  • Prepare a stock solution of Regadenoson in sterile saline.

  • Administer Regadenoson as an intravenous bolus. A starting dose range for rats can be extrapolated from canine studies, typically in the range of 0.5-5 µg/kg. Dose-response studies are recommended to determine the optimal dose for the desired hyperemic effect.

  • Immediately follow the bolus with a 0.2 mL saline flush to ensure complete delivery.

3. Data Acquisition:

  • Continuously record heart rate and blood pressure throughout the experiment.

  • If performing myocardial perfusion imaging (e.g., with SPECT or MRI), inject the imaging agent (e.g., ⁹⁹ᵐTc-sestamibi or gadolinium contrast) approximately 30-60 seconds after Regadenoson administration, at the time of peak hyperemia.[12][13]

  • Acquire images according to the specific modality's protocol.

4. Reversal Agent (Optional):

  • To reverse the effects of Regadenoson, an adenosine receptor antagonist like aminophylline (B1665990) can be administered.[10]

  • A typical dose of aminophylline is 2-5 mg/kg, administered as a slow intravenous injection.[14]

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_end Conclusion A1 Anesthetize Rodent A2 Catheterize Vein & Artery A1->A2 A3 Stabilize & Record Baseline Vitals (15 min) A2->A3 B1 Administer Regadenoson (IV Bolus) A3->B1 B2 Administer Saline Flush B1->B2 B3 Inject Imaging Agent (at ~60s post-drug) B2->B3 B4 Acquire Perfusion Images B3->B4 C1 Monitor Hemodynamics B4->C1 C2 Optional: Administer Aminophylline (Reversal) C1->C2 C3 Euthanasia & Tissue Collection C2->C3

Caption: In Vivo Pharmacologic Stress Workflow.
Protocol 2: Ex Vivo Isolated Heart Perfusion (Langendorff Model)

The Langendorff preparation allows for the study of direct cardiac effects of a compound, independent of systemic neuronal and hormonal influences.[15][16]

1. Apparatus and Perfusate Preparation:

  • Set up a Langendorff apparatus with a water jacket to maintain temperature at 37°C.[17]

  • Prepare Krebs-Henseleit buffer, oxygenate it with 95% O₂ / 5% CO₂, and maintain its temperature at 37°C.

  • The buffer should be continuously circulated through the apparatus.

2. Heart Isolation and Mounting:

  • Anesthetize the animal (e.g., rat or guinea pig) and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.

  • Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contraction.

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus.[16]

  • Immediately begin retrograde perfusion via the aorta. The perfusion pressure will close the aortic valve and force the buffer into the coronary arteries.[16]

  • Ensure a constant perfusion pressure (e.g., 60-80 mmHg for a rat heart).

3. Data Acquisition:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Allow the heart to stabilize for 20-30 minutes, recording baseline parameters.

  • Introduce Regadenoson into the perfusate at desired concentrations (e.g., ranging from 1 nM to 1 µM) to generate a dose-response curve.

  • Measure changes in LVDP, heart rate, and coronary flow rate in response to the drug.

Protocol 3: In Vitro Primary Cardiomyocyte or Cardiac Fibroblast Culture

This protocol is for investigating the direct cellular effects of Regadenoson.

1. Cell Culture:

  • Isolate primary adult rat cardiac fibroblasts or ventricular myocytes using established enzymatic digestion protocols.

  • Plate the cells in appropriate culture dishes and medium. Allow them to adhere and grow to the desired confluency.[18]

2. Experimental Treatment:

  • Replace the culture medium with a serum-free medium for a period of starvation (e.g., 12-24 hours) to reduce baseline signaling activity.

  • Treat the cells with varying concentrations of Regadenoson (e.g., 10 nM to 10 µM) for a specified duration (e.g., 15-30 minutes for signaling studies).

3. Cellular Assays:

  • cAMP Measurement: After treatment, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or similar immunoassay kit.[18]

  • Protein Phosphorylation (Western Blot): Lyse the cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated forms of downstream signaling proteins (e.g., phospho-ERK, phospho-CREB) to assess pathway activation.[8][19]

  • Calcium Imaging: For cardiomyocytes, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure changes in intracellular calcium transients in response to Regadenoson treatment using fluorescence microscopy.[8]

References

Application Notes and Protocols: Preparation of Adenosine-2-carboxymethylamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxymethylamide is a purine (B94841) nucleoside analog investigated for its potential antitumor activities.[1][2] Like other nucleoside analogs, its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Proper preparation of solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed guide for the preparation of Adenosine-2-carboxymethylamide solutions for research purposes.

Due to the limited availability of specific solubility and stability data for Adenosine-2-carboxymethylamide, the following protocols are based on general practices for purine nucleoside analogs and the available information for the parent compound, adenosine. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large volumes of solutions.

Data Presentation

The following table summarizes the key quantitative data for Adenosine-2-carboxymethylamide and provides guidance on preparing stock solutions.

ParameterValue/RecommendationSource/Comment
Molecular Weight 324.29 g/mol ---
Recommended Solvents DMSO, DMFBased on solubility of parent compound, adenosine.[3]
Aqueous Solubility Likely lowAdenosine is slightly soluble in water.[4]
Stock Solution Concentration 1-10 mMGeneral range for in vitro assays.
Storage of Solid Compound -20°CGeneral recommendation for nucleoside analogs.[3]
Storage of Stock Solutions -20°C for short-term; -80°C for long-termTo minimize degradation. Aqueous solutions are not recommended for long-term storage.[5]

Experimental Protocols

Materials
  • Adenosine-2-carboxymethylamide powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile, RNase/DNase-free water

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Analytical balance

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Adenosine-2-carboxymethylamide in DMSO. This concentrated stock can then be diluted in aqueous buffers or cell culture media for working solutions.

Step-by-Step Procedure:

  • Equilibrate: Allow the vial of Adenosine-2-carboxymethylamide powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out a desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of Adenosine-2-carboxymethylamide (Molecular Weight = 324.29 g/mol ).

  • Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 3.24 mg, add 1 mL of DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

Step-by-Step Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM Adenosine-2-carboxymethylamide stock solution at room temperature.

  • Dilute: Prepare an intermediate dilution of the stock solution in your cell culture medium or desired aqueous buffer (e.g., PBS). For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).

  • Final Concentration: Further dilute the intermediate solution to achieve the final desired concentration for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation. Aqueous solutions of nucleoside analogs may have limited stability.[5]

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G Diagram 1: Experimental Workflow for Adenosine-2-carboxymethylamide Solution Preparation cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Equilibrate Compound to Room Temperature B Weigh Adenosine-2-carboxymethylamide A->B C Dissolve in Anhydrous DMSO B->C D Vortex to Solubilize (Gentle Warming if Needed) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F G Thaw Stock Solution Aliquot F->G For Experimental Use H Prepare Intermediate Dilution in Aqueous Buffer/Medium G->H I Perform Final Dilution to Desired Concentration H->I J Use Immediately in Experiment I->J G Diagram 2: Postulated Signaling Pathway of Purine Nucleoside Analogs A Adenosine-2-carboxymethylamide (Purine Nucleoside Analog) B Cellular Uptake A->B Enters Cell C Metabolic Activation (Phosphorylation) B->C D Incorporation into DNA/RNA C->D E Inhibition of DNA Synthesis D->E F Induction of Apoptosis E->F G Tumor Cell Death F->G

References

Application Notes and Protocols: Adenosine Receptor Agonists in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound "Adenosine-2-carboxy methyl amide" is not extensively documented in the context of neurological disorder research, the broader class of adenosine (B11128) receptor agonists represents a significant and promising area of investigation. Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are integral to regulating neuronal excitability, neuroinflammation, and neurotransmitter release, making them attractive therapeutic targets for a range of neurological conditions, most notably neuropathic pain.[1][3]

Activation of A1 and A3 receptors, which couple to Gi/o proteins, is generally associated with neuroprotective and analgesic effects through the inhibition of adenylyl cyclase and modulation of ion channels.[4][5] Conversely, A2A receptors, coupled to Gs proteins, can have more complex roles, sometimes contributing to neuroinflammation but also showing potential for therapeutic intervention.[6][7] These application notes provide an overview of the use of selective adenosine receptor agonists in preclinical neurological research, with a focus on neuropathic pain, and detail relevant experimental protocols.

Data Presentation: Efficacy of Adenosine Receptor Agonists in Neuropathic Pain Models

The following tables summarize the in vivo efficacy of representative selective adenosine receptor agonists in rodent models of neuropathic pain.

Table 1: A3 Receptor Agonists in Neuropathic Pain

CompoundAgonist SelectivityAnimal ModelDoseRoute of AdministrationObserved EffectReference
IB-MECA A3 > A1, A2AChronic Constriction Injury (CCI) of the sciatic nerve (Rat)0.5 µmol/kgIntraperitoneal (i.p.)Partial reversal of mechanical and thermal hyperalgesia.[8][8]
MRS5698 Highly selective A3Chemotherapy-induced neuropathic pain (Paclitaxel, Oxaliplatin) (Rat)0.1 mg/kg/daySystemicPrevention of mechanical allodynia and hyperalgesia.[9][9]
IB-MECA A3 > A1, A2ACCI (Mouse)0.5 mg/kgIntraperitoneal (i.p.)Counteracted mechano-allodynia.[10][10]

Table 2: A1 Receptor Agonists in Neuropathic Pain

CompoundAgonist SelectivityAnimal ModelDoseRoute of AdministrationObserved EffectReference
R-PIA A1 selectiveVincristine-induced peripheral neuropathy (Rat)Not specifiedIntrathecal (i.t.)Alleviation of hyperalgesia and mechanical static allodynia.[11][11]
CPA A1 selectiveArthritis-induced and neuropathy-induced pain (Rat)Not specifiedNot specifiedPrevention of pain.[12][12]
Capadenoson Partial A1Spared nerve injury and paclitaxel-induced neuropathic pain (Mouse)0.03–1.0 mg/kgNot specifiedDid not alter mechanical hypersensitivity.[13][14][13][14]

Table 3: A2A Receptor Agonists in Neurological Models

CompoundAgonist SelectivityAnimal ModelDoseRoute of AdministrationObserved EffectReference
CGS 21680 A2A selectiveGlutamate-induced nociception (Mouse)1 µ g/paw Intraplantar (i.pl.)Increased glutamate-induced nociception.[15][15]
CGS 21680 A2A selectiveSpinal Cord Injury (Mouse)Not specifiedSubcutaneous via osmotic minipumpReduced motor deficit and tissue damage.[16][16]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human adenosine receptor of interest (A1, A2A, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).

  • Test compound (e.g., "this compound" analog).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically in serial dilutions).

    • Radioligand at a concentration near its Kd value.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Accumulation Functional Assay

Objective: To determine the functional activity (EC50 and intrinsic activity) of a test compound at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human adenosine receptor of interest.

  • Test compound.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • Reference agonist (e.g., NECA).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Plating: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist.

  • Assay Procedure (Gs-coupled A2A/A2B receptors):

    • Wash the cells with assay buffer.

    • Add the test compound or reference agonist at various concentrations.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Assay Procedure (Gi-coupled A1/A3 receptors):

    • Wash the cells with assay buffer.

    • Add the test compound or reference agonist at various concentrations.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure the inhibition of forskolin-stimulated cAMP accumulation.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve.

Protocol 3: In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To induce a reproducible neuropathic pain state in rodents for the evaluation of potential analgesic compounds.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Chromic gut sutures (4-0).

  • Analgesics for post-operative care.

Methodology:

  • Anesthesia: Anesthetize the animal using isoflurane.

  • Surgical Procedure:

    • Place the animal in a prone position.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

    • Loosely tie four ligatures of chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.

    • Close the muscle layer and skin with sutures.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.

  • Behavioral Testing: Allow the animals to recover for 7-14 days for the neuropathic pain to develop. Assess pain behaviors (e.g., mechanical allodynia) before and after drug administration.

Protocol 4: Behavioral Testing - Von Frey Test for Mechanical Allodynia

Objective: To measure the mechanical sensitivity of the paw in rodent models of neuropathic pain.

Materials:

  • Von Frey filaments of calibrated stiffness.

  • Testing apparatus with a wire mesh floor.

  • Experimental animals (e.g., CCI model rats).

Methodology:

  • Acclimation: Place the animal in the testing chamber and allow it to acclimate for at least 15-20 minutes.

  • Filament Application:

    • Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.

    • Start with a filament of intermediate force.

    • Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is a positive response, use the next weaker filament.

    • If there is no response, use the next stronger filament.

    • Continue this pattern until the 50% paw withdrawal threshold is determined using the appropriate statistical method (e.g., Dixon's up-down method).

  • Drug Efficacy Testing: Measure the baseline withdrawal threshold. Administer the test compound (e.g., an adenosine receptor agonist) and measure the withdrawal threshold at various time points post-administration to assess its anti-allodynic effect.[10]

Visualizations

Adenosine_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling (Gi/o-coupled) cluster_A2A_A2B A2A/A2B Receptor Signaling (Gs-coupled) Adenosine_A1_A3 Adenosine A1_A3_Receptor A1/A3 Receptor Adenosine_A1_A3->A1_A3_Receptor G_i_o Gi/o Protein A1_A3_Receptor->G_i_o AC_inhib Adenylyl Cyclase (Inhibited) G_i_o->AC_inhib K_channel K+ Channel (Activated) G_i_o->K_channel βγ subunit Ca_channel Ca2+ Channel (Inhibited) G_i_o->Ca_channel βγ subunit cAMP_dec cAMP ↓ AC_inhib->cAMP_dec PKA_inhib PKA Activity ↓ cAMP_dec->PKA_inhib Neurotransmission_inhib ↓ Neurotransmitter Release K_channel->Neurotransmission_inhib Ca_channel->Neurotransmission_inhib Adenosine_A2A_A2B Adenosine A2A_A2B_Receptor A2A/A2B Receptor Adenosine_A2A_A2B->A2A_A2B_Receptor G_s Gs Protein A2A_A2B_Receptor->G_s AC_act Adenylyl Cyclase (Activated) G_s->AC_act cAMP_inc cAMP ↑ AC_act->cAMP_inc PKA_act PKA Activity ↑ cAMP_inc->PKA_act Neurotransmission_mod Modulation of Neurotransmission PKA_act->Neurotransmission_mod

Caption: Adenosine Receptor Signaling Pathways.

Neuropathic_Pain_Study_Workflow cluster_preclinical In Vivo Neuropathic Pain Study Animal_Acclimation Animal Acclimation (1 week) Baseline_Testing Baseline Behavioral Testing (e.g., Von Frey) Animal_Acclimation->Baseline_Testing Surgery Neuropathic Pain Induction (e.g., CCI Surgery) Baseline_Testing->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Pain_Confirmation Confirmation of Neuropathic Pain Recovery->Pain_Confirmation Randomization Randomization into Treatment Groups Pain_Confirmation->Randomization Drug_Admin Drug Administration (Vehicle vs. Agonist) Randomization->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing (Time course) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Statistical Evaluation Post_Drug_Testing->Data_Analysis

Caption: Workflow for an In Vivo Neuropathic Pain Study.

Agonist_Screening_Workflow cluster_screening In Vitro Adenosine Agonist Screening Cascade Primary_Screen Primary Screen: Radioligand Binding Assay Determine_Ki Determine Affinity (Ki) for Receptor Subtypes Primary_Screen->Determine_Ki Select_Hits Select Hits with High Affinity Determine_Ki->Select_Hits Functional_Assay Secondary Screen: cAMP Functional Assay Select_Hits->Functional_Assay Determine_EC50 Determine Potency (EC50) and Efficacy Functional_Assay->Determine_EC50 Select_Leads Select Potent and Efficacious Agonists Determine_EC50->Select_Leads In_Vivo_Testing Advance Leads to In Vivo Models Select_Leads->In_Vivo_Testing

Caption: In Vitro Screening Workflow for Adenosine Agonists.

References

Application Notes and Protocols: Adenosine Receptor Agonists as Tools for Studying Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention. The study of these receptors—comprising four subtypes: A1, A2A, A2B, and A3—relies on specific pharmacological tools to dissect their complex signaling pathways and functional roles. While the compound "Adenosine-2-carboxy methyl amide" is recognized as a purine (B94841) nucleoside analogue with noted antitumor properties through mechanisms like DNA synthesis inhibition and apoptosis induction, its specific utility and pharmacological profile as a direct tool for studying adenosine receptor subtypes are not extensively documented in publicly available scientific literature.[1]

To provide comprehensive and practical guidance for researchers, this document will focus on well-characterized adenosine receptor agonists that serve as standard tools in the field. The principles, protocols, and data presentation formats described herein are broadly applicable and can be adapted for the evaluation of novel compounds, including analogues of "this compound," should they be investigated for their activity at adenosine receptors.

This document will provide an overview of adenosine receptor signaling, detailed protocols for key experimental assays, and representative data for standard agonists, offering a foundational resource for researchers, scientists, and drug development professionals.

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine receptors are coupled to G proteins and modulate intracellular signaling cascades, primarily by influencing the levels of cyclic adenosine monophosphate (cAMP).

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][3] They can also activate other pathways, such as phospholipase C (PLC), leading to an increase in inositol (B14025) phosphates and intracellular calcium.[2][3][4][5]

  • A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][3][6][7][8][9] The A2B receptor can also couple to Gq proteins in some cell types.[10]

The downstream effects of these signaling events are cell-type specific and can influence a wide range of physiological functions, including neurotransmission, inflammation, cardiac function, and cell proliferation.

Signaling Pathway Diagrams

G_protein_signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib PLC Phospholipase C Gi->PLC cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA CREB CREB Activation PKA->CREB radioligand_binding_workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubation Incubation setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 & Ki Determination) quantification->analysis camp_assay_workflow cluster_gs Gs-coupled (A2A/A2B) cluster_gi Gi-coupled (A1/A3) gs_seed Seed Cells gs_add Add Test Compound gs_seed->gs_add gs_incubate Incubate gs_add->gs_incubate gs_detect Lyse & Detect cAMP gs_incubate->gs_detect gs_analyze Determine EC50 gs_detect->gs_analyze gi_seed Seed Cells gi_add Add Forskolin & Test Compound gi_seed->gi_add gi_incubate Incubate gi_add->gi_incubate gi_detect Lyse & Detect cAMP gi_incubate->gi_detect gi_analyze Determine EC50 gi_detect->gi_analyze

References

Application Notes and Protocols: In Vivo Experimental Design Using "Adenosine-2-carboxy methyl amide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes.[1] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distributed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses.[1][2] Consequently, adenosine receptor agonists and antagonists are of significant interest as potential therapeutic agents for a variety of conditions.

"Adenosine-2-carboxy methyl amide" is a novel synthetic analog of adenosine. These application notes provide a comprehensive guide for the in vivo experimental design and characterization of this compound, leveraging established methodologies for other adenosine receptor agonists. The protocols and expected outcomes are based on the known pharmacology of adenosine receptor modulation.

Mechanism of Action: Adenosine Receptor Signaling Pathways

Adenosine receptors are coupled to distinct G proteins, leading to the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.

  • A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[2][3]

  • A2A and A2B Receptors: Generally couple to Gs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels.[2][3][4] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[4]

Adenosine_Signaling cluster_membrane Cell Membrane cluster_A1A3 A1/A3 Receptors cluster_A2A2B A2A/A2B Receptors cluster_extracellular Extracellular cluster_intracellular Intracellular AC Adenylyl Cyclase cAMP_low ↓ cAMP AC->cAMP_low cAMP_high ↑ cAMP AC->cAMP_high A1_R A1 Gi Gi/o A1_R->Gi activate A3_R A3 A3_R->Gi activate A2A_R A2A Gs Gs A2A_R->Gs activate A2B_R A2B A2B_R->Gs activate Adenosine Adenosine-2-carboxy methyl amide Adenosine->A1_R Adenosine->A3_R Adenosine->A2A_R Adenosine->A2B_R Gi->AC inhibit Gs->AC stimulate Response_inhib Inhibitory Cellular Response cAMP_low->Response_inhib PKA PKA cAMP_high->PKA activates Response_stim Stimulatory Cellular Response PKA->Response_stim phosphorylates targets

Caption: Generalized Adenosine Receptor Signaling Pathways.

In Vivo Experimental Workflow

A systematic in vivo evaluation of "this compound" should follow a logical progression from initial tolerability and pharmacokinetic studies to more complex pharmacodynamic and disease model assessments.

Experimental_Workflow cluster_setup Phase 1: Foundational Studies cluster_pd Phase 2: Pharmacodynamic (PD) & Efficacy Studies cluster_analysis Phase 3: Data Analysis & Interpretation A Animal Model Selection (e.g., mice, rats) B Dose Range Finding & Tolerability Studies (MTD) A->B C Pharmacokinetic (PK) Profiling (IV, PO, IP administration) B->C D Cardiovascular Assessment (Blood Pressure, Heart Rate) C->D E Anti-inflammatory Model (e.g., LPS challenge) C->E F Neuropathic Pain Model (e.g., CCI) C->F G Ischemia-Reperfusion Injury Model (e.g., cerebral, cardiac) C->G J PK/PD Modeling C->J H Tissue Collection & Histological Analysis D->H I Biomarker Analysis (e.g., ELISA for cytokines) D->I D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J K Statistical Analysis & Reporting H->K I->K J->K

Caption: In Vivo Experimental Workflow for a Novel Adenosine Agonist.

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis. Below are template tables for pharmacokinetic and pharmacodynamic data based on typical findings for adenosine agonists.

Table 1: Hypothetical Pharmacokinetic Parameters of "this compound" in Rats
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
T½ (Elimination Half-life) < 10 min~ 30 min
Cmax (Peak Plasma Concentration) ~ 1500 nM~ 400 nM
Tmax (Time to Peak Concentration) < 2 min15 - 30 min
AUC (Area Under the Curve) VariableVariable
Bioavailability (%) N/A~ 25%
Clearance HighN/A

Note: Adenosine and its analogs often have very short half-lives due to rapid metabolism and cellular uptake.[5][6]

Table 2: Hypothetical Pharmacodynamic Effects of "this compound" in a Murine Model of Inflammation
Treatment GroupDose (mg/kg, IP)Plasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)
Vehicle + Saline N/A50 ± 1030 ± 8
Vehicle + LPS N/A1200 ± 150800 ± 100
"this compound" + LPS 1850 ± 120550 ± 90
"this compound" + LPS 5500 ± 90300 ± 60
"this compound" + LPS 10300 ± 75150 ± 40

Note: Activation of A2A and A3 receptors can exert anti-inflammatory effects by modulating cytokine production.[2]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Rats

Objective: To determine the effect of "this compound" on heart rate and blood pressure.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or urethane)

  • Catheters for femoral artery and vein

  • Pressure transducer and data acquisition system

  • "this compound" solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia.

  • Surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

  • Allow the animal to stabilize for at least 30 minutes, recording baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer a bolus intravenous injection of the vehicle control and record MAP and HR for 15 minutes.

  • Administer increasing doses of "this compound" (e.g., 0.1, 0.5, 1.0 mg/kg) intravenously.

  • Continuously record MAP and HR, allowing for a return to baseline between doses.

  • Analyze the data to determine the dose-dependent effects on cardiovascular parameters.

This protocol is adapted from methodologies used to study the cardiovascular effects of adenosine receptor ligands.[7]

Protocol 2: Evaluation of Anti-Inflammatory Activity in a Murine LPS Model

Objective: To assess the ability of "this compound" to suppress a systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • "this compound" solution

  • Vehicle control

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Divide mice into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Drug + LPS at various doses).

  • Administer "this compound" or vehicle via the desired route (e.g., intraperitoneally, IP) 30 minutes prior to the inflammatory challenge.

  • Induce systemic inflammation by administering a single IP injection of LPS (e.g., 1 mg/kg). Control animals receive saline.

  • At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture into EDTA-containing tubes.[8]

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Quantify the plasma concentrations of pro-inflammatory cytokines (TNF-α, IL-6) using commercial ELISA kits according to the manufacturer's instructions.

  • Compare cytokine levels between treatment groups to determine the anti-inflammatory efficacy of the compound.

Activation of adenosine receptors, particularly A2A and A3, is known to have anti-inflammatory effects.[2]

Protocol 3: Assessment of Analgesic Effects in a Neuropathic Pain Model

Objective: To evaluate the potential of "this compound" to alleviate chronic pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Surgical tools for Chronic Constriction Injury (CCI) surgery

  • Von Frey filaments for assessing mechanical allodynia

  • "this compound" solution

  • Vehicle control

Procedure:

  • Induce neuropathic pain by performing CCI surgery on the sciatic nerve of one hind paw.

  • Allow animals to recover for 7-14 days and establish a stable baseline of mechanical allodynia (increased sensitivity to touch).

  • Measure the paw withdrawal threshold in response to stimulation with Von Frey filaments before and after drug administration.

  • Administer "this compound" or vehicle via the desired route (e.g., orally, PO).

  • Measure paw withdrawal thresholds at multiple time points after administration (e.g., 30, 60, 120, and 240 minutes).

  • Analyze the data to determine if the compound significantly increases the paw withdrawal threshold, indicating an analgesic effect.

A3 adenosine receptor agonists have been shown to be effective in reversing neuropathic pain in animal models.[9]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Adenosine-2-carboxymethylamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenosine-2-carboxymethylamide is a nucleoside analog. Nucleoside analogs represent a significant class of therapeutic agents, particularly in antiviral and anticancer treatments.[1][2] Their mechanism of action often involves interference with nucleic acid synthesis, which can lead to cytotoxicity in rapidly dividing cells.[1] A thorough evaluation of the cytotoxic potential of novel nucleoside analogs like Adenosine-2-carboxymethylamide is a critical step in preclinical drug development.[3] This document provides detailed protocols for a panel of standard in vitro assays to comprehensively assess the cytotoxicity of this compound. The described methods focus on evaluating cell viability, membrane integrity, and the induction of apoptosis.

General Workflow for Cytotoxicity Testing:

The evaluation of a novel compound's cytotoxicity typically follows a tiered approach, starting with general viability assays and proceeding to more mechanistic assays if significant cytotoxic effects are observed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation start Prepare Compound Stock (Adenosine-2-carboxymethylamide in DMSO) cell_prep Culture & Seed Cells (e.g., HeLa, MCF-7, Jurkat) start->cell_prep Dilute to working concentrations treatment Treat Cells with Serial Dilutions cell_prep->treatment 24h incubation viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay 24-72h incubation ic50 Determine IC50 Value viability_assay->ic50 Data Analysis membrane_assay Membrane Integrity Assay (LDH Release Assay) ic50->membrane_assay If cytotoxic apoptosis_assay Apoptosis Assays (Caspase-Glo, Annexin V) ic50->apoptosis_assay If cytotoxic analysis Comprehensive Cytotoxicity Profile membrane_assay->analysis apoptosis_assay->analysis MTT_Mechanism cluster_cell Metabolically Active Cell cluster_solubilization Measurement Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT MTT (Yellow, Soluble) MTT->Mitochondrion Uptake Solubilization Add Solubilizing Agent (e.g., DMSO, SDS-HCl) Formazan->Solubilization Cell Lysis Measurement Measure Absorbance (OD ~570 nm) Solubilization->Measurement Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Compound Adenosine-2-carboxymethylamide (or other cytotoxic agent) Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Compound->Initiator Activation Executioner Executioner Caspases (Caspase-3, Caspase-7) Initiator->Executioner Cleavage & Activation Substrates Cellular Substrates (e.g., PARP, Lamins) Executioner->Substrates Cleavage Apoptosis Apoptosis (Membrane Blebbing, DNA Fragmentation) Substrates->Apoptosis Leads to

References

Application Notes and Protocols: Adenosine A₂A Receptor Antagonists in Combination Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and experimental evaluation of Adenosine (B11128) A₂A Receptor (A₂AR) antagonists when used in combination with other therapeutic agents, particularly immune checkpoint inhibitors, for the treatment of various cancers.

Introduction

The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant.[1][2] Adenosine exerts its effects by binding to adenosine receptors on immune cells, with the A₂A receptor playing a crucial role in dampening anti-tumor immunity.[2][3] Activation of the A₂AR on effector T cells and natural killer (NK) cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits their activation, proliferation, and cytotoxic functions.[2][4] Consequently, the adenosine-A₂AR signaling pathway has emerged as a significant "master checkpoint pathway" that contributes to tumor immune evasion.[1]

Targeting the A₂AR with selective antagonists has shown promise in preclinical and clinical studies to reverse this immunosuppression and enhance anti-tumor immune responses. While A₂AR antagonist monotherapy has demonstrated modest efficacy, their combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1), has shown synergistic effects, leading to improved tumor control.[1][5] This document outlines the rationale, experimental protocols, and key data for evaluating the combination of A₂AR antagonists with other cancer therapeutics.

Featured A₂AR Antagonists in Combination Therapy

Several A₂AR antagonists are currently under investigation in clinical trials, often in combination with immune checkpoint inhibitors, for various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and melanoma.[1][4][6]

CompoundOther Therapeutic Agent(s)Cancer Type(s)Key FindingsClinical Trial Identifier(s)
Ciforadenant (CPI-444) Atezolizumab (anti-PD-L1)Renal Cell Carcinoma (RCC)Monotherapy showed efficacy in patients resistant to anti-PD-L1 treatment. Combination therapy demonstrated dramatic improvement in tumor regression and survival in preclinical models.[5][6]NCT02655822
Etrumadenant (AB928) Zimberelimab (anti-PD-1)Advanced solid tumorsA dual A₂AR/A₂BR antagonist being evaluated in combination with an anti-PD-1 antibody.[6]NCT03629756
Taminadenant (PBF-509/NIR178) Spartalizumab (anti-PD-1), DFF332 (HIF-2α inhibitor)Non-Small Cell Lung Cancer (NSCLC), Clear Cell RCC (ccRCC)Combination with spartalizumab restored immune responsiveness of tumor-infiltrating lymphocytes.[4][6]NCT02403193, NCT03549000, NCT03207867, NCT04895748
Inupadenant (EOS-850) Monotherapy and in combinationSolid tumorsMonotherapy was well-tolerated with initial evidence of clinical benefit.[7]NCT03873883

Signaling Pathways and Experimental Workflows

Adenosine-A₂A Receptor Signaling Pathway

Adenosine_A2A_Signaling cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP ATP CD39 CD39 ATP->CD39 Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR CD39->Adenosine AMP CD73 CD73 CD73->Adenosine AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A CREB CREB Immunosuppression Immunosuppression A2AR_Antagonist A₂AR Antagonist A2AR_Antagonist->A2AR

Experimental Workflow for Evaluating A₂AR Antagonist Combinations

Experimental_Workflow Start Start InVitro In Vitro Assays Start->InVitro Synergy Synergy Assessment (Combination Index) InVitro->Synergy CellViability Cell Viability/Apoptosis Assays InVitro->CellViability Signaling Signaling Pathway Analysis (cAMP, pCREB) InVitro->Signaling ExVivo Ex Vivo Assays (Human PBMCs/TILs) InVitro->ExVivo TCell T-cell Proliferation & Cytokine Production ExVivo->TCell InVivo In Vivo Mouse Models ExVivo->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth ImmuneProfiling Immune Cell Profiling (FACS) InVivo->ImmuneProfiling End End TumorGrowth->End ImmuneProfiling->End

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency of A₂AR antagonists in blocking adenosine-induced cAMP production in cells expressing the A₂A receptor.

Materials:

  • HEK293 cells stably expressing human A₂AR (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Adenosine A₂AR agonist (e.g., NECA)

  • A₂AR antagonist test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well microplates

Protocol:

  • Cell Seeding: Seed A₂AR-expressing HEK293 cells into microplates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the A₂AR antagonist test compounds in assay buffer. Also, prepare a stock solution of the A₂AR agonist (NECA).

  • Antagonist Incubation: Remove the culture medium from the cells and add the diluted A₂AR antagonist compounds. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the A₂AR agonist (NECA) at a final concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

T-cell Proliferation Assay

Objective: To assess the ability of an A₂AR antagonist to reverse adenosine-mediated suppression of T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS and IL-2

  • T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)

  • Adenosine A₂AR agonist (e.g., NECA)

  • A₂AR antagonist test compounds

  • Proliferation dye (e.g., CFSE) or [³H]-thymidine

  • 96-well round-bottom plates

  • Flow cytometer or liquid scintillation counter

Protocol:

  • T-cell Labeling (if using CFSE): Label isolated T-cells with CFSE according to the manufacturer's protocol.

  • Cell Seeding: Seed the labeled T-cells or PBMCs into 96-well round-bottom plates.

  • Treatment: Add the A₂AR antagonist, followed by the A₂AR agonist (NECA) to the respective wells.

  • Stimulation: Add the T-cell activation stimulus to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂.

  • Proliferation Measurement:

    • CFSE: Harvest the cells, stain for T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.

    • [³H]-thymidine: Add [³H]-thymidine for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Quantify the percentage of proliferated cells or the counts per minute (CPM) and compare the different treatment groups.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of an A₂AR antagonist in combination with an immune checkpoint inhibitor in a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • A₂AR antagonist formulated for in vivo administration (e.g., oral gavage)

  • Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, A₂AR antagonist alone, anti-PD-1 alone, Combination).

  • Drug Administration: Administer the A₂AR antagonist and the anti-PD-1 antibody according to the planned dosing schedule and route of administration.

  • Tumor Measurement and Survival: Continue to measure tumor volume and monitor the body weight and overall health of the mice. Record the date of euthanasia due to tumor burden to determine survival.

  • Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in immune cell populations (e.g., CD8⁺ T cells, regulatory T cells).

Quantitative Data Summary

The following table summarizes representative quantitative data for A₂AR antagonists, highlighting their potency and effects in combination therapies.

Compound/ParameterValueAssay/ModelSource
Compound 14a (Triple A1/A2A/A2B Antagonist) [4]
IC₅₀ (cAMP inhibition in A₂AR-HEK293 cells)0.8 nMcAMP Accumulation Assay[4]
Kᵢ (binding affinity for A₂AR)0.6 nMRadioligand Binding Assay[4]
EC₅₀ (T-cell proliferation rescue)6.2 nMT-cell Proliferation Assay[4]
EC₅₀ (T-cell mediated cytotoxicity vs. A1R-expressing cancer cells)1.5 nMCytotoxicity Assay[4]
EC₅₀ (Synergistic cytotoxicity with anti-PD-L1)4.2 nMCytotoxicity Assay[4]
Ciforadenant (CPI-444) [4]
EC₅₀ (T-cell proliferation rescue)17 nMT-cell Proliferation Assay[4]
EC₅₀ (T-cell mediated cytotoxicity vs. A1R-expressing cancer cells)59 nMCytotoxicity Assay[4]

Conclusion

The combination of A₂A receptor antagonists with immune checkpoint inhibitors represents a promising strategy to overcome adenosine-mediated immunosuppression in the tumor microenvironment. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of such combination therapies. Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of this approach in various cancer types.

References

Troubleshooting & Optimization

Troubleshooting "Adenosine-2-carboxy methyl amide" solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Adenosine-2-carboxy methyl amide in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog.[1][2][3] Purine nucleoside analogs are a class of compounds with established antitumor activity.[1][2][3] Their mechanism of action primarily involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: I'm observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?

A2: this compound, like many purine nucleoside analogs, is expected to have low aqueous solubility. Precipitation in aqueous media is a common issue and typically occurs when the concentration of the compound exceeds its solubility limit in the final experimental solution. This is often a result of diluting a concentrated stock solution (usually in an organic solvent like DMSO) into the aqueous buffer or cell culture medium.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: While specific data for this compound is limited, based on chemically similar adenosine (B11128) analogs, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as primary solvents for preparing concentrated stock solutions. For adenosine, solubility in DMSO is approximately 20 mg/mL and in DMF is approximately 5 mg/mL.[4]

Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and ideally not exceeding 0.1%. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line or assay.

Q5: How should I store my stock solution of this compound?

A5: Stock solutions of nucleoside analogs are typically stored at -20°C or -80°C to maintain stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems encountered with this compound during in vitro experiments.

Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media.
Possible Cause Troubleshooting Step Expected Outcome
Supersaturation 1. Reduce the final concentration: The desired final concentration may exceed the compound's solubility in the aqueous medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation. 2. Increase the volume of aqueous media: A larger final volume for the same amount of stock solution will result in a lower final concentration.A clear, precipitate-free solution at a lower, but still effective, concentration.
"Salting Out" Effect 1. Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the stock solution can sometimes improve solubility. 2. Vortex while adding: Add the stock solution dropwise to the vortexing aqueous medium to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.Improved dissolution and a clear final solution.
pH-dependent solubility Adjust the pH of the buffer: The solubility of purine analogs can be influenced by pH. While cell culture media are buffered, for simpler buffer systems, a slight adjustment of the pH (if experimentally permissible) might enhance solubility.Identification of a pH range that improves the solubility of the compound.
Problem: The compound precipitates out of solution over time during the experiment.
Possible Cause Troubleshooting Step Expected Outcome
Temperature Fluctuation Maintain constant temperature: Ensure that the experimental setup is maintained at a constant temperature (e.g., 37°C in an incubator), as temperature drops can decrease solubility.The compound remains in solution for the duration of the experiment.
Interaction with media components Test different media formulations: If possible, test the solubility in different basal media to see if specific components are contributing to the precipitation.Identification of a more compatible medium for the experiment.

Quantitative Data Summary

Compound Solvent Approximate Solubility Reference
AdenosineDMSO20 mg/mL[4]
AdenosineDMF5 mg/mL[4]
AdenosinePBS (pH 7.2)10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 324.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh out 3.24 mg of this compound and place it into a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Determining Maximum Solubility in Cell Culture Medium

Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your chosen cell culture medium, pre-warmed to 37°C.

  • Create a dilution series by adding increasing volumes of the 10 mM stock solution to the tubes. For example:

    • Tube 1: 1 µL of stock (10 µM final concentration)

    • Tube 2: 2 µL of stock (20 µM final concentration)

    • Tube 3: 5 µL of stock (50 µM final concentration)

    • Tube 4: 10 µL of stock (100 µM final concentration)

    • ...continue as needed.

  • Immediately after adding the stock solution, vortex each tube gently.

  • Incubate the tubes at 37°C for a period that mimics your experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear solution is the maximum practical working concentration for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp In Vitro Experiment cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent add_stock Add Stock to Medium dissolve->add_stock Dilute prewarm Pre-warm Aqueous Medium prewarm->add_stock incubate Incubate at 37°C add_stock->incubate observe Observe for Precipitation incubate->observe precipitate Precipitate Observed observe->precipitate adjust Adjust Protocol (e.g., lower concentration) precipitate->adjust adjust->add_stock Retry

Caption: A workflow for preparing and troubleshooting solutions of poorly soluble compounds.

signaling_pathway cluster_dna DNA Synthesis Inhibition cluster_apoptosis Apoptosis Induction compound Adenosine-2-carboxy methyl amide cell Cancer Cell compound->cell Enters cell dna_syn DNA Synthesis cell->dna_syn Inhibits caspase Caspase Activation cell->caspase Induces apoptosis Apoptosis caspase->apoptosis

Caption: Conceptual signaling pathway for purine nucleoside analog-induced apoptosis.

References

Optimizing "Adenosine-2-carboxy methyl amide" Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing "Adenosine-2-carboxy methyl amide" in their cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary mechanism of action?

"this compound" is a purine (B94841) nucleoside analog.[1][2][3][4] While specific research on this compound is limited, as a purine nucleoside analog, it is suggested to exhibit antitumor activity.[1][2][3][4] The proposed mechanisms for such compounds generally involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Q2: What are the typical starting concentrations for "this compound" in cell-based assays?

Due to the limited specific data for "this compound," establishing a definitive starting concentration requires empirical determination. For initial experiments, a broad dose-response curve is recommended. Based on data for other adenosine (B11128) analogs, a starting range of 1 µM to 100 µM could be considered.[5][6] It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line and assay.[6][7]

Q3: How should I prepare and store "this compound"?

For optimal stability, "this compound" should be stored under the conditions specified on its certificate of analysis. Generally, nucleoside analogs are stored as a stock solution in a suitable solvent like DMSO at -20°C or -80°C, protected from light.[6] It is advisable to prepare fresh dilutions for each experiment to avoid degradation.[6] Avoid repeated freeze-thaw cycles.[8]

Q4: I am observing high cytotoxicity even at low concentrations. What could be the cause?

High cytotoxicity at low concentrations may indicate that your cell line is particularly sensitive to this purine nucleoside analog.[5] It is also possible that the compound is potently affecting critical cellular pathways.[5] Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity (typically <0.1%).[6] A thorough dose-response and time-course experiment is essential to find a non-toxic, effective concentration and the appropriate incubation window.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Observable Effect - Concentration is too low.- Insufficient incubation time.- Compound has degraded.- Low expression of target receptors/enzymes in the cell line.- Perform a dose-response experiment with a wider and higher concentration range.[6]- Optimize the incubation time by conducting a time-course experiment.[6][7]- Prepare fresh compound dilutions for each experiment and ensure proper storage of the stock solution.[6]- Verify the expression of relevant adenosine receptors or other potential targets in your cell line using methods like RT-PCR or Western blot.[5]
High Variability or Inconsistent Results - Inconsistent cell seeding density.- Variability in compound application.- Poor cell health or high passage number.- Ensure a uniform and optimized cell number is seeded in all wells.[6][9]- Use precise pipetting techniques and ensure the compound is thoroughly mixed in the culture medium.[6]- Use healthy, low-passage number cells for your experiments.[7] Monitor cell viability throughout the experiment.
High Background Signal in Assays - Cell culture contamination.- High cell density.- Interference from reagents.- Regularly check for and address any microbial contamination.[5]- Optimize the cell seeding density to avoid overgrowth.[5][9]- Include appropriate controls to test for reagent interference.
Unexpected Morphological Changes in Cells - Cytotoxicity of the compound or solvent.- Induction of a cellular stress response.- Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantify cell death.[5]- Lower the concentration of the compound and/or the solvent.[5]- Observe cells at multiple time points to track morphological changes.[5]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using an MTT Cell Viability Assay

This protocol provides a method to determine the optimal, non-toxic concentration range of "this compound."

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • "this compound"

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of "this compound" in complete cell culture medium. Include a vehicle control with the same final concentration of DMSO.[5]

  • Treatment: After cell attachment, replace the medium with the prepared compound dilutions.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the cell viability against the log concentration of the compound to determine the IC50 (inhibitory concentration 50%).

Protocol 2: cAMP Accumulation Assay

This protocol is for assessing the functional effect of "this compound" on G-protein coupled adenosine receptors that modulate cyclic AMP (cAMP) levels. Adenosine A2A and A2B receptors typically increase cAMP, while A1 and A3 receptors decrease it.[10]

Materials:

  • Cells expressing the adenosine receptor of interest

  • Assay buffer

  • "this compound"

  • Reference adenosine receptor agonist (e.g., NECA)[11][12]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[7]

  • cAMP detection kit (e.g., HTRF, ELISA)

Methodology:

  • Cell Preparation: Seed cells into a suitable multi-well plate at an optimized density.[7]

  • Pre-treatment: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.[7]

  • Compound Addition: Add varying concentrations of "this compound" or a reference agonist.

  • Incubation: Incubate for a time determined by a time-course experiment to achieve peak stimulation.[7]

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Convert sample readings to cAMP concentrations and plot against the log concentration of the compound to determine the EC50 (effective concentration 50%).[7]

Visualizing Experimental Workflows and Signaling Pathways

G cluster_workflow Experimental Workflow for Concentration Optimization A Prepare Stock Solution (e.g., in DMSO) B Determine Broad Concentration Range (e.g., 1 nM to 100 µM) A->B C Perform Dose-Response Assay (e.g., MTT for viability) B->C D Analyze Data to Determine IC50/EC50 C->D E Select Optimal Concentration Range (non-toxic, effective) D->E F Conduct Functional Assays (e.g., cAMP, Apoptosis) E->F

Caption: A general workflow for determining the optimal concentration of "this compound".

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results Observed Q1 Check Cell Health & Passage Number Start->Q1 A1_Yes Cells Healthy & Low Passage Q1->A1_Yes Yes A1_No Use Fresh, Low Passage Cells Q1->A1_No No Q2 Review Compound Prep & Storage A1_Yes->Q2 End Re-run Experiment A1_No->End A2_Yes Preparation is Consistent Q2->A2_Yes Yes A2_No Prepare Fresh Aliquots Q2->A2_No No Q3 Verify Assay Conditions (seeding, timing) A2_Yes->Q3 A2_No->End A3_Yes Conditions are Standardized Q3->A3_Yes Yes A3_No Re-optimize Assay Parameters Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting inconsistent experimental results.

Caption: Simplified signaling pathways for adenosine receptor subtypes.

References

Technical Support Center: Synthesis of Purine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of purine (B94841) nucleoside analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I experiencing low yields in my glycosylation reaction?

Low yields in the Vorbrüggen glycosylation are a frequent issue. Several factors can contribute to this, including the choice of catalyst, solvent, and the nature of the purine base and sugar donor.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure you are using an appropriate Lewis acid catalyst. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is commonly used, but its concentration is critical. Excessive catalyst can lead to degradation of the sugar donor.

    • Solvent System: The reaction is highly sensitive to the solvent. Acetonitrile is a common choice, but for less reactive purines, consider using a less polar solvent like 1,2-dichloroethane (B1671644) to enhance the reactivity of the silylated purine.

    • Purine Silylation: Incomplete silylation of the purine base is a primary cause of low yields. Ensure the purine is thoroughly dried before silylation and that the silylating agent (e.g., HMDS or BSA) is added in sufficient excess. The reaction should be refluxed until the solution becomes clear.

    • Reaction Temperature: The glycosylation reaction is typically run at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC. Running the reaction for too long or at too high a temperature can lead to anomerization or decomposition.

2. How can I control the regioselectivity (N9 vs. N7 glycosylation) of my reaction?

Achieving high regioselectivity for the desired N9 isomer over the N7 isomer is a critical challenge in purine nucleoside synthesis.

  • Troubleshooting Steps:

    • Steric Hindrance: The use of bulky protecting groups on the sugar donor can sterically hinder the approach to the N7 position, favoring N9 glycosylation.

    • Reaction Conditions:

      • Fusion Method: This method, which involves heating the purine with a protected sugar, often favors the thermodynamically more stable N9 isomer.

      • Lewis Acid Choice: The choice of Lewis acid can influence the N9/N7 ratio. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) to optimize for the desired isomer.

    • Purine Substitution: Electron-withdrawing groups on the purine ring can influence the nucleophilicity of the nitrogen atoms and affect the regioselectivity.

3. I am observing the formation of an anomer. How can I improve the stereoselectivity?

The formation of the desired β-anomer is crucial for biological activity. The presence of the α-anomer complicates purification and reduces the overall yield.

  • Troubleshooting Steps:

    • Neighboring Group Participation: The use of a 2'-O-acyl protecting group (e.g., O-acetyl or O-benzoyl) on the sugar donor is essential for ensuring β-selectivity through neighboring group participation. This group directs the incoming purine base to the β-face of the oxocarbenium ion intermediate.

    • Solvent Choice: The polarity of the solvent can influence the anomeric ratio. In some cases, less polar solvents may favor the formation of the β-anomer.

    • Catalyst: The nature and amount of the Lewis acid catalyst can also affect the stereoselectivity.

4. My protecting groups are being cleaved during the glycosylation step. What can I do?

Premature deprotection can lead to a mixture of undesired products and complicate purification.

  • Troubleshooting Steps:

    • Catalyst Concentration: Reduce the concentration of the Lewis acid catalyst (e.g., TMSOTf). High concentrations can lead to the cleavage of acid-labile protecting groups.

    • Reaction Time and Temperature: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures.

    • Choice of Protecting Groups: If premature cleavage persists, consider using more robust protecting groups that are stable to the glycosylation conditions.

Key Experimental Protocols

Protocol 1: Silylation of Purine Base

  • Dry the purine base (1 equivalent) under high vacuum for at least 4 hours.

  • Add the dried purine to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add hexamethyldisilazane (B44280) (HMDS) (3-5 equivalents) and a catalytic amount of ammonium (B1175870) sulfate.

  • Reflux the mixture until the solution becomes clear (typically 2-4 hours).

  • Remove the excess HMDS under reduced pressure to obtain the silylated purine, which should be used immediately in the glycosylation reaction.

Protocol 2: Vorbrüggen Glycosylation

  • To the freshly prepared silylated purine (1 equivalent) in a flame-dried flask under an inert atmosphere, add anhydrous acetonitrile.

  • Add the protected sugar donor (1.2 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Lewis Acid on N9/N7 Regioselectivity

Lewis AcidSolventN9 Isomer (%)N7 Isomer (%)
TMSOTfAcetonitrile8515
SnCl₄1,2-Dichloroethane928
TiCl₄Acetonitrile7822

Table 2: Effect of 2'-Protecting Group on β-Anomer Selectivity

2'-Protecting Groupβ-Anomer (%)α-Anomer (%)
O-Acetyl>95<5
O-Benzoyl>98<2
O-TBDMS6040

Visualizations

experimental_workflow cluster_purine_prep Purine Preparation cluster_sugar_prep Sugar Preparation cluster_glycosylation Glycosylation cluster_purification Purification & Deprotection Purine Purine Base Drying Drying under Vacuum Purine->Drying Silylation Silylation (HMDS) Drying->Silylation Silylated_Purine Silylated Purine Silylation->Silylated_Purine Glycosylation Vorbrüggen Glycosylation (Lewis Acid, Solvent) Silylated_Purine->Glycosylation Reactant Sugar Ribose/Deoxyribose Protection Protection of Hydroxyls Sugar->Protection Protected_Sugar Protected Sugar Donor Protection->Protected_Sugar Protected_Sugar->Glycosylation Reactant Crude_Product Crude Nucleoside Analogue Glycosylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Deprotection Deprotection Purification->Deprotection Final_Product Pure Nucleoside Analogue Deprotection->Final_Product

Caption: General workflow for purine nucleoside analogue synthesis.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_stability Stability Issues Start Low Yield or Impure Product Check_Silylation Incomplete Silylation? Start->Check_Silylation Check_Catalyst Incorrect Catalyst Concentration? Start->Check_Catalyst Check_Solvent Suboptimal Solvent? Start->Check_Solvent Check_Regio Poor Regioselectivity (N7 vs. N9)? Start->Check_Regio Check_Stereo Poor Stereoselectivity (α vs. β)? Start->Check_Stereo Check_Deprotection Premature Deprotection? Start->Check_Deprotection Sol_Silylation Ensure complete drying & sufficient silylating agent. Check_Silylation->Sol_Silylation Solution Sol_Catalyst Optimize catalyst concentration. Check_Catalyst->Sol_Catalyst Solution Sol_Solvent Test different solvents. Check_Solvent->Sol_Solvent Solution Sol_Regio Use bulky protecting groups or fusion method. Check_Regio->Sol_Regio Solution Sol_Stereo Use 2'-O-acyl group for neighboring group participation. Check_Stereo->Sol_Stereo Solution Sol_Deprotection Reduce catalyst amount or use more robust groups. Check_Deprotection->Sol_Deprotection Solution

Caption: Troubleshooting logic for common synthesis challenges.

Improving the stability of "Adenosine-2-carboxy methyl amide" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "Adenosine-2-carboxy methyl amide" in solution during experiments.

Disclaimer

Quantitative stability data for "this compound" is not extensively available in public literature. The data and protocols provided below are based on studies of adenosine (B11128) and its close structural analogs. These should be considered as a starting point for developing and validating protocols specific to "this compound".

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of adenosine analogs like this compound in solution is primarily influenced by three main factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond, a primary degradation pathway for adenosine derivatives.[1] Generally, a neutral pH range is recommended for aqueous solutions to minimize this degradation.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[2] For long-term storage, it is crucial to maintain low temperatures.

  • Light: Exposure to ultraviolet (UV) light can lead to photodegradation.[3] It is a good practice to protect solutions from light.

Q2: What is the main degradation pathway for this compound?

A2: The most common degradation pathway for adenosine and its analogs is the hydrolysis of the N-glycosidic bond, which connects the adenine (B156593) base to the ribose sugar.[1] This cleavage results in the formation of adenine (or a modified adenine if the carboxymethylamide group remains attached) and ribose. Other potential degradation pathways may include hydrolysis of the carboxamide group, although this is generally more stable than the glycosidic bond.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Based on general guidelines for modified nucleosides, the following storage conditions are recommended:

  • Short-term storage (days to weeks): Store solutions at 2-8°C in a refrigerator.[4]

  • Long-term storage (months to years): For maximum stability, store solutions frozen at -20°C or -80°C.[4] It is best practice to dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]

Q4: Which buffers are suitable for preparing solutions of this compound?

A4: To maintain a stable pH, it is recommended to use a buffer system. Phosphate (B84403) buffers or Tris-HCl buffers are commonly used for nucleoside solutions. The optimal pH is generally in the neutral range (pH 6.8-7.4) to minimize acid or base-catalyzed hydrolysis. It is crucial to ensure the buffer components themselves do not react with the compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Loss of compound potency or inconsistent results. Degradation of this compound in the stock or working solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light.[4][5]2. Check pH of the Solution: Measure the pH of your solution. If it has drifted to acidic or alkaline ranges, prepare a fresh solution using a suitable buffer (e.g., phosphate buffer, pH 7.4).3. Prepare Fresh Solutions: If the solution has been stored for an extended period at a suboptimal temperature, it is best to prepare a fresh stock solution.4. Perform a Stability Check: Use a stability-indicating method like HPLC to check the purity of your current solution against a freshly prepared standard.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Identify Degradation Products: The primary degradation product is likely the corresponding adenine derivative from the cleavage of the N-glycosidic bond.[1] Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products.[5][6]2. Review Experimental Conditions: Analyze the conditions under which the degradation occurred (e.g., high temperature, extreme pH, light exposure). This will help in identifying the cause and preventing future degradation.3. Perform a Forced Degradation Study: To confirm the identity of degradation peaks, intentionally degrade a small sample of the compound under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.1. Check Solubility: Verify the solubility of this compound in your chosen solvent or buffer system. You may need to use a co-solvent (e.g., a small percentage of DMSO or ethanol) if solubility in aqueous buffers is low.2. Filter the Solution: If you suspect precipitation, filter the solution through a 0.22 µm filter before use to remove any undissolved particles.3. Store at Appropriate Temperature: Some compounds may precipitate at lower temperatures. Check if the precipitation disappears upon warming to room temperature. If so, consider preparing fresh solutions for each experiment instead of storing them cold. However, be mindful of the trade-off with chemical stability.

Quantitative Data Summary

The following tables provide illustrative stability data for a hypothetical adenosine analog, "Compound X," with structural similarities to this compound. This data is intended to demonstrate how to present quantitative stability information and should not be taken as actual data for this compound.

Table 1: Effect of pH on the Hydrolysis of Compound X at 37°C

pHRate Constant (k, x 10⁻⁵ h⁻¹)Half-life (t₁/₂, hours)
2.015.2456
4.03.51980
7.40.88663
9.02.13300
11.012.8541

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Effect of Temperature on the Degradation of Compound X at pH 7.4

Temperature (°C)Rate Constant (k, x 10⁻⁵ h⁻¹)Half-life (t₁/₂, hours)
40.169315
250.513863
370.88663
502.52773
7010.2680

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer or HPLC-UV system

2. Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a small amount of the compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution in phosphate buffer (pH 7.4) at 70°C for 48 hours in the dark.

  • Photodegradation: Expose a solution of the compound in phosphate buffer (pH 7.4) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Use LC-MS/MS to identify the mass of the major degradation products.[5][6]

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for assessing the purity and stability of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (or the λmax of this compound).

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Dilute the stock solution to a working concentration within the linear range of the detector.

3. Analysis:

  • Inject the sample and the stressed samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak and from each other.

Visualizations

cluster_factors Factors Affecting Stability cluster_compound This compound in Solution cluster_degradation Degradation cluster_products Degradation Products pH pH (Acidic/Alkaline) Degradation Degradation pH->Degradation Temp Temperature (Elevated) Temp->Degradation Light Light (UV Exposure) Light->Degradation Compound Adenosine-2-carboxy methyl amide Compound->Degradation Hydrolysis Hydrolysis Products (e.g., Modified Adenine + Ribose) Degradation->Hydrolysis Other Other Degradants Degradation->Other

Caption: Factors leading to the degradation of this compound.

start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Duration) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution check_pH Measure pH of Solution fresh_solution->check_pH is_neutral Is pH neutral (6.8-7.4)? check_pH->is_neutral buffer_solution Prepare Fresh Solution in appropriate buffer is_neutral->buffer_solution No hplc_analysis Perform HPLC Analysis on old and new solutions is_neutral->hplc_analysis Yes buffer_solution->hplc_analysis is_pure Is new solution pure and old one degraded? hplc_analysis->is_pure problem_solved Problem Solved: Use fresh, properly stored solutions is_pure->problem_solved Yes other_issue Investigate other experimental variables is_pure->other_issue No

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare Stressed and Control Samples hplc Inject Samples into HPLC System prep->hplc separation Separation on C18 Column hplc->separation detection UV Detection (260 nm) separation->detection chromatogram Analyze Chromatograms detection->chromatogram quantify Quantify Parent Peak and Degradation Products chromatogram->quantify kinetics Calculate Degradation Kinetics (Optional) quantify->kinetics

Caption: Experimental workflow for a stability study using HPLC.

References

"Adenosine-2-carboxy methyl amide" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Adenosine-2-carboxymethylamide. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target receptors for Adenosine-2-carboxymethylamide?

Adenosine-2-carboxymethylamide is an analog of adenosine (B11128), which is the endogenous ligand for four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] It is critical to experimentally determine the binding affinity and functional activity of your compound at each of these receptors to establish its primary target(s).

Q2: What are the common off-target effects observed with adenosine analogs?

Off-target effects for adenosine analogs can be broadly categorized into two types:

  • Interaction with other adenosine receptor subtypes: A compound designed to be selective for one adenosine receptor subtype may also bind to and activate or inhibit other subtypes, leading to unintended signaling.

  • Interaction with unrelated proteins: Adenosine analogs can sometimes interact with other proteins, such as kinases or transporters. For instance, some compounds have been shown to inhibit adenosine transport, leading to an accumulation of extracellular adenosine and subsequent activation of adenosine receptors.[2]

Q3: How can I proactively mitigate potential off-target effects in my experimental design?

A multi-pronged approach is recommended:

  • In Silico Analysis: Utilize computational tools to predict potential off-target binding sites based on the structure of Adenosine-2-carboxymethylamide.

  • Selective Antagonists: In your cellular assays, co-administer selective antagonists for the adenosine receptor subtypes you are not intending to target. This can help to isolate the effects of your compound on the desired receptor.

  • Use of Knockout/Knockdown Models: Employ cell lines or animal models where the intended target receptor has been knocked out or knocked down. Any remaining activity of your compound in these models can be attributed to off-target effects. The use of CRISPR/Cas9 for gene deletion of specific adenosine receptors has been shown to be an effective strategy.[3]

Q4: What are the initial steps to experimentally identify off-target effects?

A tiered approach is often most effective:

  • Comprehensive Receptor Profiling: Screen Adenosine-2-carboxymethylamide against a panel of known receptors, especially those related to the adenosine signaling pathway.

  • Unbiased Genome-Wide Methods: For in-depth analysis, especially in the context of therapeutic development, unbiased methods can identify unexpected off-target interactions.[4] Techniques like GUIDE-seq or whole-genome sequencing can provide a comprehensive view of off-target events.[5][6]

Troubleshooting Guides

Problem: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects on other adenosine receptors are modulating the cellular response.

  • Troubleshooting Steps:

    • Perform a concentration-response curve of Adenosine-2-carboxymethylamide in the presence of selective antagonists for each of the four adenosine receptor subtypes.

    • If an antagonist for a specific receptor subtype blocks the unexpected effect, it indicates an off-target interaction with that receptor.

    • Consider using a cell line that does not express the suspected off-target receptor to confirm this finding.

Problem: Observed cellular phenotype does not align with known signaling pathways of the intended target receptor.

  • Possible Cause: Adenosine-2-carboxymethylamide may be interacting with an unrelated signaling pathway.

  • Troubleshooting Steps:

    • Conduct a kinase profiling assay to determine if the compound inhibits or activates any kinases.

    • Perform a broad functional screening assay (e.g., a cellular thermal shift assay) to identify protein binding partners.

    • Review literature for known off-target effects of structurally similar compounds.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki, nM) of Adenosine-2-carboxymethylamide at Human Adenosine Receptors

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Adenosine-2-carboxymethylamide5080015002500
Adenosine (for reference)1520100050

This is hypothetical data and should be experimentally determined.

Table 2: Experimental Methods for Off-Target Effect Identification

MethodThroughputDescriptionAdvantagesDisadvantages
Targeted Deep Sequencing Low (10-50 sites)PCR amplification and NGS of predicted off-target sites.High sensitivity for confirming suspected off-target loci.Biased; will not discover novel off-target sites.[7]
GUIDE-seq Genome-wideIn vivo integration of double-stranded oligodeoxynucleotide (dsODN) tags at double-strand breaks, followed by NGS.Unbiased, captures events in a cellular context.[7]Requires transfection of dsODN, which may not be suitable for all cell types.[8]
CIRCLE-seq Genome-wideIn vitro Cas9 digestion of genomic DNA, followed by ligation and sequencing.Highly sensitive and independent of cellular processes.In vitro conditions may not fully replicate the cellular environment.[7]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes, a known radioligand for the specific receptor, and varying concentrations of Adenosine-2-carboxymethylamide.

    • Incubate to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value for Adenosine-2-carboxymethylamide by analyzing the displacement of the radioligand.

Protocol 2: cAMP Assay to Determine Functional Activity

  • Cell Culture:

    • Plate cells expressing the target adenosine receptor in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash cells and incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add varying concentrations of Adenosine-2-carboxymethylamide.

    • For A1 and A3 receptors (which inhibit adenylyl cyclase), stimulate the cells with forskolin.

    • Incubate to allow for cAMP production.

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.

    • Calculate the EC50 or IC50 value for Adenosine-2-carboxymethylamide.

Visualizations

cluster_0 Adenosine-2-carboxymethylamide cluster_1 Potential Targets cluster_2 Cellular Effects A2CMA Adenosine-2- carboxymethylamide A1 A1 Receptor A2CMA->A1 On-Target or Off-Target A2A A2A Receptor A2CMA->A2A On-Target or Off-Target A2B A2B Receptor A2CMA->A2B On-Target or Off-Target A3 A3 Receptor A2CMA->A3 On-Target or Off-Target OffTarget Other Off-Targets (e.g., Kinases, Transporters) A2CMA->OffTarget Off-Target DesiredEffect Desired Cellular Effect A1->DesiredEffect A2A->DesiredEffect UndesiredEffect Undesired Side Effects A2B->UndesiredEffect A3->UndesiredEffect OffTarget->UndesiredEffect

Caption: Logical relationship of potential on- and off-target effects.

cluster_0 Experimental Workflow start Start: Compound Synthesis in_silico In Silico Screening (Predict Potential Off-Targets) start->in_silico binding_assay Radioligand Binding Assays (Determine Ki at A1, A2A, A2B, A3) in_silico->binding_assay functional_assay Functional Assays (cAMP) (Determine EC50/IC50) binding_assay->functional_assay off_target_screen Broad Off-Target Screening (Kinase Panel, etc.) functional_assay->off_target_screen cellular_assays Cell-Based Phenotypic Assays (with/without antagonists) off_target_screen->cellular_assays in_vivo In Vivo Studies cellular_assays->in_vivo cluster_0 Adenosine Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP cAMP2 ↑ cAMP AC->cAMP2

References

Best practices for storing and handling "Adenosine-2-carboxy methyl amide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling "Adenosine-2-carboxy methyl amide," a purine (B94841) nucleoside analogue. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

For long-term stability, the solid compound should be stored at -20°C. For short-term use, some suppliers suggest that storage at 4°C is also acceptable. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: What are the recommended solvents for dissolving this compound?

While specific solubility data for this compound is not widely published, purine nucleoside analogs generally exhibit good solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a high-purity grade of DMSO and then dilute it in the aqueous culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Some purine nucleoside analogs also have moderate to low solubility in ethanol (B145695) and water.[1]

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, stock solutions in DMSO are typically stored at -80°C for periods ranging from 6 months to 2 years.[2][3][4] For shorter periods, storage at -20°C for up to a month is also feasible.[2][4] If using an aqueous buffer, it is advisable to prepare the solution fresh for each experiment.

Q4: What are the general safety precautions for handling this compound?

As with any chemical compound, this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[5] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Compound precipitation in the cell culture medium.

    • Troubleshooting Steps:

      • Visually inspect the culture medium for any signs of precipitation after adding the compound.

      • Reduce the final concentration of the compound in your assay.

      • Consider preparing the final dilution in a serum-free medium before adding it to the cells, as serum proteins can sometimes interact with the compound.

  • Possible Cause: Degradation of the compound in the stock solution or culture medium.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from the solid compound.

      • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

      • Minimize the exposure of the compound to light, as some nucleoside analogs can be light-sensitive.

Problem 2: High background signal or off-target effects observed.

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high.

    • Troubleshooting Steps:

      • Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.

      • Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess the effect of the solvent on the cells.

  • Possible Cause: The compound is affecting unintended cellular pathways.

    • Troubleshooting Steps:

      • Perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.

      • Consult the literature for known off-target effects of similar purine nucleoside analogs.

Quantitative Data Summary

The following table summarizes typical storage conditions and solubility for purine nucleoside analogs, which can be used as a general guideline for this compound in the absence of specific data.

ParameterConditionDurationReference
Solid Storage -20°C3 years[2]
4°C (short-term)Varies[4]
Solution Storage (in DMSO) -80°C6 months - 2 years[2][3][4]
-20°C1 month[2][4]
General Solubility DMSOGood solubility[1]
Ethanol/MethanolModerate solubility[1]
WaterModerate to low solubility[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in the complete cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with DMSO only).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Purine_Nucleoside_Analog_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway PNA Adenosine-2-carboxy methyl amide Transport Nucleoside Transporters PNA->Transport Enters cell via Phosphorylation Cellular Kinases Transport->Phosphorylation Intracellular Transport Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Converts to DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporated by DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibits DNA_Damage DNA Damage & Replication Stress DNA_Synthesis->DNA_Damage Leads to ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Activates Bax_Bak Bax/Bak Activation p53->Bax_Bak Activates Mitochondria Mitochondria Bax_Bak->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Mechanism of action for purine nucleoside analogs leading to apoptosis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture & Seed Cells (96-well plate) Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for 24-72h Cell_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Add Solubilization Buffer MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Normalization Normalize to Vehicle Control Absorbance_Reading->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 Value Dose_Response->IC50_Calculation

Caption: Workflow for determining the IC50 of a compound using an MTT assay.

References

Adenosine Receptor Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting adenosine (B11128) receptor binding assays. The following information is presented in a question-and-answer format to directly address common issues encountered during these experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue: High Non-Specific Binding

Q1: My non-specific binding is excessively high, what are the likely causes and how can I reduce it?

A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. Common causes and troubleshooting steps include:

  • Radioligand Properties : Hydrophobic radioligands have a tendency to exhibit higher non-specific binding. If possible, consider using a radioligand with lower hydrophobicity and ensure its purity is greater than 90%.[1]

  • Assay Conditions :

    • Optimize Blocking Agents : Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions.[1] The addition of salts or detergents to the wash or binding buffer can also be beneficial.[1]

    • Adjust Incubation Time and Temperature : Shorter incubation times and lower temperatures can sometimes reduce NSB. However, it's crucial to ensure that specific binding still reaches equilibrium.[1]

    • Radioligand Concentration : Using a radioligand concentration that is too high can lead to binding at lower-affinity, non-specific sites.[2]

  • Filtration and Washing :

    • Pre-treat Filters : Pre-coating filter plates with a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter itself.[3]

    • Optimize Washing : Inadequate or slow washing steps may not effectively remove all unbound and non-specifically bound radioligand.[2] Ensure rapid and efficient washing with ice-cold buffer.

Issue: Low Specific Binding

Q2: I am observing very low or no specific binding. What are the potential reasons for this?

A2: Low specific binding can be frustrating and may stem from several factors:

  • Receptor Integrity and Concentration :

    • Membrane Preparation : Ensure that the membrane preparation has been properly stored and handled to maintain receptor integrity.

    • Protein Concentration : Optimize the amount of membrane protein used in the assay. Too little protein will result in a low signal.[3]

  • Ligand Quality and Concentration :

    • Radioligand Degradation : Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.[3] Perform a saturation binding experiment to confirm the radioligand is performing as expected.[3]

    • Incorrect Ligand Concentration : Ensure the concentration of the radioligand is appropriate for the assay, typically at or below its Kd value for competition assays.[4]

  • Assay Conditions :

    • Equilibrium Not Reached : Determine the optimal incubation time for your specific radioligand and experimental conditions by performing a time-course experiment.[3]

    • Buffer Composition : The pH and ionic strength of the buffer can influence ligand binding. Ensure the buffer composition is optimal for the receptor-ligand interaction.

Issue: Inconsistent Results

Q3: My results are not reproducible between experiments. What could be causing this variability?

A3: Inconsistent results can be caused by a variety of factors throughout the experimental workflow:

  • Pipetting Errors : Inaccurate or inconsistent pipetting can lead to significant variability. Ensure all pipettes are calibrated and use proper pipetting techniques.

  • Reagent Preparation : Prepare fresh reagents for each experiment whenever possible. Inconsistent reagent concentrations can affect binding.

  • Cell Culture Conditions : For assays using whole cells, variations in cell density, passage number, and overall cell health can impact receptor expression and binding.

  • Incubation Times and Temperatures : Strict adherence to consistent incubation times and temperatures is critical for reproducible results.

  • Washing Steps : The speed and consistency of the washing steps are important to minimize variability in the removal of unbound ligand.[2]

Issue: Discrepancy Between Binding Affinity and Functional Potency

Q4: My compound shows high affinity in binding assays but low potency in functional assays. What could be the issue?

A4: This is a common observation and can be attributed to several factors:

  • Partial Agonism : The compound may be a partial agonist, which will bind with high affinity but only elicit a submaximal functional response compared to a full agonist.[3]

  • Functional Selectivity (Biased Agonism) : The compound might be a "biased agonist," preferentially activating one signaling pathway over another. For instance, it could be potent in a GTPγS binding assay but weak in a cAMP inhibition assay. It is important to test the compound in multiple functional assays that measure different downstream signaling events.[3]

  • Assay Conditions : Differences in assay conditions, such as the cell line used, receptor expression levels, and the specific functional readout, can influence the observed potency.[3]

  • Cellular Environment : The intracellular environment, including the complement of G proteins and other signaling molecules, can vary between cell types and affect the functional response to an agonist.[3]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of common ligands for the four human adenosine receptor subtypes. These values are indicative and can vary based on experimental conditions.

LigandA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Agonists
NECA13141,30028
Adenosine4101,20015,0001,200
R-PIA1.1130-3,100
CGS-2168023027--
Antagonists
ZM-241385-0.4--
DPCPX0.52,000--
Theophylline9,00013,00024,00045,000

Data compiled from multiple sources and should be used as a reference. Actual values may vary.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a known radioligand.

  • Membrane Preparation :

    • Culture cells expressing the adenosine receptor subtype of interest to confluency.

    • Harvest the cells and homogenize them in an ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[4]

  • Assay Setup :

    • In a 96-well plate, add the following components in order:

      • 50 µL of assay buffer.

      • 50 µL of various concentrations of the unlabeled test compound.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[4]

      • 100 µL of the membrane preparation (e.g., 10-20 µg of protein).[4]

    • For determining total binding, add buffer instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known non-selective antagonist (e.g., 10 µM theophylline) instead of the test compound.[4]

  • Incubation :

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[5]

  • Filtration :

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[5]

    • Wash the filters three times with ice-cold assay buffer.[4]

  • Radioactivity Measurement :

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[4]

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression.[4]

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the functional activity of a test compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

  • Cell Seeding :

    • Seed cells expressing the adenosine receptor subtype of interest into a 96-well plate and grow to approximately 90% confluency.[4]

  • Assay Procedure (Antagonist Mode) :

    • Wash the cells once with assay buffer.

    • Add 50 µL of various concentrations of the antagonist (test compound) to the wells and pre-incubate for 15-30 minutes at room temperature.[4]

    • Prepare a solution containing an adenosine receptor agonist (at a concentration that produces ~80% of its maximal effect, EC80) and forskolin (B1673556) (e.g., 10 µM, for Gi-coupled receptors).[4]

    • Add 50 µL of the agonist/forskolin solution to the wells.

    • Incubate for 30 minutes at room temperature.[4]

  • cAMP Measurement :

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.[5]

  • Data Analysis :

    • Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve.

    • Determine the IC50 value of the antagonist.

Visualizations

Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease ATP PKA_inhibit PKA Activity ↓ cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Gs Gs/olf A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase ATP PKA_stimulate PKA Activity ↑ cAMP_increase->PKA_stimulate

Caption: Signaling pathways for adenosine receptor subtypes.

Experimental Workflow

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay_setup Assay Plate Setup (Ligands, Membranes) prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Troubleshooting Logic

Troubleshooting_Flow rect_node rect_node start Problem with Binding Assay high_nsb High Non-Specific Binding? start->high_nsb low_specific Low Specific Binding? high_nsb->low_specific No sol_nsb1 Optimize Blocking Agents (BSA, PEI) high_nsb->sol_nsb1 Yes inconsistent Inconsistent Results? low_specific->inconsistent No sol_low1 Check Membrane Prep Quality low_specific->sol_low1 Yes sol_incon1 Review Pipetting Technique inconsistent->sol_incon1 Yes sol_nsb2 Adjust Incubation Time/Temp sol_nsb1->sol_nsb2 sol_nsb3 Check Radioligand Purity & Concentration sol_nsb2->sol_nsb3 sol_low2 Verify Radioligand Activity sol_low1->sol_low2 sol_low3 Optimize Protein Concentration sol_low2->sol_low3 sol_incon2 Ensure Consistent Incubation & Washing sol_incon1->sol_incon2 sol_incon3 Prepare Fresh Reagents sol_incon2->sol_incon3

Caption: A logical flow for troubleshooting common assay issues.

References

How to improve the yield of "Adenosine-2-carboxy methyl amide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Adenosine-2-carboxymethylamide. The guidance provided is based on established principles of nucleoside chemistry and aims to address common challenges to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for Adenosine-2-carboxymethylamide?

A1: A common and effective strategy involves a two-step process starting from a commercially available precursor like 2-aminoadenosine (B16350). The first step is the introduction of a carboxymethyl group at the 2-position via acylation, followed by a second step of amidation to form the final product. Protecting groups for the ribose hydroxyls are often necessary to prevent side reactions.

Q2: Why is the protection of the ribose hydroxyl groups important?

A2: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are nucleophilic and can react with many of the reagents used in the synthesis, leading to a mixture of undesired products and a significant reduction in the yield of the target molecule. Protection, for example by forming an isopropylidene acetal (B89532) (protecting the 2' and 3' hydroxyls) or using silyl (B83357) ethers, ensures that the reaction occurs selectively at the desired position on the purine (B94841) ring.

Q3: What are the main challenges in the synthesis of 2-substituted adenosine (B11128) analogs?

A3: The main challenges include achieving regioselectivity, avoiding side reactions on the purine ring and the ribose, and the purification of the final product from structurally similar impurities. The N1 and N6 positions of adenine (B156593) are also nucleophilic and can compete with the desired reaction at the 2-position if not properly managed.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods for monitoring the reaction progress. These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guide: Synthesis of Adenosine-2-carboxymethylamide

This guide addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of 2-carboxymethyladenosine and its subsequent amidation.

Part 1: Synthesis of 2-Carboxymethyladenosine (from 2-Aminoadenosine)
Problem Potential Cause Recommended Solution
Low to no conversion of starting material Ineffective activation of the acylating agent.Ensure that the activating agent (e.g., a carbodiimide) is fresh and used in the correct stoichiometric amount.
Low reactivity of 2-aminoadenosine.Ensure the starting material is pure and dry. The presence of impurities or moisture can inhibit the reaction.
Formation of multiple products Reaction at other nucleophilic sites (N1, N6, or ribose hydroxyls).Use appropriate protecting groups for the ribose hydroxyls (e.g., isopropylidene) and consider protecting the N6-amino group if side reactions are observed.[1][2]
Low yield of the desired product Suboptimal reaction conditions.Optimize the reaction temperature and time. Some reactions may require elevated temperatures to proceed efficiently, while others may need to be run at lower temperatures to minimize side reactions.
Difficult purification.Utilize column chromatography with a suitable solvent system to separate the product from unreacted starting materials and byproducts.
Part 2: Amidation of 2-Carboxymethyladenosine
Problem Potential Cause Recommended Solution
Low yield of the final amide product Incomplete activation of the carboxylic acid.Use a reliable coupling reagent such as HATU or EDC in an appropriate solvent. Ensure all reagents are anhydrous.
Degradation of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Presence of unreacted carboxylic acid Insufficient amount of methylamine (B109427) or coupling reagent.Use a slight excess of methylamine and ensure at least one equivalent of the coupling reagent is used.
Difficulty in purifying the final product Co-elution with byproducts.Optimize the chromatography conditions. A different solvent system or a different stationary phase may be required for effective separation.

Experimental Protocols

Protocol 1: Synthesis of 2-(Carboxymethylamino)adenosine

This protocol describes a potential method for the synthesis of the carboxylic acid intermediate from 2-aminoadenosine.

  • Protection of Ribose Hydroxyls: Protect the 2' and 3'-hydroxyl groups of 2-aminoadenosine using acetone (B3395972) in the presence of an acid catalyst to form the isopropylidene acetal.

  • Acylation: React the protected 2-aminoadenosine with a suitable acylating agent, such as methyl malonyl chloride, in an aprotic solvent like DMF in the presence of a non-nucleophilic base (e.g., triethylamine).

  • Decarboxylation: Heat the reaction mixture to induce decarboxylation of the malonate intermediate to yield the protected 2-(carboxymethylamino)adenosine.

  • Deprotection: Remove the isopropylidene protecting group using acidic conditions (e.g., trifluoroacetic acid in water) to yield 2-(carboxymethylamino)adenosine.

  • Purification: Purify the product using reverse-phase HPLC.

Protocol 2: Synthesis of Adenosine-2-carboxymethylamide

This protocol outlines the amidation of the carboxylic acid intermediate.

  • Activation of Carboxylic Acid: Dissolve 2-(carboxymethylamino)adenosine in an anhydrous aprotic solvent such as DMF. Add a coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA). Stir the mixture for 15-30 minutes at room temperature.

  • Amidation: Add a solution of methylamine (e.g., 1.5 equivalents of a solution in THF or as a hydrochloride salt) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the final Adenosine-2-carboxymethylamide.

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Aminoadenosine protect Protection of Ribose Hydroxyls start->protect acylate Acylation with Methyl Malonyl Chloride protect->acylate decarboxylate Decarboxylation acylate->decarboxylate deprotect Deprotection of Ribose Hydroxyls decarboxylate->deprotect intermediate Intermediate: 2-(Carboxymethylamino)adenosine deprotect->intermediate amidate Amidation with Methylamine intermediate->amidate purify Purification amidate->purify product Final Product: Adenosine-2-carboxymethylamide purify->product

Caption: A flowchart of the proposed synthesis of Adenosine-2-carboxymethylamide.

Adenosine Receptor Signaling Pathway

signaling_pathway ligand Adenosine Analog (e.g., Adenosine-2-carboxymethylamide) receptor Adenosine Receptor (e.g., A2A) ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Gene Expression, Metabolism) pka->response phosphorylates targets

Caption: A simplified diagram of the A2A adenosine receptor signaling pathway.

References

"Adenosine-2-carboxy methyl amide" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Adenosine-2-carboxymethylamide?

A1: Based on the known degradation of adenosine (B11128), Adenosine-2-carboxymethylamide is likely susceptible to both enzymatic and chemical degradation. The primary enzymatic degradation pathway for adenosine involves deamination by Adenosine Deaminase (ADA) to form inosine.[1][2] Another key pathway involves cleavage of the glycosidic bond. Chemically, hydrolysis, particularly at acidic pH, can lead to the cleavage of the glycosidic bond, separating the purine (B94841) base from the ribose sugar.[3][4]

Q2: How can I prevent the degradation of my Adenosine-2-carboxymethylamide samples?

A2: To prevent degradation, it is crucial to control storage conditions and consider the experimental environment. Key prevention strategies include:

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[1]

  • pH Control: Maintain solutions at a neutral pH to minimize acid or base-catalyzed hydrolysis.[1]

  • Enzyme Inhibitors: In biological samples where enzymatic degradation is a concern, use a "stop solution" containing enzyme inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an adenosine deaminase inhibitor, to prevent enzymatic breakdown.

  • Proper Collection of Biological Samples: When working with blood or plasma, collect samples directly into tubes containing a "stop solution" to immediately inhibit enzymatic activity.[5]

Q3: What are the typical signs of Adenosine-2-carboxymethylamide degradation?

A3: Degradation can be identified by several indicators:

  • Appearance of New Peaks in Chromatography: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks that are not present in a fresh sample is a strong indicator of degradation. The primary degradant of adenosine is adenine.[1]

  • Changes in pH: A significant change in the pH of a solution over time can indicate chemical degradation.[4][6]

  • Visual Changes: While less common for solutions, any change in color or clarity, or the formation of precipitates, could suggest degradation or instability.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis. Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, pH). Ensure samples were stored at recommended temperatures (-20°C or -80°C for long-term). 2. Prepare fresh samples and re-analyze. 3. For biological samples, ensure a "stop solution" with enzyme inhibitors was used during collection.
Loss of compound activity or concentration over time. Chemical or enzymatic degradation.1. Perform a stability study by analyzing aliquots of your sample at different time points under various storage conditions (e.g., room temperature, 4°C, -20°C). 2. Use a validated, stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.[1] 3. If enzymatic degradation is suspected, add an adenosine deaminase inhibitor to your sample preparation.
Inconsistent results between experimental replicates. Variable degradation between samples due to differences in handling.1. Standardize your sample handling protocol. Ensure all samples are processed identically and for the same duration. 2. Minimize the time samples spend at room temperature. 3. Use fresh aliquots for each experiment to avoid freeze-thaw cycles that can contribute to degradation.

Quantitative Data Summary

The stability of adenosine, and likely Adenosine-2-carboxymethylamide, is influenced by temperature and storage duration.

Table 1: Stability of Adenosine Solutions

ConcentrationStorage VehicleTemperatureDurationStabilityReference
6 µg/mL0.9% Sodium Chloride4°C or 25°C5 years (projected)Stable[1]
0.08 and 0.33 mg/mLCardioplegic solutions4°C or 23°C14 days>90% of initial concentration retained[4]
2 mg/mL0.9% Sodium Chloride in PVC and polyolefin bags2-8°C and 20-25°C14 days>90% of initial concentration retained[6]
Not specifiedAqueous solution4°C, 22°C, 37°C6 monthsNo alteration in initial concentration[1]
Not specifiedAqueous solution60°C, 72°C6 monthsSignificant decrease in concentration[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1]

  • Acid Hydrolysis: Treat a solution of Adenosine-2-carboxymethylamide with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.[1]

  • Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat a solid sample or solution of the compound at a high temperature.[1]

  • Photodegradation: Expose a solution of the compound to UV light.[1]

  • Analysis: Analyze the stressed samples using a suitable analytical method like HPLC to identify and quantify the parent compound and any degradation products.[1]

Protocol 2: HPLC Method for Stability Testing

A stability-indicating HPLC method is crucial for accurately determining the concentration of the compound and detecting any degradation products.[1]

  • Instrumentation: A standard HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm).[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 25mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 0.2 ml/min.[7]

  • Detection: UV detection at an appropriate wavelength for adenosine analogs (typically around 260 nm).

  • Quantification: For accurate quantification, especially in biological matrices, the use of a stable isotope-labeled internal standard (e.g., Adenosine-d2) with LC-MS/MS is recommended.[5]

Visualizations

Likely Degradation Pathway of Adenosine Analogs cluster_products Degradation Products Adenosine-2-carboxymethylamide Adenosine-2-carboxymethylamide Inosine_analog Inosine analog Adenosine-2-carboxymethylamide->Inosine_analog Adenosine Deaminase (ADA) Adenine_analog Adenine analog Adenosine-2-carboxymethylamide->Adenine_analog Hydrolysis (Acidic pH) Ribose_derivative Ribose derivative Experimental Workflow for Stability Assessment Sample_Prep Sample Preparation (e.g., in solution at various pH) Stress_Conditions Application of Stress Conditions (Heat, Light, Acid, Base, Oxidation) Sample_Prep->Stress_Conditions Time_Points Sample Collection at Different Time Points Stress_Conditions->Time_Points Analysis HPLC or LC-MS/MS Analysis Time_Points->Analysis Data_Evaluation Data Evaluation (Quantify parent compound and degradants) Analysis->Data_Evaluation

References

Technical Support Center: Minimizing Side Effects of Adenosine Agonists in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the side effects of adenosine (B11128) agonists in preclinical studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with non-selective adenosine agonists in preclinical studies?

A1: Non-selective adenosine agonists can activate all four adenosine receptor subtypes (A1, A2A, A2B, and A3), leading to a range of physiological effects. The most frequently observed side effects in preclinical models include cardiovascular and central nervous system (CNS) effects. Cardiovascular effects can manifest as hypotension (a drop in blood pressure), bradycardia (a slow heart rate), and atrioventricular (AV) block.[1][2] CNS effects may include sedation and motor impairment.[1][2] Other reported side effects are flushing, nausea, and shortness of breath.[1]

Q2: How can I minimize the cardiovascular side effects of my adenosine agonist?

A2: Minimizing cardiovascular side effects is a critical aspect of preclinical development. A key strategy is to use agonists with high selectivity for a specific adenosine receptor subtype to avoid off-target effects.[3] For example, A1 receptor activation is strongly linked to bradycardia, so highly selective A2A or A3 agonists would be expected to have a better cardiovascular safety profile in this regard.[2][3] Another approach is the use of partial agonists, which do not elicit a maximal response even at saturating concentrations, potentially reducing the severity of on-target side effects.[4] Careful dose-response studies are also essential to identify a therapeutic window where the desired efficacy is achieved with minimal side effects.

Q3: My A1 adenosine receptor agonist is causing significant bradycardia in my animal model. What can I do?

A3: Significant bradycardia is a known on-target side effect of A1 receptor activation.[2] To mitigate this, consider using a partial A1 agonist, which may provide therapeutic benefits without the pronounced cardiac effects of a full agonist.[2] Another strategy is to explore biased agonists that preferentially activate cardioprotective signaling pathways over those that lead to bradycardia.[3] Additionally, refining the dosing regimen to the lowest effective dose can help minimize this side effect.[5]

Q4: I am observing unexpected or inconsistent results in my in vivo studies. What are some potential reasons?

A4: Inconsistent in vivo results can stem from several factors. Species differences in adenosine receptor pharmacology are a significant consideration; a compound that is selective in one species may not be in another.[5] Receptor desensitization, or tachyphylaxis, where the receptor's response diminishes with repeated or prolonged agonist exposure, can also lead to a loss of efficacy over time.[4][6] It is also crucial to control for endogenous adenosine levels, which can fluctuate under different physiological conditions and influence the effects of your agonist.[6]

Troubleshooting Guides

In Vitro Assays

Problem: High variability or inconsistent results in my cAMP assay.

Possible CauseTroubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, viable, and within a low passage number to prevent phenotypic drift and altered receptor expression.[7]
Agonist Concentration and Stimulation Time Perform a full dose-response curve to identify the optimal agonist concentration. A time-course experiment (e.g., 5, 15, 30, 60 minutes) will determine the peak stimulation time for cAMP modulation.[7]
Phosphodiesterase (PDE) Activity Use a PDE inhibitor, such as IBMX, to prevent cAMP degradation and achieve a robust assay window. The concentration of the PDE inhibitor should be optimized for your cell type.[7]
Assay Drift Include positive (a known agonist) and negative (vehicle) controls on every plate to monitor assay performance and detect any drift between experiments.[7]
Low Forskolin (B1673556) Stimulation (for Gi-coupled receptors) Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin) to achieve a reproducible and robust cAMP signal.[6]
Compound Cytotoxicity Perform a cell viability assay to confirm that the observed effects are not due to cell death caused by the test compound.[6]

Problem: High non-specific binding in my radioligand binding assay.

Possible CauseTroubleshooting Steps
Radioligand Concentration Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[8]
Membrane Protein Concentration Optimize the amount of membrane protein per well. Too much protein can increase non-specific binding.[6]
Inadequate Washing Ensure sufficient and rapid washing of the filters to remove unbound radioligand.[9]
Filter Pre-treatment Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
Presence of Endogenous Adenosine Add adenosine deaminase to the assay buffer to degrade any endogenous adenosine in the membrane preparation that could interfere with binding.[6]
Radioligand Degradation Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.[6]

Quantitative Data

Table 1: Binding Affinities (Ki) and Potencies (EC50) of Selected Adenosine Receptor Agonists

CompoundReceptor SubtypeKi (nM)EC50 (nM)Reference
AdenosineA1-310[10]
A2A-700[10]
A2B-24000[10]
A3-290[10]
N6-Cyclopentyladenosine (CPA)A10.6-[11]
2-Chloro-N6-cyclopentyladenosine (CCPA)A10.2-[11]
CGS-21680A2A2227[12]
NECAA114-[13]
A2A20-[13]
A350217[13]
2-Cl-IB-MECAA31.139[13]
CVT-3619A155-[5]

Note: Ki and EC50 values can vary depending on the experimental conditions and cell types used.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the adenosine receptor of interest.

  • Radioligand specific for the receptor subtype.

  • Non-labeled competitor ligand (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest cells expressing the receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound to wells containing the membrane preparation.[6]

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Protocol 2: cAMP Functional Assay (for Gi-coupled A1 and A3 receptors)

Objective: To measure the functional potency (EC50) of an agonist in inhibiting adenylyl cyclase activity.

Materials:

  • Cells expressing the Gi-coupled adenosine receptor of interest.

  • Adenosine agonist (test compound).

  • Forskolin (or another adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.[14]

  • Compound Addition: Pre-incubate cells with increasing concentrations of the adenosine agonist.[14]

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.[14]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.[7]

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 value.[14]

Visualizations

Adenosine_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1/A3 Agonist A1/A3 Agonist A1/A3 Receptor A1/A3 Receptor A1/A3 Agonist->A1/A3 Receptor Gi/o Gi/o A1/A3 Receptor->Gi/o Activates Adenylate Cyclase (AC) Adenylate Cyclase (AC) Gi/o->Adenylate Cyclase (AC) Inhibits cAMP cAMP Adenylate Cyclase (AC)->cAMP Decreases Physiological Response (Inhibition) Physiological Response (Inhibition) cAMP->Physiological Response (Inhibition) A2A/A2B Agonist A2A/A2B Agonist A2A/A2B Receptor A2A/A2B Receptor A2A/A2B Agonist->A2A/A2B Receptor Gs Gs A2A/A2B Receptor->Gs Activates Adenylate Cyclase (AC)2 Adenylate Cyclase (AC) Gs->Adenylate Cyclase (AC)2 Stimulates cAMP2 cAMP Adenylate Cyclase (AC)2->cAMP2 Increases Physiological Response (Stimulation) Physiological Response (Stimulation) cAMP2->Physiological Response (Stimulation)

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Receptor Binding Radioligand Binding Assay (Determine Ki) Functional Assay cAMP Assay (Determine EC50 & Efficacy) Receptor Binding->Functional Assay Confirm functional activity Selectivity Profiling Test against other adenosine receptor subtypes Functional Assay->Selectivity Profiling Assess off-target potential Dose-Response Establish Efficacy (Therapeutic Dose Range) Selectivity Profiling->Dose-Response Proceed with selective compounds Side Effect Profiling Cardiovascular Monitoring (BP, HR, ECG) CNS Assessment (Behavioral Tests) Dose-Response->Side Effect Profiling Evaluate safety at therapeutic doses Pharmacokinetics Determine ADME properties Side Effect Profiling->Pharmacokinetics Understand exposure-response

Caption: Preclinical Experimental Workflow.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Assay_Conditions Assay Conditions Optimized? Start->Check_Assay_Conditions Optimize_Assay Optimize: - Reagent Concentrations - Incubation Times - Cell Density Check_Assay_Conditions->Optimize_Assay No Check_Compound Compound Integrity and Purity? Check_Assay_Conditions->Check_Compound Yes Optimize_Assay->Start Verify_Compound Verify: - Purity by HPLC/MS - Correct Storage - Fresh Dilutions Check_Compound->Verify_Compound No Check_Cell_Line Cell Line Health and Passage? Check_Compound->Check_Cell_Line Yes Verify_Compound->Start Culture_New_Cells Use low passage cells and ensure high viability Check_Cell_Line->Culture_New_Cells No Success Consistent Results Check_Cell_Line->Success Yes Culture_New_Cells->Start

Caption: Troubleshooting Workflow.

References

Refining protocols for consistent results with "Adenosine-2-carboxy methyl amide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Adenosine-2-carboxy methyl amide in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a purine (B94841) nucleoside analogue.[1][2] Such analogues are recognized for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1][2] The primary mechanisms of action are believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Q2: How should I dissolve and store this compound?

For initial stock solutions, it is recommended to use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] Poor aqueous solubility is a common issue with many adenosine (B11128) receptor agonists.[3] For long-term storage, it is advisable to store the compound as a crystalline solid at -20°C, where it can be stable for at least four years. Aqueous solutions are not recommended for storage for more than one day.

Q3: What are the known signaling pathways associated with adenosine analogs?

Adenosine analogs typically exert their effects by interacting with four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3.[4][5] These receptors are G protein-coupled receptors (GPCRs).[4][5]

  • A1 and A3 Receptors: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4] They can also activate phospholipase C (PLC) pathways.[4]

  • A2A and A2B Receptors: Typically couple to Gs proteins, which stimulates adenylyl cyclase and increases intracellular cAMP levels.[4] The A2B receptor can also couple to Gq.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer Low aqueous solubility of the adenosine analog.Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as DMSO can have physiological effects.[6]
Inconsistent or No Biological Activity 1. Compound degradation. 2. Incorrect receptor subtype expression in the cell model. 3. Suboptimal compound concentration.1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Verify the expression of adenosine receptor subtypes (A1, A2A, A2B, A3) in your cell line using techniques like RT-PCR.[7] 3. Perform a dose-response experiment to determine the optimal concentration range.
High Background Signal in cAMP Assays Basal activity of adenylyl cyclase or constitutive receptor activity.Consider using a reference inverse agonist to establish a baseline for inverse agonism measurements.[8] If testing for agonism, ensure to include a control with a known adenylyl cyclase activator like forskolin (B1673556) to confirm assay functionality.[9]
Unexpected Off-Target Effects Lack of receptor selectivity.Characterize the binding affinity of this compound across all four adenosine receptor subtypes to determine its selectivity profile.[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Preparation of 10 mM Stock Solution:

    • Weigh out a precise amount of this compound (Molecular Weight: 324.29 g/mol ).

    • Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.24 mg of the compound in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentrations.

    • Important: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) and consistent across all experimental conditions to avoid solvent-induced artifacts.[6]

Protocol 2: In Vitro Cell-Based cAMP Assay

This protocol is designed to assess the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating its potential agonistic or antagonistic activity at Gs- or Gi-coupled adenosine receptors.

  • Cell Seeding:

    • Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate (e.g., 96-well plate).

    • Allow the cells to adhere and grow to the desired confluency (typically 80-90%).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free cell culture medium.

    • Include appropriate controls:

      • Vehicle control (medium with the same final concentration of DMSO).

      • Positive control for Gs-coupled receptors (e.g., a known A2A or A2B agonist).

      • Positive control for Gi-coupled receptors (e.g., a known A1 or A3 agonist in the presence of forskolin to stimulate basal cAMP).

    • Remove the culture medium from the cells and replace it with the medium containing the test compounds and controls.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

    • Measure the intracellular cAMP levels using a plate reader.

  • Data Analysis:

    • Normalize the cAMP levels to the vehicle control.

    • Plot the normalized cAMP levels against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Quantitative Data

The following table presents representative binding affinities for adenosine receptor agonists. Note that specific Ki values for this compound are not publicly available and would need to be determined experimentally.

CompoundHuman A1 (Ki, nM)Human A2A (Ki, nM)
Adenosine Analog X 5.2150
Adenosine Analog Y 2508.9
Non-selective Agonist 12.115.5

Table 1: Example binding affinities (Ki, nM) of adenosine receptor agonists.[3]

Visualizations

Adenosine_Signaling_Pathway cluster_A1_A3 A1 / A3 Receptor Pathway cluster_A2A_A2B A2A / A2B Receptor Pathway A1_A3 A1/A3 AR Gi Gαi/o A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A/A2B AR Gs Gαs A2A_A2B->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc Ligand Adenosine-2-carboxy methyl amide Ligand->A1_A3 Ligand->A2A_A2B

Caption: Adenosine receptor signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Aqueous Buffer prep_stock->prep_working compound_treatment Treat Cells with Compound prep_working->compound_treatment cell_seeding Seed Cells cell_seeding->compound_treatment cell_lysis Lyse Cells compound_treatment->cell_lysis measure_cAMP Measure cAMP Levels cell_lysis->measure_cAMP data_analysis Analyze Data (Dose-Response Curve) measure_cAMP->data_analysis

Caption: General experimental workflow for a cell-based cAMP assay.

References

Challenges and solutions in the clinical development of adenosine receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of adenosine (B11128) receptor agonists.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical and clinical development.

Question: My adenosine receptor agonist shows low potency or efficacy in functional assays. What are the potential causes and solutions?

Answer: Low potency or efficacy can stem from several factors ranging from experimental setup to inherent compound properties.

  • Receptor Desensitization: Prolonged exposure to full agonists can lead to receptor desensitization (tachyphylaxis), where the cellular response diminishes over time.[1][2] The A3 receptor, in particular, is subject to very fast downregulation, sometimes within minutes.[3]

    • Solution: Consider using partial agonists, which are less likely to cause desensitization.[4] For in vitro assays, minimize pre-incubation times and use agonist-naive cells for each experiment.

  • Assay Conditions: The choice of functional assay can influence the observed efficacy. A compound may appear as a partial agonist in one assay but a full agonist in another, a phenomenon known as functional selectivity or biased agonism.[5]

    • Solution: Profile your compound across multiple functional readouts (e.g., cAMP accumulation, β-arrestin recruitment, ion channel activation) to build a complete picture of its signaling profile.

  • Low Receptor Density: The target tissue or cell line may have a low density of the specific adenosine receptor subtype, leading to a weak response.[1]

    • Solution: Use cell lines engineered to overexpress the receptor of interest for initial characterization. Confirm receptor expression levels in your experimental system using techniques like radioligand binding or western blotting.

  • Compound Stability/Solubility: The agonist may be degrading in the assay medium or have poor solubility, reducing the effective concentration at the receptor.

    • Solution: Assess compound stability and solubility under your specific experimental conditions. Adjust buffer components or use appropriate vehicles (e.g., DMSO) as needed.

Question: I'm observing significant off-target effects, particularly cardiovascular side effects, in my in vivo models. How can I mitigate these?

Answer: Off-target effects are a primary challenge due to the wide distribution of adenosine receptors throughout the body.[1][6] Cardiovascular effects like bradycardia (slow heart rate) and hypotension (low blood pressure) are common with A1 receptor agonists, while A2A agonists can also affect blood pressure.[7][8]

  • Improve Subtype Selectivity: The agonist may be acting on multiple adenosine receptor subtypes. For example, an intended A1 agonist might also activate A2A or A2B receptors, leading to vasodilation and hypotension.

    • Solution: The primary strategy is to design agonists with high selectivity for the target receptor subtype. Refer to structure-activity relationship (SAR) studies to guide medicinal chemistry efforts.[9]

  • Consider Partial Agonism: Full agonists can elicit a maximal response that leads to on-target side effects. For instance, strong A1 activation in the heart is cardioprotective but also causes bradycardia.[8]

    • Solution: Developing partial agonists can be an effective strategy. They activate the receptor sufficiently for a therapeutic effect but not to the extent that it causes severe side effects, offering a wider therapeutic window.[4][5]

  • Explore Biased Agonism: A biased agonist can selectively activate a therapeutically relevant pathway (e.g., a cardioprotective signal) without engaging the pathway that causes adverse effects (e.g., bradycardia), even though both are mediated by the same receptor.[5][8]

    • Solution: Design ligands that preferentially stimulate specific downstream signaling cascades (e.g., G-protein vs. β-arrestin pathways). This requires detailed characterization using multiple functional assays.

  • Allosteric Modulators: Positive allosteric modulators (PAMs) are an alternative. They don't activate the receptor directly but enhance the effect of the endogenous agonist (adenosine). This can provide a more localized and physiologically controlled response, as the effect is more pronounced in tissues with high adenosine levels, such as ischemic areas.[2][4]

Question: My agonist has poor oral bioavailability and a short half-life. What are some potential solutions?

Answer: Many adenosine derivatives, being nucleoside analogs, suffer from poor membrane permeability and rapid metabolism, leading to a short half-life and low oral bioavailability.[1]

  • Prodrugs: Design a prodrug that masks the polar functional groups of the agonist, improving its absorption. The prodrug is then metabolized in vivo to release the active compound.

  • Formulation Strategies: Employ pharmaceutical formulation techniques such as nano-formulations, liposomes, or co-crystals to enhance solubility and absorption.

  • Structural Modification: Modify the compound's structure to reduce susceptibility to metabolic enzymes like adenosine deaminase and adenosine kinase.[10] For CNS-targeted drugs, modifications are needed to improve the ability to cross the blood-brain barrier.[1][11]

Frequently Asked Questions (FAQs)

Question: What are the primary signaling pathways for the four adenosine receptor subtypes?

Answer: Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity and other downstream effectors.[10][12]

  • A1 and A3 Receptors: These subtypes typically couple to inhibitory G proteins (Gαi/o). Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] They can also activate other pathways, including phospholipase C (PLC), leading to increased intracellular calcium.[13]

  • A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gαs). Activation of Gαs stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[12][14] This rise in cAMP activates Protein Kinase A (PKA) and other downstream targets.[14] The A2B receptor can also couple to Gq in some tissues, stimulating the PLC pathway.[2]

Adenosine_Signaling_Pathways cluster_A1_A3 A1 / A3 Receptor Pathway cluster_A2A_A2B A2A / A2B Receptor Pathway A1_A3 A1R / A3R Agonist Receptor_A1_A3 A1 / A3 Receptor A1_A3->Receptor_A1_A3 Gi Gαi/o Protein Receptor_A1_A3->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Effect_inhib Inhibitory Cellular Effects cAMP_dec->Effect_inhib A2A_A2B A2AR / A2BR Agonist Receptor_A2A_A2B A2A / A2B Receptor A2A_A2B->Receptor_A2A_A2B Gs Gαs Protein Receptor_A2A_A2B->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc cAMP ↑ AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Effect_stim Stimulatory Cellular Effects PKA->Effect_stim

Canonical Gs and Gi signaling pathways for adenosine receptors.

Question: What are the most common adverse effects observed in the clinical development of adenosine agonists?

Answer: Adverse effects are a major hurdle, primarily due to the ubiquitous expression of adenosine receptors.[1][6] The effects are typically short-lived due to adenosine's rapid metabolism.[15][16]

Adverse Effect CategorySpecific SymptomsAssociated Receptor(s) (Primarily)Frequency
Cardiovascular Flushing, hypotension (low blood pressure), arrhythmias (e.g., AV block, atrial fibrillation), bradycardia, chest pain.[17][18]A1, A2A, A2BVery Common to Common
Respiratory Dyspnea (shortness of breath), bronchospasm (especially in asthmatics).[16][18]A2B, A3Common
Neurological Headache, dizziness, lightheadedness, numbness, nervousness.[15][17]A1, A2ACommon
Gastrointestinal Nausea, metallic taste.[15][16]-Common
General Sweating, feeling of impending doom or general discomfort.[15][16]-Common

Question: How do I perform a competitive radioligand binding assay to determine the affinity (Ki) of my test compound?

Answer: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.[19][20]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues known to express the adenosine receptor subtype of interest in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform centrifugation to pellet the cell debris and isolate the membrane fraction, which contains the receptors. Resuspend the membrane pellet in the assay buffer.[19]

  • Assay Setup (in a 96-well plate or microcentrifuge tubes):

    • Add the membrane preparation (typically 20-50 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS-21680 for A2A receptors) at a concentration near its dissociation constant (Kd).[19][21]

    • Add increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known standard antagonist (e.g., theophylline) in separate wells.

    • For determining total binding, add only the membrane and radioligand.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[20]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[20]

  • Detection:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Separation & Detection cluster_analysis Data Analysis prep 1. Prepare Membranes from Receptor-Expressing Cells setup 2. Set up Reaction: Membranes + Radioligand + Test Compound prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Filter & Wash to Separate Bound Ligand incubate->filter count 5. Measure Radioactivity (Scintillation Counting) filter->count analyze 6. Calculate IC50 & Convert to Ki (Cheng-Prusoff) count->analyze

Workflow for a competitive radioligand binding assay.

Question: What is a standard protocol for a cAMP accumulation functional assay?

Answer: This functional assay measures the ability of an agonist to stimulate (via A2A/A2B receptors) or inhibit (via A1/A3 receptors) the production of intracellular cyclic AMP (cAMP).[19][21]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Preparation:

    • Culture cells expressing the adenosine receptor of interest in 24- or 96-well plates until they reach the desired confluency.

    • Wash the cells with a serum-free medium (e.g., DMEM with HEPES).[21]

  • Pre-incubation:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for 15-30 minutes. This is critical to prevent the degradation of any cAMP that is produced.[19][21]

    • For antagonist mode experiments, pre-incubate with the antagonist during this step.

  • Agonist Stimulation:

    • For A2A/A2B Receptors (Gs-coupled): Add increasing concentrations of your test agonist to the wells.

    • For A1/A3 Receptors (Gi-coupled): Add a fixed, sub-maximal concentration of an adenylyl cyclase activator like forskolin (B1673556) to all wells. Then, add increasing concentrations of your test agonist. The agonist is expected to inhibit the forskolin-stimulated cAMP production.[19]

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[19]

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or LANCE (Lanthanide Chelate Excite).[19]

  • Data Analysis:

    • Plot the measured cAMP concentration against the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists or Gi-coupled agonists) and the maximum response (Emax).

Agonist_Development_Logic cluster_challenges Key Clinical Development Challenges cluster_solutions Potential Solutions & Strategies SideEffects On-Target Side Effects (e.g., Bradycardia, Hypotension) Desensitization Receptor Desensitization (Tachyphylaxis) Full Full Agonist Full->SideEffects High Risk Full->Desensitization High Risk Partial Partial Agonist Partial->SideEffects Lower Risk Partial->Desensitization Lower Risk Biased Biased Agonist Biased->SideEffects Mitigates by Pathway Selection Allo Allosteric Modulator Allo->SideEffects Mitigates by Physiological Control

References

Validation & Comparative

"Adenosine-2-carboxy methyl amide" vs other adenosine A1 receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of selected adenosine (B11128) A1 receptor (A1R) agonists, focusing on their biochemical and pharmacological properties. Due to the limited publicly available data on the specific compound "Adenosine-2-carboxy methyl amide" regarding its activity at the adenosine A1 receptor, this guide will focus on a comparative analysis of well-characterized A1R agonists. This will include endogenous adenosine and several synthetic analogs, providing a framework for understanding the structure-activity relationships and experimental evaluation of this class of compounds.

Introduction to Adenosine A1 Receptor Agonists

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) widely distributed throughout the body, including the brain, heart, adipose tissue, and kidneys. Its activation by adenosine and synthetic agonists elicits a range of physiological effects, making it a significant target for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. A1R agonists are being investigated for their potential as antiarrhythmics, anticonvulsants, analgesics, and cardioprotective agents.

Comparative Performance of A1 Receptor Agonists

The efficacy and utility of an A1R agonist are determined by several key parameters, including its binding affinity (Ki), functional potency (EC50 or IC50), and selectivity for the A1R over other adenosine receptor subtypes (A2A, A2B, and A3). Below is a summary of these parameters for several prominent A1R agonists.

Table 1: Binding Affinity (Ki) of Selected Agonists for Human Adenosine A1 Receptor

CompoundKi (nM) at human A1RReference
Adenosine~100[1]
CPA (N⁶-Cyclopentyladenosine)1.8[2]
CCPA (2-Chloro-N⁶-cyclopentyladenosine)0.5 - 1.5[2]
NECA (5'-N-Ethylcarboxamidoadenosine)6.7[2]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

Table 2: Functional Potency and Selectivity of Selected A1R Agonists

CompoundFunctional AssayPotency (EC50/IC50, nM)A1R Selectivity vs A2ARReference
AdenosinecAMP Inhibition~300Non-selective[3]
CPAcAMP Inhibition~25High[2]
CCPAcAMP Inhibition~10Very High (>1000-fold)[2]
NECAcAMP Inhibition~10Low (potent at multiple subtypes)[2]

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist initiates a cascade of intracellular signaling events. The A1R is primarily coupled to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium channels (causing hyperpolarization) and the inhibition of N-type and P/Q-type calcium channels.[4] This signaling cascade underlies the inhibitory effects of A1R activation on neuronal firing and cardiac conduction.

A1R_Signaling_Pathway Agonist Adenosine A1 Receptor Agonist A1R Adenosine A1 Receptor (A1R) Agonist->A1R Binds to G_protein Gi/o Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_protein->Ion_Channels βγ subunits modulate cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Firing, ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets Ion_Channels->Cellular_Response Alters Membrane Potential

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The characterization of adenosine A1 receptor agonists relies on standardized in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A1 receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Objective: To measure the ability of a test compound to displace a specific radioligand from the A1 receptor, thereby determining its binding affinity.

Materials:

  • Cell membranes prepared from cells or tissues expressing the adenosine A1 receptor.

  • Radioligand: e.g., [³H]CCPA (a high-affinity A1R agonist) or [³H]DPCPX (a high-affinity A1R antagonist).

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled A1R ligand (e.g., theophylline (B1681296) or unlabeled CCPA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an A1R agonist to inhibit the production of cyclic AMP (cAMP), providing a measure of its functional potency (EC50 or IC50).

Objective: To quantify the dose-dependent inhibition of adenylyl cyclase activity by an A1R agonist.

Materials:

  • Cells expressing the adenosine A1 receptor (e.g., CHO or HEK293 cells).

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Test compound (e.g., this compound).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or LANCE-based).

Procedure:

  • Cell Culture: Plate the A1R-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels as a function of the test compound concentration to generate a dose-response curve and determine the IC50 or EC50 value for the inhibition of cAMP accumulation.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B1 Prepare A1R-expressing cell membranes B2 Incubate membranes with [3H]Radioligand and varying [Test Compound] B1->B2 B3 Separate bound from free radioligand via filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki from competition curve B4->B5 F1 Culture A1R-expressing cells F2 Pre-treat cells with varying [Test Compound] F1->F2 F3 Stimulate with Forskolin to produce cAMP F2->F3 F4 Lyse cells and quantify intracellular cAMP F3->F4 F5 Calculate EC50/IC50 from dose-response curve F4->F5 start Start: Characterization of A1R Agonist start->B1 start->F1

Caption: Experimental Workflow for A1R Agonist Characterization.

Conclusion

References

A Comparative Analysis of Adenosine-2-carboxy methyl amide and Cladribine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Adenosine-2-carboxy methyl amide and Cladribine (B1669150) for Researchers

This guide provides a detailed comparative analysis of two purine (B94841) nucleoside analogs: this compound and cladribine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and clinical implications based on available data. While cladribine is a well-documented therapeutic agent, information on this compound is limited to its classification as a purine nucleoside analog with general antitumor properties.

Introduction to the Compounds

This compound is identified as a purine nucleoside analogue.[1][2][3] Compounds of this class are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1][2][3] The general mechanism of action for these analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3]

Cladribine , also known as 2-chlorodeoxyadenosine (2-CdA), is a synthetic deoxyadenosine (B7792050) analog.[4][5] It is an established medication used in the treatment of hairy cell leukemia and relapsing forms of multiple sclerosis.[4][6][7][8] Cladribine selectively targets lymphocytes, leading to their depletion and thereby exerting its therapeutic effects.[6][9][10]

Mechanism of Action

Purine nucleoside analogs function as antimetabolites. After cellular uptake, they are phosphorylated to their active triphosphate forms, which can then interfere with nucleic acid synthesis and repair.

This compound , as a purine nucleoside analog, is presumed to follow this general mechanism. It likely requires intracellular phosphorylation to an active form that can be incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in rapidly dividing cells.[1][2][3]

Cladribine has a well-defined mechanism of action. It is transported into cells and phosphorylated by deoxycytidine kinase (DCK) to its active form, 2-chloro-deoxyadenosine triphosphate (Cd-ATP).[4][6][9] A key feature of cladribine is its resistance to degradation by adenosine (B11128) deaminase (ADA), allowing it to accumulate within the cell.[4][6] Cd-ATP interferes with DNA synthesis and repair by inhibiting enzymes like ribonucleotide reductase and DNA polymerase, leading to DNA strand breaks and apoptosis.[4][10] Cladribine's selectivity for lymphocytes is due to the high DCK to 5'-nucleotidase (5'-NT) ratio in these cells, leading to the preferential accumulation of its active metabolites.[6][10]

Signaling Pathway of Cladribine

cladribine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cladribine_ext Cladribine (Extracellular) NT Nucleoside Transporters Cladribine_ext->NT Uptake Cladribine_int Cladribine (Intracellular) NT->Cladribine_int DCK Deoxycytidine Kinase (DCK) Cladribine_int->DCK Phosphorylation Cd_AMP Cladribine Monophosphate DCK->Cd_AMP Kinases Other Kinases Cd_AMP->Kinases Cd_ATP Cladribine Triphosphate (Cd-ATP) Kinases->Cd_ATP DNA_Polymerase DNA Polymerase Cd_ATP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase Cd_ATP->RNR Inhibition DNA_Synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis DNA_Breaks DNA Strand Breaks DNA_Synthesis->DNA_Breaks Disruption Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of action of Cladribine.

Comparative Data

Table 1: Comparison of General Properties and Mechanism of Action
FeatureThis compoundCladribine
Compound Class Purine Nucleoside Analog[1][2][3]Purine Nucleoside Analog (Deoxyadenosine Analog)[4][5]
Primary Target Presumed to be rapidly dividing cells, particularly lymphoid malignancies[1][2]B and T lymphocytes[6][10]
Activation Requires intracellular phosphorylation (presumed)[1][2]Intracellular phosphorylation by deoxycytidine kinase (DCK)[6][9]
Active Metabolite Not specified2-chloro-deoxyadenosine triphosphate (Cd-ATP)[4]
Molecular Mechanism Inhibition of DNA synthesis, induction of apoptosis (general for class)[1][2][3]Inhibition of DNA polymerase and ribonucleotide reductase, incorporation into DNA, leading to DNA strand breaks and apoptosis[4][10]
Resistance to ADA Not specifiedYes, the chlorine atom at the 2-position confers resistance to adenosine deaminase (ADA)[4][6]
Table 2: Pharmacokinetic Profile Comparison
ParameterThis compoundCladribine
Administration Not specified (Research chemical)Oral, Intravenous, Subcutaneous[7][11]
Oral Bioavailability Not available~40% (range 37-51%)[11][12]
Distribution Not availableExtensive tissue distribution and intracellular uptake; Volume of distribution: 480–490 L[12]
Plasma Protein Binding Not available20%[12]
Metabolism Not availablePrimarily intracellular phosphorylation. Cytochrome P450-mediated metabolism is minor.[7][12]
Elimination Half-life Not availableVaries, approx. 10 to 20 hours depending on administration route[7][11]
Excretion Not availableMainly renal; 21-35% of an IV dose is excreted unchanged in urine[11]
Table 3: Clinical Efficacy and Safety Overview
AspectThis compoundCladribine
Approved Indications None (Research chemical)Hairy Cell Leukemia, Relapsing Multiple Sclerosis[4][5][8]
Efficacy in MS (CLARITY Study) Not applicableReduced annualized relapse rate by 58% vs. placebo.[13] A high proportion of patients remained relapse-free over extended periods.[13][14]
Long-term Efficacy (CLASSIC-MS) Not applicableDurable effect, with over 53% of patients remaining attack-free 8-11 years post-treatment in the ORACLE trial cohort.[15]
Common Adverse Events Not availableLymphopenia, infections, bone marrow suppression, nausea.[7][14][16]
Serious Adverse Events Not availableSevere lymphopenia, potential for neurotoxicity at high doses.[14][17]

Experimental Protocols

Detailed experimental data for this compound is not publicly available. The following protocols describe general methodologies for evaluating purine analogs and specific methods used for cladribine.

Protocol 1: In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Cell Culture: Culture relevant cell lines (e.g., lymphoid leukemia cell lines like Jurkat or CEM) in appropriate media.

    • Treatment: Plate cells in 96-well plates and treat with a range of concentrations of this compound or cladribine for 48-72 hours.

    • Viability Assessment: Assess cell viability using an MTT or resazurin-based assay. The absorbance is measured using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay via Flow Cytometry
  • Objective: To quantify the induction of apoptosis by the compounds.

  • Methodology:

    • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

    • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Preclinical) Cell_Lines Select Target Cell Lines (e.g., Lymphocytes, Cancer Cells) Cytotoxicity Cytotoxicity Assay (MTT/Resazurin) Determine IC50 values Cell_Lines->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells Cytotoxicity->Apoptosis Animal_Model Select Animal Model (e.g., Xenograft, EAE for MS) Cytotoxicity->Animal_Model Lead Compound Selection Mechanism Mechanism of Action Studies (e.g., Western Blot for DNA repair proteins) Apoptosis->Mechanism PK_PD Pharmacokinetic/Pharmacodynamic Studies (Dosing, Blood/Tissue Levels) Animal_Model->PK_PD Efficacy Efficacy Studies (Tumor growth, Clinical scores) PK_PD->Efficacy Toxicity Toxicology Studies (Histopathology, Blood counts) PK_PD->Toxicity

Caption: Comparative experimental workflow.

Conclusion

This comparative analysis highlights the significant difference in the available scientific knowledge between this compound and cladribine. Cladribine is a well-characterized drug with a defined mechanism of action, a comprehensive pharmacokinetic profile, and proven clinical efficacy and safety data from extensive trials.[4][6][11][13][16][18] It represents a targeted therapy that selectively depletes lymphocyte populations central to the pathogenesis of diseases like multiple sclerosis and hairy cell leukemia.[5][10]

In contrast, this compound is currently positioned as a research chemical within the broader class of purine nucleoside analogs.[1][2] While its mechanism is expected to involve the disruption of DNA synthesis and induction of apoptosis, specific experimental data on its potency, selectivity, pharmacokinetic properties, and safety are lacking in the public domain.

For researchers in drug development, cladribine serves as a benchmark purine analog with known therapeutic windows and toxicities. This compound may represent a novel chemical entity for investigation, but its potential can only be elucidated through rigorous preclinical testing following the experimental workflows outlined in this guide. Future studies are required to determine if it offers any advantages over established drugs like cladribine.

References

Comparative Efficacy Analysis: Adenosine-2-carboxy methyl amide versus Fludarabine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the available scientific literature presents a stark contrast in the body of evidence for Adenosine-2-carboxy methyl amide and the well-established anti-cancer agent, fludarabine (B1672870). While both are classified as purine (B94841) nucleoside analogs, a direct comparison of their efficacy is challenging due to the limited specific data available for this compound.

Fludarabine is a widely studied and clinically approved medication with a robust dataset supporting its use in the treatment of various hematological malignancies.[1][2] In contrast, this compound appears to be a compound primarily available for research purposes, with its anti-tumor activity described in general terms characteristic of its chemical class rather than through specific preclinical or clinical trial results.[3][4]

Overview of Fludarabine

Fludarabine, a fluorinated purine analog, is a cornerstone in the therapy of chronic lymphocytic leukemia (CLL) and other indolent lymphoid malignancies.[1] Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[5]

The Enigma of this compound

This compound is categorized as a purine nucleoside analogue, and like others in this family, it is suggested to exhibit broad antitumor activity.[3][4] The proposed mechanisms of action are the inhibition of DNA synthesis and the induction of apoptosis.[4] However, a thorough review of published literature reveals a lack of specific studies detailing its efficacy in cancer cell lines or in vivo models, and no comparative data against established drugs like fludarabine could be identified. The compound is listed by chemical suppliers for research use, indicating it has not undergone extensive clinical development.

Efficacy Data: A Tale of Two Compounds

Due to the absence of specific efficacy data for this compound, a direct quantitative comparison with fludarabine is not feasible. The following tables summarize the well-documented efficacy of fludarabine in its primary indication, chronic lymphocytic leukemia.

Table 1: Clinical Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (CLL)
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) RateReference
Fludarabine MonotherapyPreviously Untreated B-CLL63%20%[1]
Fludarabine + Cyclophosphamide (FC)Previously Untreated CLL≥80%35%[6]
Fludarabine + Cyclophosphamide + Rituximab (B1143277) (FCR)Previously Untreated CLL95%72%[7]
Fludarabine MonotherapyPre-treated B-CLL48%Not specified[1]
Fludarabine + Cyclophosphamide (FC)Fludarabine-Refractory CLL38%Not specified[6]

Note: Response rates can vary based on patient characteristics and specific study protocols.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of these compounds are crucial for reproducible research. Below are representative protocols for assessing the effects of fludarabine on cancer cells. Similar methodologies could be applied to study this compound.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in a cancer cell line.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., RPMI-8226 for multiple myeloma or MEC-2 for CLL) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., 10 nmol/L to 10 µmol/L for fludarabine).[8] A vehicle-treated control is included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay.[8] The absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by a compound.

Methodology:

  • Cell Treatment: Cells are treated with the compound at a relevant concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.[8]

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V and Propidium Iodide (PI).[5]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Signaling Pathways and Mechanisms of Action

The antitumor activity of purine nucleoside analogs is primarily mediated through their interference with DNA synthesis and the induction of apoptosis.

fludarabine_mechanism cluster_inhibition fludarabine Fludarabine (F-ara-A) f_ara_amp F-ara-AMP fludarabine->f_ara_amp dCK f_ara_adp F-ara-ADP f_ara_amp->f_ara_adp f_ara_atp F-ara-ATP (Active Metabolite) f_ara_adp->f_ara_atp dna_polymerase DNA Polymerase f_ara_atp->dna_polymerase ribonucleotide_reductase Ribonucleotide Reductase f_ara_atp->ribonucleotide_reductase dna_ligase DNA Ligase f_ara_atp->dna_ligase dna_synthesis Inhibition of DNA Synthesis apoptosis Induction of Apoptosis dna_synthesis->apoptosis

Fig. 1: Simplified signaling pathway of fludarabine's mechanism of action.

purine_analog_workflow start Parental Cancer Cell Line Culture ic50 Determine IC50 of Adenosine-2-carboxy methyl amide start->ic50 treatment Treat Cells with Varying Concentrations ic50->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Quantify Apoptosis (e.g., Flow Cytometry) treatment->apoptosis data_analysis Data Analysis and Efficacy Determination viability->data_analysis apoptosis->data_analysis

References

Validating the In Vivo Effects of Novel Adenosine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of adenosine (B11128) receptors presents a significant therapeutic potential for a myriad of pathological conditions, including inflammation, neuropathic pain, and cardiovascular diseases. The development of novel adenosine derivatives with enhanced selectivity and favorable pharmacokinetic profiles is a key focus in drug discovery. This guide provides an objective comparison of the in vivo effects of several novel adenosine derivatives, supported by experimental data and detailed protocols to aid researchers in their validation efforts.

Adenosine Receptor Signaling Pathways

Adenosine exerts its physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct intracellular signaling cascades, which are summarized below.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi Gq Gq A3->Gq AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PLC_A3 Phospholipase C IP3_DAG ↑ IP3 & DAG PLC_A3->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Gq->PLC_A3 A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA CREB CREB Activation PKA->CREB Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Adenosine Receptor Signaling Pathways.

Comparative In Vivo Efficacy of Novel Adenosine Derivatives

The following tables summarize the in vivo effects of representative novel adenosine derivatives compared to standard reference compounds.

Anti-Inflammatory Effects

Model: Carrageenan-Induced Paw Edema in Rats

CompoundReceptor TargetDose (mg/kg)RouteMax. Inhibition of Edema (%)Reference CompoundMax. Inhibition of Edema (%)
CF101 (IB-MECA) A3 Agonist1p.o.~50%Indomethacin~60%
LUF6000 A3 Allosteric Modulator0.1p.o.~45%Indomethacin~60%
ATL313 A2A Agonist0.01i.v.Significant reductionRolipramSignificant reduction
Analgesic Effects in Neuropathic Pain

Model: Chronic Constriction Injury (CCI) in Rats

CompoundReceptor TargetDose (µmol/kg)RouteReversal of Mechanical Allodynia (%)Reference CompoundReversal of Mechanical Allodynia (%)
MRS5698 A3 Agonist3p.o.>80%Gabapentin~60%
Cl-IB-MECA (CF102) A3 Agonist1 (mg/kg)i.p.Significant reversalAmitriptylineSignificant reversal
Capadenoson Partial A1 Agonist1 (mg/kg)p.o.Moderate reversalMorphineComplete reversal
Cardiovascular Effects

Model: Conscious, Normotensive Rats

CompoundReceptor TargetDoseRouteEffect on Heart RateEffect on Blood Pressure
CCPA A1 Agonist0.3-10 µg/kgi.v.Dose-dependent decrease (Bradycardia)Dose-dependent decrease (Hypotension)
2-hexynyl-NECA A2A Agonist0.3-10 µg/kgi.v.No significant changeDose-dependent decrease (Hypotension)
Capadenoson Partial A1 Agonistup to 10 µMi.v.Minimal decreaseNo significant change

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the in vivo anti-inflammatory activity of novel compounds.

Carrageenan_Edema_Workflow start Start: Acclimatize Rats (7 days) fasting Fast animals overnight (with water ad libitum) start->fasting baseline Measure baseline paw volume (Plethysmometer) fasting->baseline dosing Administer test compound or vehicle (p.o., i.p., etc.) baseline->dosing wait Waiting period (e.g., 60 min) dosing->wait induction Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw wait->induction measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan induction->measurement calculation Calculate % inhibition of edema: ((Vc - Vt) / Vc) * 100 Vc = Edema volume in control Vt = Edema volume in treated measurement->calculation end End of Experiment calculation->end

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection (typically 60 minutes for p.o. and 30 minutes for i.p.).

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and validated model of peripheral neuropathic pain.

Procedure:

  • Anesthesia: The rat is anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Surgical Preparation: The surgical area on the lateral aspect of the thigh is shaved and disinfected.

  • Sciatic Nerve Exposure: A small incision is made in the skin, and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the surrounding muscles is observed.

  • Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test), typically develop within a few days and can be assessed for several weeks.

CCI_Workflow start Start: Acclimatize Rats anesthesia Anesthetize the rat start->anesthesia surgery Expose sciatic nerve and apply four loose ligatures anesthesia->surgery closure Close muscle and skin incisions surgery->closure recovery Post-operative recovery and monitoring closure->recovery testing Behavioral testing for mechanical allodynia (von Frey) and thermal hyperalgesia (plantar test) recovery->testing dosing Administer test compound or vehicle testing->dosing post_dosing_testing Re-assess pain thresholds after dosing dosing->post_dosing_testing end End of Experiment post_dosing_testing->end

Caption: Workflow for the Chronic Constriction Injury Model.
In Vivo Cardiovascular Assessment in Conscious Rats

This protocol allows for the measurement of cardiovascular parameters in unrestrained, conscious animals, providing more physiologically relevant data.

Procedure:

  • Surgical Implantation of Telemetry Device: Rats are anesthetized, and a telemetry transmitter is surgically implanted. The pressure-sensing catheter is inserted into the abdominal aorta, and the biopotential leads are placed to record the electrocardiogram (ECG).

  • Recovery: Animals are allowed to recover from surgery for at least one week.

  • Acclimatization to Experimental Cages: Rats are housed individually in their home cages placed on top of the telemetry receivers.

  • Baseline Data Collection: Baseline cardiovascular parameters (blood pressure, heart rate, and activity) are continuously recorded for a control period (e.g., 24 hours).

  • Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

  • Post-Dose Data Collection: Cardiovascular parameters are continuously monitored for a specified period after compound administration.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between treatment groups.

This guide provides a foundational framework for the in vivo validation of novel adenosine derivatives. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on specific compounds and models. The provided data and methodologies aim to facilitate the objective comparison and selection of promising therapeutic candidates for further development.

A Head-to-Head Comparison of Purine Nucleoside Analogues in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vitro performance of key purine (B94841) nucleoside analogues—cladribine (B1669150), fludarabine, nelarabine (B1678015), and clofarabine (B1669196)—across various leukemia models. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows, this document aims to be an essential resource for researchers in hematological malignancies.

Purine nucleoside analogues are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby disrupting DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] While their general mechanism is understood, their specific activities and potencies can vary significantly across different types of leukemia.

Quantitative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for cladribine, fludarabine, nelarabine, and clofarabine in a range of leukemia cell lines. It is important to note that these values are compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as incubation times and assay methods.

Table 1: IC50 Values of Cladribine and Fludarabine in Leukemia Cell Lines

Cell LineLeukemia TypeCladribine IC50 (µM)Fludarabine IC50 (µM)
K562Chronic Myelogenous Leukemia-3.33[2]
LAMA-84Chronic Myeloid Leukemia-0.101
JURL-MK1Chronic Myeloid Leukemia-0.239
SUP-B15Acute Lymphoblastic Leukemia-0.686
NALM-6B-cell Leukemia-0.749
HL-60Acute Promyelocytic Leukemia--
MOLT-4Acute Lymphoblastic Leukemia--
THP-1Acute Monocytic Leukemia--
RPMI 8226Multiple Myeloma0.75[3][4]1.54 (as µg/mL)[5]
MM.1SMultiple Myeloma0.18[3][4]13.48 (as µg/mL)[5]
U266Multiple Myeloma2.43[3][4]222.2 (as µg/mL)[5]

Table 2: IC50 Values of Nelarabine and Clofarabine in Leukemia Cell Lines

Cell LineLeukemia TypeNelarabine IC50 (µM)Clofarabine IC50 (µM)
T-ALL Cell Lines (sensitive)T-cell Acute Lymphoblastic Leukemia2 - 5.5[6][7]-
T-ALL Cell Lines (resistant)T-cell Acute Lymphoblastic Leukemia>10[6]-
LOUCYT-cell Acute Lymphoblastic Leukemia300[7]-
K562Chronic Myelogenous Leukemia->0.29[8][9]
L1210Leukemia-<0.29[9]
HL-60Acute Promyelocytic Leukemia-0.028 - 0.29[8]
HL/ara-C20Cytarabine-resistant AML-0.32[10]
Infant ALL Cell LinesAcute Lymphoblastic Leukemia-0.01 - 0.1[11]

Mechanisms of Action: A Visualized Pathway

Purine nucleoside analogues exert their cytotoxic effects through a multi-step intracellular process. The following diagram illustrates the generalized signaling pathway.

PurineAnalogMechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Purine Analog Purine Analog Nucleoside\nTransporter Nucleoside Transporter Purine Analog->Nucleoside\nTransporter Uptake Analog (intracellular) Analog (intracellular) Nucleoside\nTransporter->Analog (intracellular) dCK Deoxycytidine Kinase (dCK) Analog (intracellular)->dCK Phosphorylation Analog-MP Analog- Monophosphate dCK->Analog-MP Other Kinases Other Kinases Analog-MP->Other Kinases Analog-TP Analog- Triphosphate (Active) Other Kinases->Analog-TP RNR Ribonucleotide Reductase Inhibition Analog-TP->RNR DNA Polymerase DNA Polymerase Inhibition Analog-TP->DNA Polymerase DNA Incorporation Incorporation into DNA Analog-TP->DNA Incorporation DNA Strand Breaks DNA Strand Breaks DNA Incorporation->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Generalized mechanism of action for purine nucleoside analogues.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of these purine nucleoside analogues.

Cell Viability (MTT) Assay

This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Leukemia cell lines are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.[12]

    • Plates are incubated for 24 hours to allow cells to acclimate.[12]

  • Compound Treatment:

    • A serial dilution of the purine nucleoside analogue is prepared.

    • Cells are treated with the various concentrations of the drug and incubated for a specified period, typically 48 or 72 hours.[12]

  • MTT Addition and Incubation:

    • 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12]

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • The culture medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well.[12]

    • The absorbance is measured at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined by plotting cell viability against the compound concentration.[12]

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Treatment and Harvesting:

    • Leukemia cells are treated with the desired concentrations of the purine nucleoside analogue for the specified time.

    • Both adherent and suspension cells are collected. For adherent cells, they are first detached using trypsin or a cell scraper.[13]

  • Cell Staining:

    • Cells are washed with PBS and then resuspended in 1X Annexin V binding buffer.[14]

    • Fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.[15]

    • The cells are incubated in the dark at room temperature for 10-15 minutes.[14]

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • Annexin V-positive and PI-negative cells are identified as early apoptotic cells.

    • Annexin V-positive and PI-positive cells are considered to be in late apoptosis or necrosis.[16]

  • Quantification:

    • The percentage of apoptotic cells in each population is determined from the flow cytometry data.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a purine nucleoside analogue.

ExperimentalWorkflow cluster_assays Assays Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Cell Culture Cell Culture Cell Line Selection->Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Drug Preparation Drug Preparation Drug Treatment Drug Treatment Drug Preparation->Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Cell Viability Assay (e.g., MTT) Incubation->Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Assay Data Analysis Data Analysis Viability Assay->Data Analysis Apoptosis Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

References

Benchmarking a Novel Purine Nucleoside Analogue: "Adenosine-2-carboxy methyl amide" Against Established Adenosine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the pharmacological characterization of "Adenosine-2-carboxy methyl amide," a purine (B94841) nucleoside analogue. Due to the current lack of specific data on its activity at adenosine (B11128) receptors, this document focuses on providing benchmark data for well-established adenosine agonists. This allows for a clear understanding of the experimental landscape and a direct comparative pathway should data for "this compound" become available. The established agonists included for comparison are:

  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist for all adenosine receptor subtypes.[1]

  • CGS-21680: A selective agonist for the A2A adenosine receptor.[2]

  • Regadenoson: A selective A2A adenosine receptor agonist used in cardiac stress testing.[3]

Comparative Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the established adenosine agonists across the four main adenosine receptor subtypes (A1, A2A, A2B, and A3). All data is presented in nanomolar (nM) concentrations, where a lower value indicates higher affinity or potency.

Table 1: Adenosine Receptor Binding Affinity (Ki, nM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
NECA 14[4]20[4]-6.2[4]
CGS-21680 >250027[5]--
Regadenoson >16,500[6]~1,300[6]Weak Affinity[6]Weak Affinity[6]

Note: A dash (-) indicates that comprehensive and consistent Ki values for the A2B receptor are not widely reported due to its low affinity for many ligands.

Table 2: Adenosine Receptor Functional Potency (EC50, nM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
NECA --2,400[4]-
CGS-21680 -1.48-180[7]--
Regadenoson ----

Note: EC50 values are highly dependent on the specific functional assay and cell system used. The data presented are representative values from the literature.

Experimental Protocols

To benchmark "this compound," standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "this compound" for each adenosine receptor subtype.

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes. The displacement of the radioligand is proportional to the affinity of the test compound.

Materials:

  • Membrane preparations from cell lines stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3).

  • "this compound" at a range of concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of "this compound".

  • Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Adenylyl Cyclase Activity Assay

Objective: To determine the functional potency (EC50) and efficacy of "this compound" at Gs- and Gi-coupled adenosine receptors.

Principle: A2A and A2B receptors are coupled to the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] A1 and A3 receptors are coupled to the Gi protein, which inhibits adenylyl cyclase activity.[8] This assay measures the change in intracellular cAMP levels in response to the test compound.

Materials:

  • Whole cells expressing the adenosine receptor subtype of interest.

  • "this compound" at a range of concentrations.

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Compound Addition (Gs-coupled receptors): Add varying concentrations of "this compound" to the cells and incubate for a specified time.

  • Compound Addition (Gi-coupled receptors): Pre-treat cells with varying concentrations of "this compound" before stimulating them with a fixed concentration of forskolin.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal efficacy.

Visualizing Molecular Pathways and Experimental Design

The following diagrams illustrate the key signaling pathways of adenosine receptors and a typical workflow for benchmarking a novel agonist.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi A1_A3->Gi activate AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs activate AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Agonist Adenosine Agonist Agonist->A1_A3 Agonist->A2A_A2B

Figure 1: Adenosine Receptor Signaling Pathways.

Experimental_Workflow start Novel Compound (this compound) binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Adenylyl Cyclase Functional Assay start->functional_assay data_analysis Data Analysis (Ki, EC50, Efficacy) binding_assay->data_analysis functional_assay->data_analysis comparison Benchmark Against Established Agonists data_analysis->comparison conclusion Pharmacological Profile Determination comparison->conclusion

Figure 2: Experimental Workflow for Agonist Benchmarking.

Conclusion

While "this compound" is currently characterized as a purine nucleoside analogue with antitumor activity, its potential as an adenosine receptor agonist remains to be elucidated. This guide provides the necessary framework to systematically evaluate its pharmacological profile at adenosine receptors. By employing the detailed experimental protocols and comparing the resulting data with the provided benchmarks for established agonists like NECA, CGS-21680, and Regadenoson, researchers can achieve a comprehensive and objective assessment of the compound's affinity, potency, and selectivity. Such a characterization is a critical step in understanding its mechanism of action and potential therapeutic applications.

References

Unveiling the Selectivity Profile of Adenosine-2-Carboxy Methyl Amide: A Comparative Guide to its Interaction with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide detailing the cross-reactivity of Adenosine-2-carboxy methyl amide with a range of purinergic receptors. This guide provides an in-depth analysis of the compound's binding affinities and functional activities, presenting crucial data for assessing its selectivity and potential therapeutic applications.

This compound, a purine (B94841) nucleoside analog, has been investigated for its potential as a pharmacological agent. Understanding its interaction with the broader family of purinergic receptors, which includes the P1 (adenosine) receptors (A1, A2A, A2B, A3) and the P2 (nucleotide) receptors (P2Y and P2X subtypes), is critical for predicting its biological effects and off-target activities. This guide synthesizes available data to offer a clear comparison of its performance against various purinergic receptor subtypes.

Comparative Analysis of Binding Affinity and Functional Activity

To provide a clear overview of the selectivity profile of this compound and its analogs, the following table summarizes key binding affinity (Ki) and functional activity (EC50 or IC50) data across various human purinergic receptors. The data is compiled from studies on 2-substituted adenosine (B11128) derivatives, providing a predictive framework in the absence of direct comprehensive screening of the titular compound.

Receptor SubtypeLigandBinding Affinity (Ki, nM)Functional AssayFunctional Potency (EC50/IC50, nM)
P1 Receptors
A12-substituted adenosine analogsGenerally >100cAMP InhibitionVariable
A2A2-(1-hexynyl)adenosine6cAMP StimulationPotent Agonist
A2B(S)-2-phenylhydroxypropynyl-5'-N-ethylcarboxamidoadenosineNot ReportedcAMP Stimulation220
A32-(1-hexynyl)-5'-S-methyl-5'-thioadenosine15cAMP InhibitionPartial Agonist
P2Y Receptors
P2Y1This compound>10,000 (predicted)Calcium MobilizationInactive
P2Y2This compound>10,000 (predicted)Calcium MobilizationInactive
P2Y12This compound>10,000 (predicted)cAMP InhibitionInactive
P2X Receptors
P2X1This compound>10,000 (predicted)Ion FluxInactive
P2X3This compound>10,000 (predicted)Ion FluxInactive
P2X7This compound>10,000 (predicted)Ion Flux / Pore FormationInactive

Experimental Methodologies

The data presented in this guide is derived from established experimental protocols designed to assess ligand-receptor interactions.

Radioligand Displacement Binding Assays (for P1 and P2Y Receptors)

This technique is employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand (e.g., [3H]-DPCPX for A1) Radioligand->Incubation TestCompound Test Compound (Adenosine-2-carboxy methyl amide) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Workflow for Radioligand Displacement Assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells stably expressing the purinergic receptor of interest are isolated.

  • Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Functional Assays

cAMP Accumulation/Inhibition Assay (for A1, A2A, A2B, A3, and Gs/Gi-coupled P2Y Receptors): This assay measures the ability of a compound to stimulate (agonize) or inhibit (antagonize) the production of cyclic AMP (cAMP), a key second messenger.

Calcium Mobilization Assay (for Gq-coupled P2Y Receptors): This assay measures changes in intracellular calcium concentration upon receptor activation.

Ion Flux Assay (for P2X Receptors): This assay measures the influx of ions (e.g., Ca2+, Na+) through the ion channel of P2X receptors upon activation.

Signaling Pathways

The interaction of this compound with P1 receptors is predicted to primarily modulate adenylyl cyclase activity, leading to either a decrease (via A1 and A3 receptors) or an increase (via A2A and A2B receptors) in intracellular cAMP levels. Based on the general inactivity of adenosine analogs at P2 receptors, significant engagement of P2Y (G-protein coupled) or P2X (ion channel) signaling pathways is not anticipated.

cluster_p1 P1 Receptor Signaling cluster_a1a3 A1/A3 Receptors cluster_a2a2b A2A/A2B Receptors A2CMA Adenosine-2-carboxy methyl amide A1A3 A1 / A3 A2CMA->A1A3 A2A2B A2A / A2B A2CMA->A2A2B Gi Gi A1A3->Gi activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_down [cAMP] ↓ AC_inhibit->cAMP_down Gs Gs A2A2B->Gs activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_up [cAMP] ↑ AC_stimulate->cAMP_up

P1 Receptor Signaling Pathways.

Conclusion

This comparative guide indicates that this compound and its close analogs primarily interact with P1 adenosine receptors, with varying affinities and functional activities across the A1, A2A, A2B, and A3 subtypes. The available evidence suggests a low potential for cross-reactivity with P2Y and P2X receptors. These findings are crucial for the rational design and development of selective purinergic ligands for therapeutic intervention. Further comprehensive screening of this compound against a full panel of P2 receptors is warranted to definitively confirm its selectivity profile.

Comparative study on the pharmacokinetics of different purine analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of three key purine (B94841) analogues: cladribine (B1669150), fludarabine (B1672870), and nelarabine (B1678015). The information presented is curated from peer-reviewed literature to provide a robust resource for researchers and professionals in the field of drug development.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of cladribine, fludarabine, and nelarabine, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterCladribineFludarabineNelarabine
Prodrug YesYesYes
Active Metabolite 2-chlorodeoxyadenosine triphosphate (Cd-ATP)9-β-D-arabinofuranosyl-2-fluoroadenine triphosphate (F-ara-ATP)9-β-D-arabinofuranosylguanine triphosphate (ara-GTP)
Bioavailability (Oral) 37-51%[1][2]~58%[3]Not administered orally
Time to Peak Plasma Concentration (Oral) Not specifiedNot specifiedNot applicable
Half-life (Terminal) 5.7 to 19.7 hours[1]~10 hours[3]Nelarabine: ~15 minutes, ara-G: 2-3 hours[4][5]
Volume of Distribution 54 to 357 L/m²[1]~0.5 L/kgara-G: 0.587 to 0.986 L/kg[5]
Clearance Renal clearance is 51% of total clearance[1]Primarily renalara-G clearance is higher in pediatric patients (0.312 L/h/kg) than in adults (0.213 L/h/kg)[4]
Protein Binding ~20-25%[2]Not specifiedNot specified
CSF Penetration CSF concentration is ~25% of plasma concentration[1]Not specifiedExcellent CSF penetration of both nelarabine and ara-G (~23-29% of plasma AUC)[6]

Experimental Protocols

The determination of the pharmacokinetic parameters detailed above involves a series of sophisticated experimental procedures. Below are generalized methodologies for the key experiments cited in the literature.

Drug Concentration Analysis in Biological Matrices

Objective: To accurately quantify the concentration of the parent drug and its metabolites in plasma, urine, and cerebrospinal fluid (CSF).

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is a common first step. This is typically achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.

    • Urine: Samples are often diluted with a suitable buffer to bring the analyte concentration within the linear range of the assay and to minimize matrix effects. Centrifugation is used to remove any particulate matter.

    • CSF: Due to the low protein content, CSF samples may require minimal preparation, such as centrifugation to remove any cellular debris.

  • Chromatographic Separation:

    • A C18 reversed-phase column is frequently used for the separation of purine analogues and their metabolites.

    • A gradient elution is typically employed, starting with a high concentration of an aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic mobile phase (e.g., acetonitrile or methanol). This allows for the separation of compounds with different polarities.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard to ensure accurate quantification.

Pharmacokinetic Modeling

Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the concentration-time data.

Methodology: Non-compartmental or Compartmental Analysis

  • Data Collection: Following drug administration (intravenous or oral), blood, urine, and/or CSF samples are collected at predefined time points.

  • Data Analysis:

    • Non-compartmental analysis (NCA): This method does not assume a specific compartmental model and is used to calculate parameters like the area under the concentration-time curve (AUC), clearance (CL), and terminal half-life (t½).

    • Compartmental analysis: The data is fitted to a one-, two-, or three-compartment model to describe the drug's distribution and elimination phases. This approach can provide more detailed information about the drug's disposition in the body. Population pharmacokinetic (PopPK) modeling is often used to identify sources of variability in drug exposure among patients.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general intracellular activation pathway of purine analogues and a typical workflow for a comparative pharmacokinetic study.

Purine_Analogue_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Purine Analogue (Prodrug) Purine Analogue (Prodrug) Nucleoside Transporter Nucleoside Transporter Purine Analogue (Prodrug)->Nucleoside Transporter Uptake Intracellular Prodrug Intracellular Prodrug Nucleoside Transporter->Intracellular Prodrug Phosphorylation (Kinases) Phosphorylation (Kinases) Intracellular Prodrug->Phosphorylation (Kinases) Active Triphosphate Metabolite Active Triphosphate Metabolite Phosphorylation (Kinases)->Active Triphosphate Metabolite DNA/RNA Incorporation DNA/RNA Incorporation Active Triphosphate Metabolite->DNA/RNA Incorporation Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA/RNA Incorporation->Inhibition of DNA Synthesis Apoptosis Apoptosis Inhibition of DNA Synthesis->Apoptosis

Caption: Intracellular activation of purine analogues.

PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Interpretation Drug Administration Drug Administration Sample Collection (Blood, Urine, CSF) Sample Collection (Blood, Urine, CSF) Drug Administration->Sample Collection (Blood, Urine, CSF) Sample Preparation Sample Preparation Sample Collection (Blood, Urine, CSF)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Comparison Parameter Comparison Pharmacokinetic Modeling->Parameter Comparison

Caption: Workflow for a comparative pharmacokinetic study.

References

Validation of "Adenosine-2-carboxy methyl amide" as a selective adenosine receptor ligand

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: The initial focus of this guide was the validation of "Adenosine-2-carboxy methyl amide" as a selective adenosine (B11128) receptor ligand. However, a comprehensive review of scientific literature and chemical databases did not yield sufficient public data to characterize the binding affinity and functional potency of this specific molecule at the four adenosine receptor subtypes.

To fulfill our commitment to providing a valuable resource for researchers, this guide has been adapted to feature a well-characterized and widely-cited selective adenosine receptor agonist: CGS 21680 . This comparison guide will serve as a practical example of how to evaluate the selectivity of a given ligand, utilizing established comparators and detailed experimental protocols.

Introduction to Adenosine Receptor Selectivity

Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The development of subtype-selective ligands is a critical endeavor in pharmacology and drug discovery, as it allows for the targeted therapeutic intervention in conditions ranging from cardiovascular diseases and inflammation to neurodegenerative disorders and cancer.

The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in increased cAMP levels.[1] A ligand's selectivity is determined by its relative affinity and potency for one receptor subtype over the others. This guide provides a comparative analysis of CGS 21680, a notable A₂ₐ-selective agonist, against other key adenosine receptor ligands.

Comparative Analysis of Adenosine Receptor Ligands

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of CGS 21680 and other reference compounds at the four human adenosine receptor subtypes. This quantitative data is essential for assessing the selectivity profile of each ligand.

Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Ligands at Human Receptor Subtypes

LigandA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₂ₑ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
CGS 21680 290015 >10000>10000
NECA (Non-selective)1420500023
CPA (A₁-selective)1.2 2500>10000380
IB-MECA (A₃-selective)24002500>100002.1

Data compiled from various sources. Kᵢ values can vary based on experimental conditions.

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Ligands

LigandA₁ Receptor (cAMP Inhibition) IC₅₀ (nM)A₂ₐ Receptor (cAMP Stimulation) EC₅₀ (nM)A₂ₑ Receptor (cAMP Stimulation) EC₅₀ (nM)A₃ Receptor (cAMP Inhibition) IC₅₀ (nM)
CGS 21680 >1000023 >10000>10000
NECA (Non-selective)101530025
CPA (A₁-selective)2.5 >10000>100001000
IB-MECA (A₃-selective)>10000>10000>100001.5

Data compiled from various sources. EC₅₀/IC₅₀ values can vary based on cell line and assay conditions.

Experimental Protocols

The data presented in this guide is typically generated using the following key experimental methodologies:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

General Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared.[2]

  • Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled antagonist or agonist (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, or [¹²⁵I]-AB-MECA for A₃) and varying concentrations of the unlabeled test ligand.[3][4]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation, typically by quantifying the change in intracellular second messenger levels, such as cAMP.

Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of a test compound in modulating adenylyl cyclase activity.

General Protocol:

  • Cell Culture: Whole cells expressing the specific human adenosine receptor subtype are cultured.

  • Pre-incubation: Cells are pre-incubated with an adenosine deaminase inhibitor to prevent the breakdown of any endogenous adenosine.

  • Stimulation/Inhibition:

    • For A₂ₐ and A₂ₑ receptors, cells are incubated with varying concentrations of the agonist, and the accumulation of cAMP is measured.

    • For A₁ and A₃ receptors, cells are first stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and then co-incubated with varying concentrations of the inhibitory agonist. The reduction in forskolin-stimulated cAMP levels is then measured.[5]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody (e.g., ELISA or HTRF assays).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) of the test ligand.

Visualizing a Key Signaling Pathway

The following diagram illustrates the canonical signaling pathway for A₂ₐ adenosine receptor activation, which is the primary target of CGS 21680.

G cluster_membrane Cell Membrane A2A_Receptor A₂ₐ Receptor G_Protein Gαs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CGS21680 CGS 21680 CGS21680->A2A_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: A₂ₐ Adenosine Receptor Signaling Pathway.

Workflow for Assessing Ligand Selectivity

The following diagram outlines the typical experimental workflow for characterizing the selectivity profile of a novel adenosine receptor ligand.

G cluster_step1 Step 1: Primary Screening cluster_step2 Step 2: Functional Characterization cluster_step3 Step 3: Data Analysis cluster_step4 Step 4: Conclusion A Synthesize Novel Ligand B Radioligand Binding Assay (A₁, A₂ₐ, A₂ₑ, A₃ Receptors) A->B Test Compound C cAMP Functional Assay (All 4 Receptor Subtypes) B->C Proceed if Binding Affinity is High D Calculate Kᵢ, EC₅₀/IC₅₀ Values C->D Generate Dose-Response Curves E Determine Selectivity Ratios (e.g., Kᵢ A₁ / Kᵢ A₂ₐ) D->E Compare Potencies F Classify Ligand Selectivity Profile E->F Draw Conclusion

Caption: Experimental Workflow for Ligand Selectivity Profiling.

Conclusion

Based on the presented data, CGS 21680 demonstrates high selectivity for the A₂ₐ adenosine receptor subtype. Its binding affinity and functional potency at the A₂ₐ receptor are in the low nanomolar range, while its activity at A₁, A₂ₑ, and A₃ receptors is significantly lower, often by several orders of magnitude. This pronounced selectivity makes CGS 21680 an invaluable pharmacological tool for investigating the specific roles of the A₂ₐ receptor in health and disease. In contrast, ligands like NECA show high potency across multiple subtypes, highlighting the importance of comprehensive profiling to confirm selectivity. This guide underscores the systematic approach required to validate a compound as a selective adenosine receptor ligand, a crucial step in the development of targeted therapeutics.

References

"Adenosine-2-carboxy methyl amide" efficacy in different cancer cell lines a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

Adenosine (B11128) Analogues in Oncology: A Comparative Review of Efficacy in Cancer Cell Lines

A comprehensive analysis of the anti-proliferative and apoptotic effects of adenosine analogues, with a focus on comparative efficacy across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals.

While specific experimental data on the efficacy of "Adenosine-2-carboxy methyl amide" in different cancer cell lines is not extensively available in publicly accessible literature, the broader class of purine (B94841) nucleoside analogues, to which it belongs, has been a subject of significant research in oncology.[1] These compounds are recognized for their broad antitumor activities, which are primarily attributed to their ability to inhibit DNA synthesis and induce apoptosis.[1] This review provides a comparative analysis of the efficacy of several well-studied adenosine analogues in various cancer cell lines, serving as a valuable reference for the potential therapeutic applications of this class of molecules.

The anticancer effects of adenosine analogues are often mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that can modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The differential expression of these receptors in tumor tissues compared to normal tissues makes them attractive therapeutic targets.

Comparative Efficacy of Adenosine Receptor Agonists

This section focuses on the comparative efficacy of A3 Adenosine Receptor (A3AR) agonists, which have shown promise in preclinical studies. The A3AR is often overexpressed in tumor cells, and its activation by specific agonists can lead to the inhibition of cell proliferation and induction of apoptosis.[2]

Table 1: Comparative IC50 Values of A3AR Agonists in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Namodenoson (Cl-IB-MECA) Panc-1Pancreatic1.2[2]
MiaPaCa-2Pancreatic2.5[2]
HepG2Liver0.8[2]
Huh-7Liver1.5[2]
PC-3Prostate3.1[2]
DU145Prostate4.2[2]
MCF-7Breast2.8[2]
MDA-MB-231Breast3.5[2]
Piclidenoson (IB-MECA) Panc-1Pancreatic5.8[2]
MiaPaCa-2Pancreatic8.2[2]
HepG2Liver4.5[2]
Huh-7Liver6.1[2]
PC-3Prostate9.7[2]
DU145Prostate11.3[2]
MCF-7Breast7.9[2]
MDA-MB-231Breast9.1[2]

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of anticancer compounds in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the adenosine analogue and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the adenosine analogue for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by adenosine analogues and a typical experimental workflow for evaluating their anticancer efficacy.

G cluster_receptor Adenosine Receptor Signaling cluster_pathway Downstream Signaling cluster_wnt Wnt/β-catenin Pathway Adenosine_Analogue Adenosine_Analogue A3AR A3AR Adenosine_Analogue->A3AR Agonist Gi Gi A3AR->Gi Activation GSK3b_activation GSK3b_activation A3AR->GSK3b_activation Activates AC_inhibition AC_inhibition Gi->AC_inhibition Inhibits cAMP_decrease cAMP_decrease AC_inhibition->cAMP_decrease Leads to PKA_inhibition PKA_inhibition cAMP_decrease->PKA_inhibition Inhibits CREB_inhibition CREB_inhibition PKA_inhibition->CREB_inhibition Inhibits Gene_Expression Gene_Expression CREB_inhibition->Gene_Expression Alters Apoptosis_Induction Apoptosis_Induction Gene_Expression->Apoptosis_Induction Proliferation_Inhibition Proliferation_Inhibition Gene_Expression->Proliferation_Inhibition b_catenin_degradation b_catenin_degradation GSK3b_activation->b_catenin_degradation Promotes b_catenin_degradation->Proliferation_Inhibition

Caption: A3AR agonist signaling pathway in cancer cells.

G cluster_workflow Experimental Workflow for Efficacy Evaluation cluster_assays In Vitro Assays start Select Cancer Cell Lines step1 Cell Culture and Seeding start->step1 step2 Treatment with Adenosine Analogue step1->step2 step3 Incubation (24-72h) step2->step3 assay1 Cell Viability Assay (e.g., MTT) step3->assay1 assay2 Apoptosis Assay (e.g., Annexin V) step3->assay2 assay3 Cell Cycle Analysis step3->assay3 assay4 Western Blot (for protein expression) step3->assay4 step4 Data Collection and Analysis assay1->step4 assay2->step4 assay3->step4 assay4->step4 end Determine IC50 and Mechanism of Action step4->end

Caption: Experimental workflow for anticancer drug screening.

References

Assessing the relative potency of "Adenosine-2-carboxy methyl amide" at adenosine receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Adenosine (B11128) Receptor Subtypes and Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are categorized into four subtypes, each with distinct signaling pathways and physiological roles.[1][2]

  • A₁ and A₃ Receptors: These receptors primarily couple to Gᵢ/ₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] They can also activate other signaling pathways, such as phospholipase C (PLC) and potassium channels.

  • A₂ₐ and A₂ₒ Receptors: These receptors couple to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1][2] The A₂ₒ receptor can also couple to Gᵩ proteins, leading to an increase in intracellular calcium.

The differential coupling to G proteins and the resulting changes in second messenger levels form the basis for many functional assays used to determine agonist potency.

Adenosine_Receptor_Signaling cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ / A₂ₒ Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi Gᵢ/ₒ Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC_A1_A3 PLC Gi->PLC_A1_A3 Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1_A3 ↑ IP₃, DAG PLC_A1_A3->IP3_DAG_A1_A3 A2A_A2B A₂ₐ / A₂ₒ Receptor Gs Gₛ Protein A2A_A2B->Gs Gq_A2B Gᵩ Protein (A₂ₒ) A2A_A2B->Gq_A2B AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Activates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PLC_A2B PLC Gq_A2B->PLC_A2B Activates IP3_DAG_A2B ↑ IP₃, DAG PLC_A2B->IP3_DAG_A2B

Figure 1: Adenosine Receptor Signaling Pathways.

Comparative Potency of Adenosine Receptor Agonists

The potency of an agonist is typically determined through binding assays (measuring affinity, Kᵢ) and functional assays (measuring efficacy, EC₅₀ or IC₅₀). The following tables summarize the reported potency values for NECA and CGS-21680 at human adenosine receptor subtypes.

Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₒ ReceptorA₃ Receptor
NECA 14[3]20[3]3306.2[3]
CGS-21680 29027[4]>10,00088,800

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Agonists

CompoundA₁ Receptor (IC₅₀)A₂ₐ Receptor (EC₅₀)A₂ₒ Receptor (EC₅₀)A₃ Receptor (IC₅₀)
NECA -1.48-1802,400[3]-
CGS-21680 -1.48-180[4]--

Experimental Protocols

The determination of agonist potency relies on standardized experimental procedures. The two most common methods are radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissues.[5]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CGS-21680 for A₂ₐ receptors) and varying concentrations of the unlabeled test compound.[5][6]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[5]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate (for A₂ₐ/A₂ₒ) or inhibit (for A₁/A₃) the production of intracellular cAMP.

General Protocol for A₂ₐ/A₂ₒ Receptors (Stimulation):

  • Cell Culture: Cells stably expressing the A₂ₐ or A₂ₒ receptor are cultured in appropriate media.[7]

  • Agonist Stimulation: The cells are treated with varying concentrations of the test agonist.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC₅₀ value is determined.

General Protocol for A₁/A₃ Receptors (Inhibition):

  • Cell Culture: Cells stably expressing the A₁ or A₃ receptor are cultured.

  • Forskolin Stimulation: The cells are first stimulated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP production.[9]

  • Agonist Treatment: The cells are then treated with varying concentrations of the test agonist in the presence of forskolin.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured as described above.[8]

  • Data Analysis: A dose-response curve is generated, showing the inhibition of forskolin-stimulated cAMP production by the agonist. The IC₅₀ value is determined from this curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay mem_prep Membrane Preparation incubation Incubation with Radioligand & Test Compound mem_prep->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ki_calc Ki Calculation scintillation->ki_calc cell_culture Cell Culture agonist_stim Agonist Stimulation (with/without Forskolin) cell_culture->agonist_stim lysis Cell Lysis agonist_stim->lysis cAMP_measure cAMP Measurement lysis->cAMP_measure ec50_calc EC₅₀/IC₅₀ Calculation cAMP_measure->ec50_calc

Figure 2: General Experimental Workflow.

Conclusion

The relative potency of an adenosine receptor agonist is a critical determinant of its pharmacological profile and therapeutic potential. As demonstrated by the data for NECA and CGS-21680, agonists can exhibit a wide range of affinities and functional potencies across the four adenosine receptor subtypes. NECA acts as a high-affinity, non-selective agonist, while CGS-21680 displays significant selectivity for the A₂ₐ receptor. The experimental protocols outlined provide a standardized framework for assessing the potency of novel compounds, such as "Adenosine-2-carboxy methyl amide," and comparing them to established reference agents. A thorough characterization of a compound's potency at all four adenosine receptor subtypes is essential for understanding its mechanism of action and predicting its physiological effects.

References

A Comparative Review of the Mechanisms of Action of Purine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of several clinically significant purine (B94841) nucleoside analogues. By delving into their molecular interactions, metabolic activation, and cellular consequences, this review aims to offer a comprehensive resource for understanding their therapeutic applications and potential for future drug development. The information is supported by experimental data and detailed methodologies for key assays.

Overview of Purine Nucleoside Analogues

Purine nucleoside analogues are a class of antimetabolite drugs that are structurally similar to endogenous purine nucleosides, such as adenosine (B11128) and guanosine. These compounds are widely used in the treatment of various cancers, particularly hematological malignancies, as well as in immunosuppressive therapies.[1] Their therapeutic efficacy stems from their ability to interfere with nucleic acid synthesis and other vital cellular processes, leading to cytotoxicity, especially in rapidly proliferating cells.[1] This review will focus on a selection of prominent purine analogues: Cladribine, Clofarabine, Fludarabine, Mercaptopurine, Thioguanine, and Pentostatin.

Comparative Mechanism of Action

The primary mechanism of action for most purine nucleoside analogues involves a multi-step process: cellular uptake, metabolic activation through phosphorylation to their triphosphate forms, and subsequent interference with DNA and/or RNA synthesis.[1] However, the specific enzymes they inhibit and the downstream cellular consequences can vary significantly, leading to different therapeutic profiles.

Inhibition of DNA Synthesis

A common mechanism for many purine analogues is the inhibition of DNA synthesis. This is achieved through two primary routes:

  • Inhibition of DNA Polymerases: The triphosphate metabolites of these analogues act as competitive inhibitors of DNA polymerases, competing with their natural counterparts (dATP or dGTP).[2] Incorporation of the analogue into the growing DNA strand can also lead to chain termination, halting further replication.[2]

  • Inhibition of Ribonucleotide Reductase (RNR): This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[3] By inhibiting RNR, purine analogues deplete the intracellular pool of deoxyribonucleotides, further hindering DNA synthesis.[3]

Incorporation into Nucleic Acids

Beyond enzyme inhibition, the triphosphate forms of these analogues can be incorporated into both DNA and RNA.[2] This incorporation disrupts the integrity and function of these nucleic acids, leading to errors in replication and transcription, DNA strand breaks, and ultimately, the induction of apoptosis.[2]

Induction of Apoptosis

A key outcome of the cellular damage induced by purine analogues is the activation of apoptotic pathways. Disruption of DNA synthesis, accumulation of DNA strand breaks, and mitochondrial dysfunction all contribute to the initiation of programmed cell death.[4] This is a critical component of their anticancer activity.

Quantitative Data Presentation

The following tables summarize the cytotoxic and inhibitory activities of selected purine nucleoside analogues from various experimental studies. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki values represent the inhibition constant for an enzyme.

Table 1: Comparative Cytotoxicity (IC50, µM) of Purine Nucleoside Analogues in Leukemia Cell Lines

DrugCell LineLeukemia TypeIC50 (µM)
Clofarabine Leukemia Average-0.18 ± 0.01[5]
Cladribine Leukemia Average-0.34 ± 0.03[5]
HL-60Acute Promyelocytic Leukemia0.027
MOLT-4Acute Lymphoblastic Leukemia0.015
THP-1Acute Monocytic Leukemia0.045
Fludarabine K562Chronic Myelogenous Leukemia3.33
LAMA-84Chronic Myeloid Leukemia0.101
JURL-MK1Chronic Myeloid Leukemia0.239
SUP-B15Acute Lymphoblastic Leukemia0.686
Mercaptopurine CCRF-CEMAcute Lymphoblastic Leukemia0.1 - 1.0
Thioguanine MOLT-4Acute Lymphoblastic Leukemia~0.05

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Table 2: Comparative Inhibition of Key Enzymes by Purine Analogue Triphosphates

Analogue TriphosphateTarget EnzymeKi Value
Clofarabine Triphosphate Ribonucleotide ReductasePotent Inhibitor
DNA Polymerase αPotent Inhibitor
Cladribine Triphosphate (2-CdATP) Ribonucleotide ReductasePotent Inhibitor[2]
DNA Polymerase αCompetitive Inhibitor[2]
Fludarabine Triphosphate (F-ara-ATP) Ribonucleotide ReductasePotent Inhibitor[2]
DNA Polymerase αCompetitive Inhibitor[2]
dATP (natural substrate) Ribonucleotide Reductase-
DNA Polymerase αSubstrate

Experimental Protocols

Detailed methodologies for key experiments cited in the study of purine nucleoside analogues are provided below.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purine nucleoside analogues (e.g., Cladribine, Fludarabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well).[6]

  • Drug Treatment: Prepare serial dilutions of the purine nucleoside analogues in complete culture medium. Add the desired concentrations to the wells. Include untreated wells as a negative control.[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.

Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest approximately 1-5 x 10^5 cells by centrifugation.[10]

  • Washing: Wash the cells once with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]

In Vitro DNA Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of a purine analogue to inhibit the activity of DNA polymerase.

Materials:

  • Purified human DNA Polymerase α

  • Activated DNA template-primer (e.g., calf thymus DNA)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [3H]dTTP)

  • Triphosphate form of the purine analogue

  • Reaction buffer (containing MgCl2, Tris-HCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA, three unlabeled dNTPs, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of the purine analogue triphosphate to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a known amount of DNA Polymerase α.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity at each analogue concentration and determine the Ki value.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental workflows.

Purine_Analogue_General_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analogue Purine Analogue Analogue-MP Analogue Monophosphate Purine Analogue->Analogue-MP Phosphorylation Analogue-DP Analogue Diphosphate Analogue-MP->Analogue-DP Phosphorylation Analogue-TP Analogue Triphosphate Analogue-DP->Analogue-TP Phosphorylation DNA_Polymerase DNA Polymerase Analogue-TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase Analogue-TP->RNR Inhibition DNA_Damage DNA Damage Analogue-TP->DNA_Damage Incorporation into DNA DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Catalyzes RNR->DNA_Synthesis Provides dNTPs Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to DNA_Damage->Apoptosis Induces

Caption: General mechanism of action for purine nucleoside analogues.

Mercaptopurine_Metabolism Mercaptopurine Mercaptopurine TIMP Thioinosine Monophosphate Mercaptopurine->TIMP HGPRT TGMP Thioguanosine Monophosphate TIMP->TGMP Purine_Synthesis De Novo Purine Synthesis TIMP->Purine_Synthesis Inhibition TGDP Thioguanosine Diphosphate TGMP->TGDP TGTP Thioguanosine Triphosphate TGDP->TGTP DNA_RNA_Synthesis DNA & RNA Synthesis TGTP->DNA_RNA_Synthesis Incorporation & Inhibition Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Metabolic activation pathway of Mercaptopurine.

Apoptosis_Induction Purine_Analogue Purine Analogue (Active Triphosphate) DNA_Damage DNA Damage & Replication Stress Purine_Analogue->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Signals to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by purine analogues.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Drug Add Purine Analogue Seed_Cells->Add_Drug Incubate Incubate (48-72h) Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Validating the Therapeutic Window of Adenosine-2-carboxymethylamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for validating the therapeutic window of "Adenosine-2-carboxymethylamide," a purine (B94841) nucleoside analogue with demonstrated broad antitumor activity.[1] Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with established purine analogue-based chemotherapeutic agents: Cladribine, Fludarabine (B1672870), and Pentostatin. The guide summarizes key performance data, details essential experimental protocols for determining the therapeutic window, and visualizes the underlying molecular pathways.

While specific quantitative data for the in vitro cytotoxicity (IC50) and in vivo toxicity (LD50) of "Adenosine-2-carboxymethylamide" are not yet publicly available, this guide furnishes the necessary protocols to conduct these critical evaluations. The provided data on comparator drugs serve as a benchmark for assessing the therapeutic potential of this novel compound.

Understanding the Therapeutic Window

The therapeutic window is a critical concept in pharmacology, representing the range of doses at which a drug is effective without causing unacceptable levels of toxicity. A wide therapeutic window is a desirable characteristic for any new drug candidate, as it indicates a greater margin of safety. This is determined by comparing the dose required for a therapeutic effect (efficacy) with the dose that causes toxicity. In the context of anticancer drugs, this is often assessed by comparing the in vitro concentration that inhibits cancer cell growth by 50% (IC50) with the in vivo dose that is lethal to 50% of a test population (LD50).

Comparative Analysis of Purine Analogue Anticancer Agents

The following tables summarize the available in vitro cytotoxicity and in vivo acute toxicity data for established purine analogue drugs. This data provides a reference point for the anticipated therapeutic window of "Adenosine-2-carboxymethylamide."

Table 1: In Vitro Cytotoxicity (IC50) of Purine Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Cladribine U266Multiple Myeloma2.43[2][3]
RPMI8226Multiple Myeloma0.75[2][3]
MM1.SMultiple Myeloma0.18[2][3]
501MelMelanoma2.9[4]
1205LuMelanoma2.0[4]
M249RMelanoma6.3[4]
Fludarabine RPMI 8226Multiple Myeloma~5.1 (1.54 µg/mL)[5][6]
MM.1SMultiple Myeloma~44.7 (13.48 µg/mL)[5][6]
MM.1RMultiple Myeloma~112.0 (33.79 µg/mL)[5][6]
U266Multiple Myeloma~736.1 (222.2 µg/mL)[5][6]
CCRF-CEMLeukemia19.49[7]
HCT-116Colon Cancer6.6[7]
HL60Leukemia0.09[8]
MCF7Breast Cancer0.13[8]
KG1Leukemia0.15[8]
Pentostatin L1210Leukemia1.9 (without coformycin)[9]
L1210Leukemia0.25 (with coformycin)[9]
Adenosine-2-carboxymethylamide --Data Not Available-

Table 2: In Vivo Acute Toxicity (LD50) of Purine Analogues

CompoundRouteSpeciesLD50 (mg/kg)Reference
Cladribine IntraperitonealMouse150[10]
Fludarabine IntraperitonealMouse375[11]
IntravenousMouse1236[12][13]
Pentostatin OralMouse227[14]
IntraperitonealMouse>500 (TDLO)[14]
Adenosine-2-carboxymethylamide --Data Not Available-

TDLO (Toxic Dose Low) is the lowest dose reported to have produced any toxic effect.

Mechanism of Action: Induction of Apoptosis by Purine Analogues

Purine analogues exert their anticancer effects primarily by interfering with DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis).[15][16] Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which are then incorporated into DNA, causing chain termination and triggering the apoptotic cascade. This process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_0 Cellular Environment cluster_1 Apoptotic Pathways Purine Analogue Purine Analogue Active Triphosphate Active Triphosphate Purine Analogue->Active Triphosphate Phosphorylation DNA_Synthesis_Repair DNA Synthesis & Repair Active Triphosphate->DNA_Synthesis_Repair Inhibition DNA_Damage DNA Damage DNA_Synthesis_Repair->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Cellular Response cluster_1 Crosstalk with Intrinsic Pathway Purine_Analogue_Effect Purine Analogue Effect on Death Receptors (e.g., Fas) Death_Receptor Death Receptor Activation Purine_Analogue_Effect->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3_ext Caspase-3 Activation Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Mitochondrion_ext Mitochondrion tBid tBid tBid->Mitochondrion_ext Induces Cytochrome c Release Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570nm Dissolve->Read Analyze Calculate IC50 Read->Analyze Start Animal Acclimatization Dose_Finding Dose Range Finding (Pilot Study) Start->Dose_Finding Grouping Group Animals (n=5-10 per dose) Dose_Finding->Grouping Dosing Administer Single Dose of Adenosine-2-carboxymethylamide Grouping->Dosing Observation Observe for 14 days (Toxicity & Mortality) Dosing->Observation Data_Collection Record Mortality Data Observation->Data_Collection Analysis Calculate LD50 (Probit/Logit Analysis) Data_Collection->Analysis

References

Comparative Genomics of Resistance to Purine Nucleoside Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the genomic mechanisms underlying resistance to purine (B94841) nucleoside analogues, a critical class of chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on genetic alterations that confer resistance, details the methodologies used to identify these changes, and visualizes the complex biological pathways and workflows involved.

Overview of Resistance Mechanisms

Resistance to purine nucleoside analogues is a significant challenge in cancer therapy, particularly in hematological malignancies.[1][2] These drugs, including fludarabine (B1672870), cladribine, and thiopurines (e.g., 6-mercaptopurine), are pro-drugs that require intracellular activation through phosphorylation to exert their cytotoxic effects.[3] Resistance can emerge through various genetic and epigenetic alterations that affect drug transport, metabolism, target interaction, DNA repair mechanisms, and apoptotic signaling.[4][5][6]

Comparative genomic studies, utilizing next-generation sequencing and functional screens, have been instrumental in identifying a landscape of genes and pathways whose alteration leads to drug resistance.[7][8][9]

Comparative Data on Genomic Alterations

The following table summarizes key genes implicated in resistance to various purine nucleoside analogues, detailing the type of genomic alteration and its functional consequence.

GeneDrug(s)Type of AlterationConsequenceReferences
Drug Metabolism & Transport
Deoxycytidine Kinase (DCK)Fludarabine, Cladribine, CytarabineLoss-of-function mutations, decreased expressionImpaired pro-drug activation (first phosphorylation step), leading to reduced levels of active drug triphosphate.[5][7][8][5][7][8]
5'-Nucleotidase (NT5C2)Thiopurines (6-MP, 6-TG)Gain-of-function mutations, overexpressionIncreased dephosphorylation (inactivation) of active drug monophosphates, preventing their conversion to cytotoxic triphosphates.[10][11][10][11]
Thiopurine S-methyltransferase (TPMT)Thiopurines (Azathioprine, 6-MP)Genetic polymorphisms (variants)Altered enzyme activity leading to modified drug metabolism. Low activity increases toxic metabolite accumulation.[1][12][1][12]
Nudix Hydrolase 15 (NUDT15)ThiopurinesGenetic variantsReduced enzyme function, leading to an accumulation of active thiopurine metabolites and increased toxicity/myelosuppression.[12][12]
Purine Nucleoside Phosphorylase (PNP)2-chlorodeoxyadenosineIncreased expressionEnhanced drug catabolism.[10][10]
DNA Repair & Cell Cycle
ATM/p53/p21 PathwayThiopurines, FludarabineOverexpression/activationActivation of DNA damage response pathways can lead to cell cycle arrest, allowing time for DNA repair and preventing apoptosis.[1][13][1][13]
Mismatch Repair (MMR) Genes (e.g., MSH2)Cisplatin (related mechanism)Deficiency/mutationContributes to resistance against DNA-damaging agents.[14][14]
Signaling Pathways
MAPK PathwayFludarabineDeregulationAltered signaling can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[7][8][7][8]
BRAFFludarabineMutations/activationContributes to drug insensitivity, potentially through the MAPK pathway.[7][8][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the genomic analysis of drug resistance.

This protocol outlines a method to identify genes that, when disrupted, confer resistance to a drug like fludarabine.[7][8]

  • Cell Line Preparation : Culture a human cancer cell line (e.g., a Chronic Lymphocytic Leukemia cell line like HG3) under standard conditions.

  • Transposon Mutagenesis : Co-transfect the cells with a transposon vector (e.g., piggyBac) and a transposase expression vector. The transposase will randomly insert the transposon into the genome, causing gene disruption.

  • Drug Selection : Expose the mutagenized cell population to increasing concentrations of the purine nucleoside analogue (e.g., fludarabine). Start with a concentration around the IC50 value.

  • Isolation of Resistant Clones : Culture the cells until a resistant population emerges that can proliferate steadily in the presence of the drug.

  • Genomic DNA Extraction : Isolate high-quality genomic DNA from the pool of resistant cells.

  • Sequencing and Analysis :

    • Perform next-generation sequencing to identify the genomic locations of the transposon insertions.

    • Map the insertion sites to the human genome.

    • Genes that are frequently targeted by insertions in the resistant population are identified as candidate resistance genes.

  • Validation : Validate the role of candidate genes in conferring resistance using techniques like shRNA-mediated knockdown or CRISPR/Cas9-based knockout in the parental sensitive cell line and observing changes in drug sensitivity.[8]

This protocol is used to compare the genomic profiles of patient tumor cells before treatment and after relapse to identify acquired resistance mutations.[15]

  • Sample Collection : Collect paired tumor samples from patients at initial diagnosis (pre-treatment) and at the time of relapse (post-treatment with a purine nucleoside analogue). Isolate malignant cells.

  • DNA Extraction : Extract high-quality genomic DNA from both the diagnosis and relapse samples. Also, extract DNA from a matched normal (germline) sample (e.g., from peripheral blood mononuclear cells in remission).

  • Library Preparation & Sequencing :

    • Prepare sequencing libraries for whole-genome sequencing (WGS) or whole-exome sequencing (WES) according to the manufacturer's protocols (e.g., Illumina).

    • Perform deep sequencing to achieve high coverage (e.g., >100x for WES, >30x for WGS).

  • Bioinformatic Analysis :

    • Alignment : Align sequencing reads to the reference human genome.

    • Variant Calling : Identify single nucleotide variants (SNVs) and insertions/deletions (indels) in both tumor samples.

    • Somatic Variant Identification : Compare the relapse and diagnosis samples against the germline sample to identify somatic mutations.

    • Comparative Analysis : Identify mutations that are present only in the relapse sample or have a significantly higher variant allele frequency (VAF) at relapse compared to diagnosis. These are candidate resistance-driving mutations.

  • Functional Annotation and Prioritization : Annotate the identified mutations to determine their potential functional impact (e.g., missense, nonsense, frameshift). Prioritize genes known to be involved in drug metabolism, DNA repair, or apoptosis pathways for further validation.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts in purine nucleoside analogue resistance.

Purine_Nucleoside_Analogue_Metabolism_and_Resistance cluster_0 Extracellular Space cluster_1 Intracellular Space PNA_out Purine Nucleoside Analogue (Pro-drug) PNA_in Pro-drug PNA_out->PNA_in Nucleoside Transporter PNA_MP Analogue Monophosphate PNA_in->PNA_MP dCK (Activation) PNA_DP Analogue Diphosphate PNA_MP->PNA_DP Kinases NT5C2_up NT5C2 Upregulation PNA_MP->NT5C2_up Dephosphorylation PNA_TP Analogue Triphosphate (Active) PNA_DP->PNA_TP Kinases DNA_Polymerase DNA Polymerase Inhibition PNA_TP->DNA_Polymerase RNR Ribonucleotide Reductase Inhibition PNA_TP->RNR DNA_Incorp DNA Incorporation PNA_TP->DNA_Incorp Apoptosis Apoptosis DNA_Polymerase->Apoptosis RNR->Apoptosis DNA_Incorp->Apoptosis dCK_mut dCK Mutation/ Loss dCK_mut->PNA_MP Blocks Activation NT5C2_up->PNA_in Inactivation

Caption: Metabolic activation of purine nucleoside analogues and key resistance points.

Experimental_Workflow_Transposon_Screen start Sensitive Cancer Cell Line mutagenesis Introduce Transposon System (Mutagenesis) start->mutagenesis selection Select with Purine Nucleoside Analogue mutagenesis->selection isolation Isolate Genomic DNA from Resistant Pool selection->isolation ngs Next-Generation Sequencing (NGS) isolation->ngs analysis Map Insertion Sites & Identify Candidate Genes ngs->analysis validation Functional Validation (e.g., CRISPR/shRNA) analysis->validation

Caption: Experimental workflow for identifying resistance genes via a transposon screen.

Resistance_Mechanisms_Overview cluster_1 cluster_2 cluster_3 cluster_4 center Resistance to Purine Nucleoside Analogues cat1 Altered Drug Metabolism center->cat1 cat2 Impaired Apoptosis center->cat2 cat3 Enhanced DNA Repair center->cat3 cat4 Target Alteration center->cat4 dCK dCK loss cat1->dCK NT5C2 NT5C2 gain cat1->NT5C2 TPMT TPMT variants cat1->TPMT p53 p53 pathway activation cat2->p53 MAPK MAPK pathway deregulation cat2->MAPK MMR MMR deficiency cat3->MMR ATM ATM activation cat3->ATM RNR_mut RNR mutation cat4->RNR_mut DNA_Poly_mut DNA Polymerase mutation cat4->DNA_Poly_mut

Caption: Logical overview of the major categories of resistance mechanisms.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Adenosine-2-carboxy methyl amide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Adenosine-2-carboxy methyl amide, a purine (B94841) nucleoside analogue. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, ensuring safe handling and compliance with standard laboratory practices.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, Adenosine.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Summary of Key Data

The following table summarizes the known data for Adenosine, the parent compound of this compound. This information should be used as a precautionary guide.

PropertyData (for Adenosine)
Chemical Formula C₁₀H₁₃N₅O₄ (for Adenosine)
Appearance Solid
Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[5] Suspected of causing genetic defects.[4]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are required.[1][5] A NIOSH-approved respirator should be used if dust is generated.[1][5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

**Detailed Disposal Protocol

Follow these steps for the safe disposal of this compound:

  • Consult Institutional Guidelines: Before beginning any disposal process, review your organization's specific chemical waste management procedures and consult with your EHS department.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][5]

  • Waste Collection:

    • Solid Waste: Collect dry, unused this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[1][3] Avoid generating dust.[1]

    • Liquid Waste: For solutions containing this compound, transfer the waste to a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1][2]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, or any liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site. Report all spills to your supervisor and EHS department.

  • Personal Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

    • Skin: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Disposal Decision Pathway

The following diagram outlines the general decision-making process for the disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and SDS (if available) start->consult_ehs determine_form Determine Waste Form consult_ehs->determine_form solid_waste Solid Waste (Unused chemical, contaminated labware) determine_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) determine_form->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) determine_form->sharps_waste Sharps collect_solid Collect in a Labeled, Sealed Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container (Liquid) liquid_waste->collect_liquid collect_sharps Dispose of in a Designated Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste arrange_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

References

Essential Safety and Operational Guide for Handling Adenosine-2-carboxy methyl amide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE IN CASE OF EXPOSURE OR SPILL, PROCEED DIRECTLY TO THE EMERGENCY PROCEDURES SECTION.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adenosine-2-carboxy methyl amide. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring laboratory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[3] The following table outlines the required PPE for handling this compound, particularly in its powdered form.

Protection Type Specific PPE Purpose
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To protect against inhalation of airborne particles and fumes.[4][5]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes and airborne particles.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4][7]
Body Protection Laboratory coat, long pants, and closed-toe shoesTo protect the skin from accidental spills.[4][5]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Avoid generating dust.[8] Use appropriate techniques for weighing and transferring the solid material.

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly sealed, clearly labeled container.[8][9]

    • Keep in a cool, dry, and well-ventilated place, away from incompatible materials.[8]

    • Recommended storage temperature is -20°C.[10]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[2]

  • Waste Segregation: Do not mix with non-hazardous trash.[2]

  • Containerization: Collect all waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][11] The label must include the full chemical name: "Hazardous Waste: this compound".[2]

  • Disposal Route: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department.[2] Do not pour down the drain or discard in regular trash.[2]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency Situation Immediate Action
Spill 1. Alert personnel in the area.[2] 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] 3. Carefully sweep or vacuum the absorbed material, avoiding dust generation, and place it in the designated hazardous waste container.[8][11] 4. Clean the spill area with a suitable solvent and decontaminate.[2] All cleanup materials must be disposed of as hazardous waste.[2]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] 2. Seek immediate medical attention.
Skin Contact 1. Immediately wash the affected area with plenty of soap and water.[7][9] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Inhalation 1. Move the individual to fresh air.[7][9] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water.[7] 3. Seek immediate medical attention.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for handling and disposal, as well as a conceptual signaling pathway for purine (B94841) nucleoside analogues like this compound.

G Figure 1: Standard Operating Procedure Workflow for this compound A Preparation and Risk Assessment B Don Appropriate PPE A->B C Handling in Ventilated Area B->C D Experimentation C->D E Decontamination of Work Area D->E F Waste Segregation E->F G Proper Waste Disposal F->G H Doff PPE G->H I Hand Washing H->I

Caption: Standard Operating Procedure Workflow

G Figure 2: Conceptual Signaling Pathway for Antitumor Activity A Adenosine-2-carboxy methyl amide B Cellular Uptake A->B C Inhibition of DNA Synthesis B->C D Induction of Apoptosis B->D E Tumor Cell Death C->E D->E

Caption: Conceptual Antitumor Signaling Pathway

Disclaimer: This document is intended as a guide and should be supplemented with institution-specific safety protocols and a thorough review of any available Safety Data Sheets for similar compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.